Disuccinimidyl sulfoxide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]sulfinylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O9S/c17-9-1-2-10(18)15(9)24-13(21)5-7-26(23)8-6-14(22)25-16-11(19)3-4-12(16)20/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSVVHDQSGMHAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCS(=O)CCC(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Disuccinimidyl Sulfoxide (DSSO): A Technical Guide for Cross-Linking Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Disuccinimidyl sulfoxide (B87167) (DSSO) is a pivotal tool in the field of structural proteomics, enabling the exploration of protein-protein interactions (PPIs) and the architecture of protein complexes. This homobifunctional, amine-reactive cross-linking agent is particularly distinguished by its mass spectrometry (MS)-cleavable spacer arm, a feature that significantly simplifies the identification of cross-linked peptides and enhances the confidence of data analysis. This guide provides an in-depth overview of DSSO, including its chemical properties, detailed experimental protocols, and a typical workflow for its application in cross-linking mass spectrometry (XL-MS).
Core Concepts and Chemical Properties
Disuccinimidyl sulfoxide is designed to covalently link proteins that are in close proximity. Its key features include:
-
Homobifunctional Structure: DSSO possesses two identical N-hydroxysuccinimide (NHS) esters, which readily react with primary amines, such as the side chain of lysine (B10760008) residues and the N-termini of proteins, to form stable amide bonds.[1]
-
MS-Cleavable Spacer Arm: The central sulfoxide-containing spacer arm is the hallmark of DSSO. This bond is susceptible to cleavage under controlled collision-induced dissociation (CID) conditions within a mass spectrometer.[2][3] This fragmentation pattern is crucial for simplifying the analysis of complex spectra generated from cross-linked peptides.[4]
-
Defined Spacer Length: The spacer arm of DSSO has a length of 10.3 Å, providing a defined distance constraint for mapping protein-protein interactions.[1][5]
The CID-induced cleavage of the DSSO linker results in a characteristic signature in the MS/MS spectrum, allowing for the confident identification of cross-linked peptides.[6] This predictable fragmentation simplifies data analysis and enables the use of specialized software for automated identification of cross-linked species.[1]
Chemical and Physical Properties of this compound
| Property | Value | References |
| Chemical Formula | C₁₄H₁₆N₂O₉S | [5][7] |
| Molecular Weight | 388.35 g/mol | [1][5] |
| CAS Number | 1351828-03-9 | [5][7] |
| Spacer Arm Length | 10.3 Å | [1][5] |
| Reactivity | Primary amines (-NH₂) | [1] |
| Cleavability | Collision-Induced Dissociation (CID) | [2] |
| Solubility | Soluble in DMSO and DMF. Sparingly soluble in aqueous buffers. | [6][8][7] |
| Appearance | Crystalline solid | [8][7] |
Experimental Protocols
The following sections provide detailed protocols for the use of DSSO in both in vitro and in vivo cross-linking experiments.
In Vitro Cross-Linking of Purified Proteins or Protein Complexes
This protocol is suitable for studying the interactions between purified proteins or within a protein complex.
Materials:
-
Purified protein or protein complex
-
DSSO cross-linker
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Reaction Buffer (e.g., 20 mM HEPES, pH 7.5-8.0, 150 mM NaCl)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Ammonium Bicarbonate)
Protocol:
-
Protein Preparation: Dissolve the purified protein or protein complex in the Reaction Buffer to a final concentration of 1-10 µM.[8] Maintaining a micromolar concentration helps to minimize intermolecular cross-linking between different protein complexes.[8]
-
DSSO Stock Solution Preparation: Immediately before use, prepare a fresh stock solution of DSSO in anhydrous DMSO. For example, dissolve 1 mg of DSSO in 51.5 µL of DMSO to create a 50 mM stock solution.[8]
-
Cross-Linking Reaction: Add the DSSO stock solution to the protein solution to achieve a final molar excess of DSSO over the protein. A common starting point is a 20- to 100-fold molar excess.[8] The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature (25°C) for 30-60 minutes.[8]
-
Quenching: Terminate the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[8] Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted DSSO is quenched.
-
Sample Preparation for Mass Spectrometry: The cross-linked sample is now ready for downstream processing, which typically involves denaturation, reduction, alkylation, and enzymatic digestion (e.g., with trypsin) prior to LC-MS/MS analysis.
In Vivo (In Cellulo) Cross-Linking
This protocol is designed to capture protein-protein interactions within their native cellular environment.
Materials:
-
Cultured cells (e.g., 1 x 10⁷ cells)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
DSSO cross-linker
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Cell lysis buffer
Protocol:
-
Cell Harvesting and Washing: Harvest the cells and wash them twice with ice-cold PBS to remove any residual media.
-
DSSO Stock Solution Preparation: Prepare a fresh stock solution of DSSO in anhydrous DMSO (e.g., 50 mM).[8]
-
Cross-Linking Reaction: Resuspend the cell pellet in ice-cold PBS. Add the DSSO stock solution to a final concentration of 1-5 mM.
-
Incubation: Incubate the cell suspension at room temperature for 10 minutes or on ice for 30 minutes.[8] The optimal time and temperature may vary depending on the cell type and target interactions.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20 mM.[8] Incubate for 5 minutes at room temperature or 15 minutes on ice.[8]
-
Cell Lysis and Protein Extraction: Pellet the cells by centrifugation and remove the supernatant. Lyse the cells using an appropriate lysis buffer to extract the cross-linked proteins.
-
Downstream Analysis: The resulting protein lysate can then be processed for mass spectrometry analysis, which typically includes protein digestion and enrichment of cross-linked peptides.
Quantitative Parameters for DSSO Cross-Linking Experiments
| Parameter | In Vitro | In Cellulo | References |
| Protein Concentration | 1-10 µM | N/A | [8] |
| DSSO Concentration | 20-500-fold molar excess over protein | 1-10 mM | [8][9] |
| Incubation Time | 30-60 minutes | 10-30 minutes | [8] |
| Incubation Temperature | Room Temperature | Room Temperature or On Ice | [8] |
| Quenching Buffer Concentration | 20-50 mM | 20 mM | [8] |
Workflow and Data Analysis
The overall workflow for a typical XL-MS experiment using DSSO involves several key stages, from sample preparation to data interpretation.
Data Analysis:
The analysis of data from DSSO cross-linking experiments relies on specialized software that can interpret the unique fragmentation patterns.[1] The MS2 spectrum will contain characteristic doublet ions resulting from the cleavage of the DSSO linker. These doublets are then subjected to MS3 analysis for sequencing of the individual peptides.[4] This multi-stage fragmentation approach significantly increases the confidence in identifying the cross-linked peptides and their precise modification sites.[4]
Applications in Research and Drug Development
DSSO-based XL-MS is a powerful technique for:
-
Mapping Protein-Protein Interaction Networks: Identifying direct interaction partners of a protein of interest in a complex biological sample.
-
Elucidating the Architecture of Protein Complexes: Providing distance constraints that can be used to build low-resolution structural models of protein complexes.[4]
-
Studying Conformational Changes: Detecting changes in protein structure and interactions upon ligand binding, mutation, or post-translational modification.
-
Drug Target Validation: Confirming the interaction of a small molecule with its intended protein target and identifying potential off-target effects.
While specific signaling pathway elucidations with DSSO are part of broader proteomic studies, the methodology has been successfully applied to characterize large and dynamic assemblies like the 20S proteasome and chromatin complexes.[1][4] These studies provide valuable insights into the spatial arrangement of subunits and their functional interactions.
Conclusion
This compound has emerged as a valuable reagent in the field of chemical biology and proteomics. Its unique MS-cleavable properties streamline the XL-MS workflow and enhance the reliability of protein-protein interaction data. For researchers in basic science and drug development, DSSO provides a robust method to investigate the intricate molecular machinery of the cell, offering a deeper understanding of protein function in health and disease.
References
- 1. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein-protein interaction & protein complex analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Developing a Multiplexed Quantitative Cross-linking Mass Spectrometry Platform for Comparative Structural Analysis of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - TW [thermofisher.com]
The Chemistry and Application of DSSO: An In-depth Guide for Researchers
Disuccinimidyl sulfoxide (B87167) (DSSO) is a homobifunctional, amine-reactive, and mass spectrometry (MS)-cleavable cross-linker that has become an invaluable tool for researchers studying protein-protein interactions and elucidating the three-dimensional structures of protein complexes.[1][2] Its unique properties, particularly its cleavability within a mass spectrometer, simplify the complex process of identifying cross-linked peptides, thereby accelerating and improving the accuracy of structural and interaction proteomics studies.[3][4] This technical guide provides a comprehensive overview of DSSO's chemistry, properties, and its application in cross-linking mass spectrometry (XL-MS) workflows, tailored for researchers, scientists, and drug development professionals.
Core Chemistry and Properties of DSSO
DSSO consists of two N-hydroxysuccinimide (NHS) esters at either end of a seven-carbon spacer arm, which also contains a central sulfoxide group.[1][5] The NHS esters readily react with primary amines, such as the side chain of lysine (B10760008) residues and the N-termini of proteins, to form stable amide bonds.[6][7] This reaction is most efficient in a pH range of 7-9.[6]
The key feature of DSSO is its MS-cleavable nature. The sulfoxide bond within the spacer arm is labile and can be selectively cleaved during collision-induced dissociation (CID) in a mass spectrometer.[3][5][6] This fragmentation results in the separation of the two cross-linked peptides, each with a characteristic mass modification, which significantly simplifies data analysis.[3][8]
A summary of the key quantitative properties of DSSO is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 388.35 g/mol | [6] |
| Spacer Arm Length | 10.1 Å | [3] |
| Reactive Groups | N-hydroxysuccinimide (NHS) esters | [6] |
| Target Functional Group | Primary amines (-NH2) | [6] |
| Cleavability | MS-cleavable (CID) | [6] |
| Cell Permeability | Yes | [1] |
The DSSO Cross-Linking Workflow
A typical cross-linking mass spectrometry (XL-MS) experiment using DSSO involves several key stages, from sample preparation to data analysis. The overall workflow is designed to capture protein-protein interactions, identify the cross-linked residues, and use this information to infer structural details or interaction interfaces.
Experimental Protocols
Detailed methodologies are crucial for successful XL-MS experiments. Below are generalized protocols for in vitro and in-cell cross-linking using DSSO.
In Vitro Cross-Linking of Purified Proteins or Protein Complexes
This protocol is adapted for cross-linking purified proteins or protein complexes in solution.[6][8]
Materials:
-
Purified protein sample (10 µM) in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5-8.0). Avoid buffers containing primary amines like Tris or glycine.
-
DSSO stock solution (50 mM in anhydrous DMSO). Prepare fresh before use.
-
Quenching buffer (e.g., 1 M Ammonium Bicarbonate or 1 M Tris-HCl, pH 8.0).
-
Reagents for protein reduction, alkylation, and enzymatic digestion (e.g., DTT, iodoacetamide (B48618), trypsin).
Procedure:
-
Protein Preparation: Ensure the protein sample is in an amine-free buffer at the desired concentration (e.g., 10 µM).
-
Cross-linking Reaction: Add the DSSO stock solution to the protein sample to achieve the desired final concentration. A molar excess of 100-fold of cross-linker over protein is a common starting point, but this should be optimized.[6] Incubate the reaction mixture for 30-60 minutes at room temperature.
-
Quenching: Terminate the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Sample Preparation for MS:
-
Reduce the protein disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the free cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Proceed with enzymatic digestion, typically with trypsin, overnight at 37°C.
-
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS. The mass spectrometer should be configured to perform a data-dependent acquisition method that includes MS2 fragmentation by CID to cleave the DSSO linker, followed by MS3 fragmentation of the resulting fragment ions for peptide sequencing.[3][9]
In Vivo Cross-Linking in Cultured Cells
This protocol provides a general framework for cross-linking proteins within living cells.[8][10]
Materials:
-
Cultured cells (e.g., HEK293T cells).
-
Ice-cold PBS.
-
Hypotonic buffer (e.g., 10 mM HEPES pH 8.0, 10 mM NaCl, 1.5 mM MgCl2, with protease inhibitors).
-
DSSO stock solution (50 mM in anhydrous DMSO).
-
Quenching buffer (e.g., 500 mM Tris-HCl, pH 8.0).
-
Cell lysis buffer and reagents for downstream processing.
Procedure:
-
Cell Harvesting: Harvest approximately 50 million cells by centrifugation.
-
Washing: Wash the cell pellet twice with ice-cold PBS to remove any amine-containing media components.
-
Resuspension: Resuspend the cell pellet in 1 mL of hypotonic buffer.
-
Cross-linking Reaction: Add 50 µL of 50 mM DSSO stock solution (final concentration ~2.5 mM) to the cell suspension. Incubate for 1 hour at 4°C with gentle rotation.
-
Quenching: Add 50 µL of 500 mM Tris-HCl, pH 8.0, to quench the reaction.
-
Cell Lysis and Protein Extraction: Proceed with your standard protocol for cell lysis and protein extraction. For example, Dounce homogenization can be used to isolate nuclei.[8]
-
Sample Preparation for MS: The extracted proteins are then reduced, alkylated, and digested as described in the in vitro protocol before LC-MS/MS analysis.
Data Analysis and Interpretation
The analysis of DSSO cross-linking data is facilitated by specialized software that can interpret the unique fragmentation pattern of the cross-linker.
DSSO Fragmentation Chemistry
Upon CID, the C-S bonds adjacent to the sulfoxide in DSSO are cleaved, resulting in two characteristic remnant masses on the cross-linked peptides.[3][9] The fragmentation of an inter-linked peptide pair in the MS2 scan produces a characteristic doublet of fragment ions. These fragment ions are then subjected to MS3 analysis for sequencing.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Thermo Scientific Mass Spectrometry Cleavable Crosslinkers DSBU | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Two New Enrichable and MS-Cleavable Cross-linkers to Define Protein-Protein Interactions by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Protein Cross-linking with Disuccinimidyl Sulfoxide (DSSO)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Disuccinimidyl Sulfoxide (B87167) (DSSO), a mass spectrometry (MS)-cleavable cross-linker, for studying protein-protein interactions (PPIs) and elucidating protein structures.
Introduction to DSSO
Disuccinimidyl sulfoxide (DSSO) is a homobifunctional, amine-reactive cross-linking reagent widely used in structural proteomics. Its key feature is the presence of a sulfoxide group in its spacer arm, which makes the cross-linker cleavable in the gas phase during tandem mass spectrometry (MS/MS) analysis.[1][2] This MS-cleavability is a significant advantage over non-cleavable cross-linkers like Disuccinimidyl Suberate (DSS), as it simplifies the identification of cross-linked peptides and interaction sites.[3][4][5]
DSSO contains two N-hydroxysuccinimide (NHS) esters that react with primary amines, primarily on lysine (B10760008) (K) residues and protein N-termini, to form stable amide bonds.[1][2] The ability to covalently link amino acids in close proximity allows for the "capture" of transient or weak protein interactions, providing valuable distance constraints for structural modeling.[3][6]
Chemical Properties and Reaction Mechanism
The chemical properties of DSSO are summarized in the table below.
| Property | Value | Reference |
| Full Chemical Name | This compound | [1] |
| Synonyms | Bis(2,5-dioxopyrrolidin-1-yl) 3,3′-sulfinyldipropionate, Bis-(propionic acid NHS ester)-sulfoxide | |
| Molecular Weight | 388.35 g/mol | |
| Empirical Formula | C₁₄H₁₆N₂O₉S | |
| Spacer Arm Length | 10.1 Å | [1][3] |
| Reactive Groups | N-hydroxysuccinimide (NHS) esters | [1][3] |
| Target Residues | Primary amines (Lysine, Protein N-terminus) | [1][2] |
| Cleavability | MS-cleavable (Collision-Induced Dissociation) | [1][2][3] |
| Cell Permeability | Yes | [7] |
The reaction of DSSO with proteins proceeds in two steps. First, one of the NHS esters reacts with a primary amine on a protein to form a stable amide bond. The second NHS ester then reacts with another primary amine on the same protein (intra-protein cross-link) or a different protein (inter-protein cross-link).
The Advantage of MS-Cleavability in Mass Spectrometry
The central feature of DSSO is its MS-cleavable spacer arm. During tandem mass spectrometry (MS/MS) using collision-induced dissociation (CID), the sulfoxide bond in the DSSO linker preferentially fragments.[3] This cleavage separates the cross-linked peptides, which simplifies the resulting fragmentation spectra.[3][8]
The cleavage of DSSO during MS/MS generates characteristic "signature" ions, which are the individual peptides with a remnant of the cross-linker attached.[4][5][8] This allows for the use of specialized MS³ data acquisition methods, where the signature ions are further fragmented to determine the sequence of the individual peptides.[2][3] This streamlined workflow significantly improves the confidence and accuracy of cross-linked peptide identification compared to non-cleavable cross-linkers.[3][9]
Experimental Protocols
In Vitro Cross-linking of Purified Proteins
This protocol is a general guideline for cross-linking purified proteins or protein complexes. Optimal conditions may vary depending on the specific proteins and their concentrations.
Materials:
-
Purified protein in a suitable buffer (e.g., 20 mM HEPES, pH 7.5; PBS, pH 7.5)[2][3]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Ammonium Bicarbonate)[2][10]
-
Reaction tubes
Protocol:
-
Prepare the protein solution to the desired concentration (e.g., 1-10 µM).[2]
-
Prepare a fresh stock solution of DSSO in DMSO or DMF (e.g., 20-50 mM).[2][3]
-
Add DSSO to the protein solution to achieve the desired protein-to-cross-linker molar ratio. This often requires optimization, with ratios ranging from 1:10 to 1:1000.[3][10]
-
Incubate the reaction mixture at room temperature for 30-60 minutes.[2][10]
-
Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[2][10]
-
The cross-linked sample is now ready for downstream analysis, such as SDS-PAGE or mass spectrometry.
In Situ Cross-linking in Live Cells
This protocol provides a general framework for cross-linking proteins within their native cellular environment.
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS)
-
DSSO (dissolved in anhydrous DMSO)
-
Quenching buffer (e.g., 500 mM Tris-HCl, pH 8.0)
-
Cell lysis buffer
Protocol:
-
Wash the cultured cells with PBS to remove media components.
-
Resuspend the cells in PBS.
-
Add the DSSO solution to the cell suspension. A final concentration of 1-2 mM DSSO is a common starting point.
-
Incubate for a defined period, for example, 1 hour at 4°C.[9]
-
Quench the reaction by adding the quenching buffer.[9]
-
Proceed with cell lysis and subsequent protein extraction and analysis.
| Parameter | In Vitro Cross-linking | In Situ Cross-linking | Reference |
| Protein Concentration | 1 - 200 µM | N/A (whole cells) | [2][3] |
| DSSO Concentration | Varies based on molar ratio | ~1-2 mM | [9] |
| Protein:Cross-linker Molar Ratio | 1:5 - 1:1000 | N/A | [3][10][11] |
| Reaction Buffer | HEPES, PBS (pH 7.5) | PBS | [2][3][9] |
| Solvent for DSSO | DMSO or DMF | DMSO | [2][3][9] |
| Incubation Time | 30 - 60 minutes | ~1 hour | [2][9][10] |
| Incubation Temperature | Room Temperature or 37°C | 4°C | [2][3][9][10] |
| Quenching Reagent | Tris-HCl or Ammonium Bicarbonate | Tris-HCl | [2][9][10] |
Applications in Research and Drug Development
The insights gained from DSSO cross-linking experiments have significant implications for various fields:
-
Structural Biology: Provides distance constraints to aid in the computational modeling of protein and protein complex structures.[3]
-
Proteomics: Enables the large-scale identification of protein-protein interactions within complex biological samples, including whole-cell lysates.[12][13][14]
-
Drug Development: Can be used to study the mechanism of action of drugs that modulate protein-protein interactions or to identify novel drug targets at the interface of interacting proteins. The study of protein complexes can also help in targeting "undruggable" proteins.
Conclusion
DSSO has become an invaluable tool in the field of structural proteomics. Its MS-cleavable nature simplifies the analysis of cross-linked peptides, enabling more confident and comprehensive identification of protein-protein interactions and providing crucial data for structural modeling. The methodologies outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize DSSO in their studies to unravel the complexities of protein interaction networks.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved Peptide Backbone Fragmentation Is the Primary Advantage of MS-Cleavable Crosslinkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. Thermo Scientific™ Mass Spectrometry Cleavable Crosslinkers | Fisher Scientific [fishersci.ca]
- 8. biorxiv.org [biorxiv.org]
- 9. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rational Modification of a Cross-Linker for Improved Flexible Protein Structure Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Developing a Multiplexed Quantitative Cross-linking Mass Spectrometry Platform for Comparative Structural Analysis of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pnas.org [pnas.org]
Unveiling Protein Architectures: An In-depth Technical Guide to Exploring Protein Complexes Using DSSO
For Researchers, Scientists, and Drug Development Professionals
In the intricate cellular landscape, proteins rarely act in isolation. They form dynamic complexes to carry out essential biological processes, and understanding these interactions is paramount for deciphering cellular function and developing targeted therapeutics. Disuccinimidyl sulfoxide (B87167) (DSSO) has emerged as a powerful tool in the field of structural proteomics, enabling researchers to capture and identify protein-protein interactions (PPIs) with high confidence. This guide provides a comprehensive overview of the core principles, experimental protocols, and data analysis workflows for utilizing DSSO in the exploration of protein complexes.
The Power of DSSO: An MS-cleavable Crosslinker
DSSO is a chemical crosslinker that covalently links interacting proteins in close proximity. Its key feature is an MS-cleavable spacer arm, which simplifies the identification of crosslinked peptides by mass spectrometry (MS).[1][2][3] DSSO contains two N-hydroxysuccinimide (NHS) esters that react with primary amines, predominantly on lysine (B10760008) residues, forming stable amide bonds.[4] The spacer arm, with a length of 10.1 Å, is well-suited for capturing interactions at protein interfaces.[2]
The magic of DSSO lies in its sulfoxide bond, which is susceptible to cleavage under collision-induced dissociation (CID) in the mass spectrometer.[1][2] This fragmentation pattern is unique to DSSO and allows for the confident identification of crosslinked peptides, which can be challenging with non-cleavable crosslinkers.
Experimental Protocols: From Sample to Spectrometer
The successful application of DSSO crosslinking hinges on meticulous experimental design and execution. The following sections detail standardized protocols for both in vitro and in situ crosslinking.
In Vitro Crosslinking of Purified Proteins/Complexes
This protocol is ideal for studying the interactions within a purified protein complex.
Materials:
-
Purified protein or protein complex
-
DSSO (freshly prepared stock solution in DMSO or DMF)
-
Amine-free buffer (e.g., HEPES, PBS, pH 7-9)
-
Quenching buffer (e.g., Tris or ammonium (B1175870) bicarbonate)
Protocol:
-
Protein Preparation: Dissolve the purified protein or complex in an amine-free buffer to a final concentration of 1-20 µM.
-
DSSO Addition: Add DSSO to the protein solution at a molar excess ranging from 10:1 to 50:1 (crosslinker:protein). The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 to a final concentration of 20-50 mM) to consume excess DSSO. Incubate for 15-30 minutes at room temperature.
-
Sample Preparation for MS: The crosslinked sample is now ready for downstream processing, including denaturation, reduction, alkylation, and enzymatic digestion (typically with trypsin).
| Parameter | Recommended Range | Reference |
| Protein Concentration | 1 - 20 µM | [4] |
| DSSO:Protein Molar Ratio | 10:1 - 50:1 | [2] |
| Incubation Time | 30-60 min (RT) or 2h (4°C) | [4] |
| Quenching Agent | Tris or Ammonium Bicarbonate | [4] |
In Situ Crosslinking in Live Cells
This approach allows for the study of protein interactions within their native cellular environment.
Materials:
-
Cultured cells
-
DSSO (freshly prepared stock solution in DMSO or DMF)
-
Phosphate-buffered saline (PBS)
-
Quenching buffer (e.g., Tris-HCl)
-
Cell lysis buffer
Protocol:
-
Cell Culture: Grow cells to the desired confluency.
-
Cell Harvest and Washing: Harvest the cells and wash them with PBS to remove any amine-containing media components.
-
Crosslinking: Resuspend the cells in PBS and add DSSO to a final concentration of 1-5 mM.
-
Incubation: Incubate the cell suspension at room temperature for 10-30 minutes or on ice for 30-60 minutes.
-
Quenching: Quench the reaction by adding Tris-HCl to a final concentration of 20-50 mM and incubate for 15 minutes.
-
Cell Lysis and Protein Extraction: Pellet the cells and proceed with your standard cell lysis and protein extraction protocol.
-
Sample Preparation for MS: The extracted proteins are then processed for mass spectrometry analysis as described for the in vitro workflow.
| Parameter | Recommended Range | Reference |
| Cell Density | Variable | [1] |
| DSSO Concentration | 1 - 5 mM | [1] |
| Incubation Time | 10-30 min (RT) or 30-60 min (on ice) | [4] |
| Quenching Agent | Tris-HCl | [1] |
Mass Spectrometry and Data Analysis Workflow
The analysis of DSSO crosslinked samples requires a specific mass spectrometry workflow and dedicated data analysis software.
Mass Spectrometry Acquisition
A typical workflow involves a multi-stage fragmentation approach (MSn) to first identify the crosslinked peptides and then sequence the individual peptide chains.
DSSO Mass Spectrometry Acquisition Workflow.
-
MS1 Scan: The mass spectrometer scans for all precursor ions in the sample.
-
MS2 Scan (CID): The instrument isolates a precursor ion and subjects it to low-energy CID. This cleaves the DSSO linker, generating characteristic "signature" fragment ions.[1][2]
-
MS3 Scan (HCD/ETD): The signature fragment ions from the MS2 scan are then isolated and further fragmented using higher-energy collisional dissociation (HCD) or electron-transfer dissociation (ETD) to determine the amino acid sequences of the individual peptides.[1]
Data Analysis
Specialized software is required to interpret the complex fragmentation spectra generated from DSSO crosslinking experiments. Several software packages are available that can identify the crosslinked peptides by recognizing the signature DSSO fragmentation pattern and then matching the MS3 spectra to a protein sequence database.
DSSO Data Analysis Workflow.
| Step | Description |
| Raw Data Processing | Raw mass spectrometry data is converted to a format suitable for analysis. |
| Database Search | Specialized algorithms search a protein sequence database for pairs of peptides that match the masses of the crosslinked precursor and the sequenced fragment ions. |
| CSM Validation | The software scores the confidence of each crosslink-spectrum match (CSM). |
| FDR Control | A false discovery rate is calculated to ensure the statistical significance of the identified crosslinks. |
| Interaction Mapping | High-confidence crosslinks are used to build protein-protein interaction networks and map interaction interfaces. |
Elucidating Signaling Pathways with DSSO
A primary application of DSSO crosslinking is the mapping of protein-protein interactions within signaling cascades. By capturing transient and stable interactions, DSSO can help to piece together the complex network of proteins that transmit signals within a cell. For example, in a hypothetical growth factor signaling pathway, DSSO could be used to identify the direct interaction between a receptor tyrosine kinase (RTK) and its downstream signaling partners.
Hypothetical Growth Factor Signaling Pathway.
In this example, treating cells with the growth factor and then applying DSSO could capture the interaction between the activated RTK and the adaptor protein, as well as subsequent interactions down the cascade. The identification of these crosslinked peptides would provide direct evidence of these interactions within the cellular context.
Conclusion
DSSO-based crosslinking mass spectrometry is a robust and versatile technique for the exploration of protein complexes. Its unique MS-cleavable properties simplify data analysis and increase the confidence of interaction identification. By providing detailed protocols and workflows, this guide serves as a valuable resource for researchers aiming to unravel the intricate networks of protein-protein interactions that govern cellular life, with significant implications for basic research and drug discovery.
References
- 1. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Cross-Linking Mass Spectrometry (XL-MS): an Emerging Technology for Interactomics and Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]
Disuccinimidyl Sulfoxide (DSSO): A Technical Guide for Structural Proteomics
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating the three-dimensional structures of proteins and protein complexes, providing crucial insights into protein-protein interactions (PPIs) and cellular signaling pathways. Disuccinimidyl sulfoxide (B87167) (DSSO) is a homo-bifunctional, amine-reactive, and mass spectrometry (MS)-cleavable cross-linker that has gained significant traction within the structural proteomics community. Its unique sulfoxide-containing spacer arm allows for predictable fragmentation patterns upon collision-induced dissociation (CID) in the mass spectrometer, simplifying the identification of cross-linked peptides and enhancing the confidence of data analysis. This guide provides an in-depth overview of DSSO, including its chemical properties, mechanism of action, detailed experimental protocols for its application, and a summary of quantitative data from key studies.
Introduction to Disuccinimidyl Sulfoxide (DSSO)
This compound (DSSO) is a chemical cross-linking reagent designed to covalently link interacting amino acid residues within a protein or between different proteins.[1][2] It is characterized by two N-hydroxysuccinimide (NHS) esters at either end of a 10.1 Å spacer arm.[1][3] These NHS esters react efficiently with primary amines, primarily the ε-amino group of lysine (B10760008) residues, to form stable amide bonds.[4] A key feature of DSSO is its sulfoxide-containing spacer arm, which is cleavable in the gas phase during tandem mass spectrometry (MS/MS) analysis.[3][4][5] This MS-cleavability is a significant advantage over non-cleavable cross-linkers as it generates characteristic reporter ions, facilitating the unambiguous identification of cross-linked peptides and reducing false positives.[3][5]
Chemical Properties of DSSO:
| Property | Value |
| Chemical Name | Bis(2,5-dioxopyrrolidin-1-yl) 3,3′-sulfinyldipropionate |
| Synonyms | Bis-(propionic acid NHS ester)-sulfoxide |
| CAS Number | 1351828-03-9 |
| Molecular Weight | 388.35 g/mol [1] |
| Empirical Formula | C₁₄H₁₆N₂O₉S[1] |
| Spacer Arm Length | 10.1 Å[1][3] (also reported as 10.3 Å[4]) |
| Reactivity | Primary amines (e.g., lysines)[1][4] |
| Cleavability | MS-cleavable (Collision-Induced Dissociation)[3][4][5] |
Mechanism of Action and Mass Spectrometry Analysis
The utility of DSSO in structural proteomics lies in its predictable behavior during both the cross-linking reaction and subsequent mass spectrometry analysis.
Cross-Linking Reaction
The NHS esters of DSSO react with primary amines on proteins in a pH-dependent manner, typically between pH 7 and 9.[4] This reaction results in the formation of a stable amide bond, covalently linking the target proteins. The 10.1 Å spacer arm of DSSO imposes a distance constraint, meaning that only lysine residues within this proximity will be cross-linked. This provides valuable low-resolution structural information about the protein or protein complex.[3]
Mass Spectrometry Fragmentation
During tandem mass spectrometry (MS/MS), the DSSO cross-linker undergoes collision-induced dissociation (CID), cleaving at the two symmetrical C-S bonds adjacent to the central sulfoxide.[1][3] This cleavage results in the separation of the inter-linked peptides, each carrying a distinct modification from the remnant of the DSSO linker.[3]
This fragmentation pattern generates a unique signature in the MS/MS spectrum. For a heterodimeric inter-linked peptide (α-β), cleavage of the two symmetric C-S bonds produces two possible pairs of fragment ions (αA/βS and αS/βA), resulting in four characteristic peaks.[3] These distinct fragment ions serve as diagnostic markers for the presence of a cross-linked peptide. Subsequent MS3 analysis can then be performed on these individual fragment ions to determine the amino acid sequence of each peptide and pinpoint the exact cross-linked lysine residues.[3][5]
Figure 1: Mass spectrometry workflow for the analysis of DSSO cross-linked peptides.
Experimental Protocols
The following protocols provide a general framework for using DSSO in structural proteomics studies. Optimization may be required depending on the specific protein or protein complex and the experimental goals.
In Vitro Cross-Linking of Purified Proteins or Protein Complexes
This protocol is suitable for studying the structure of a purified protein or the interactions within a reconstituted protein complex.
Materials:
-
Purified protein/protein complex
-
DSSO (Thermo Scientific, Sigma-Aldrich)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Reaction Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5-8.0). Avoid buffers containing primary amines like Tris or glycine.[4]
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Ammonium Bicarbonate)[4]
Procedure:
-
Protein Preparation: Dissolve the purified protein or protein complex in the reaction buffer to a final concentration of 1-10 µM.
-
DSSO Stock Solution: Immediately before use, prepare a 25-50 mM stock solution of DSSO in anhydrous DMSO.[4]
-
Cross-Linking Reaction: Add the DSSO stock solution to the protein solution to achieve a final DSSO concentration typically in the range of 0.25-2 mM. A common starting point is a 100-fold molar excess of cross-linker to protein.[4] The optimal concentration should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[4]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted DSSO.[4] Incubate for 15-30 minutes at room temperature.
-
Sample Preparation for MS: The cross-linked sample is now ready for downstream processing, including SDS-PAGE analysis to confirm cross-linking, followed by in-gel or in-solution digestion with a protease (e.g., trypsin).
In Cellulo (In Vivo) Cross-Linking
This protocol is designed to capture protein-protein interactions within their native cellular environment.
Materials:
-
Cultured cells (adherent or in suspension)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
DSSO
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Lysis Buffer
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Cell Preparation: Harvest cultured cells (e.g., 1-5 x 10⁷ cells) and wash them twice with ice-cold PBS to remove any amine-containing media components.[4]
-
Cell Resuspension: Resuspend the cell pellet in an appropriate buffer that maintains cell integrity, such as PBS or a hypotonic buffer (e.g., 10 mM HEPES, pH 8, 10 mM NaCl, 1 mM MgCl₂).[6][7]
-
DSSO Stock Solution: Prepare a 50 mM stock solution of DSSO in anhydrous DMSO.[6][7]
-
Cross-Linking Reaction: Add the DSSO stock solution to the cell suspension to a final concentration of 1-3 mM.[8] Incubate for 30-60 minutes at 4°C or room temperature with gentle mixing.[6][7]
-
Quenching: Terminate the cross-linking reaction by adding a quenching buffer to a final concentration of 20-50 mM.[6][7] Incubate for 15 minutes.
-
Cell Lysis and Protein Extraction: Pellet the cells and proceed with a cell lysis protocol appropriate for the downstream application (e.g., immunoprecipitation, whole proteome analysis).
-
Sample Preparation for MS: The protein lysate is then processed for mass spectrometry analysis, which typically involves protein digestion and peptide fractionation.
References
- 1. DSSO crosslinker = 95 1351828-03-9 [sigmaaldrich.com]
- 2. MS-Cleavable Cross-Linkers [sigmaaldrich.com]
- 3. Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Thermo Scientific Mass Spectrometry Cleavable Crosslinkers DSSO | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.pt]
- 6. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into DSSO Cross-Linking: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of disuccinimidyl sulfoxide (B87167) (DSSO), a mass spectrometry (MS)-cleavable cross-linker, for studying protein-protein interactions and elucidating protein structures. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical guidance required to successfully implement DSSO cross-linking workflows.
Introduction to DSSO Cross-Linking
Cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique for capturing protein-protein interactions (PPIs) within their native cellular environment.[1] By covalently linking interacting proteins, XL-MS provides spatial constraints that can be used to map interaction interfaces and model the three-dimensional structures of protein complexes.[2][3]
Disuccinimidyl sulfoxide (DSSO) is a homobifunctional, amine-reactive cross-linker that has gained significant traction in the field.[4] Its key advantage lies in its mass spectrometry-cleavable nature.[2][5] The DSSO linker contains a sulfoxide bond that is labile under collision-induced dissociation (CID) in a mass spectrometer.[5][6] This cleavage simplifies the identification of cross-linked peptides, a major bottleneck in traditional XL-MS workflows.[2][6]
The Chemistry of DSSO
DSSO is a symmetrical molecule with two N-hydroxysuccinimide (NHS) ester reactive groups at either end of a 10.1 Å spacer arm.[6][7] These NHS esters efficiently react with primary amines, primarily the ε-amino group of lysine (B10760008) (K) residues, but also the hydroxyl groups of serine (S), threonine (T), and tyrosine (Y) residues, forming stable amide bonds.[8][9]
The reaction between DSSO and primary amines on proteins results in the formation of a stable covalent bond.
The Power of MS-Cleavability: Simplifying Data Analysis
The defining feature of DSSO is its MS-cleavable spacer arm. During tandem mass spectrometry (MS/MS) using collision-induced dissociation (CID), the sulfoxide bond in the DSSO linker preferentially fragments.[5][6] This cleavage results in the separation of the two cross-linked peptides, each carrying a characteristic mass modification.[6]
This unique fragmentation pattern generates a distinctive signature in the MS2 spectrum, consisting of four signature ions if the cross-linked peptides are different.[2] These signature ions can be used to trigger a subsequent MS3 fragmentation event to sequence the individual peptides.[2] This "MS2-MS3" strategy greatly simplifies data analysis by allowing the identification of the individual peptide chains using standard database search algorithms.[6]
This targeted approach significantly reduces the complexity of the spectra and increases the confidence in cross-link identification.[6]
Experimental Protocols
Successful DSSO cross-linking requires careful optimization of reaction conditions. Below are detailed protocols for in vitro and in situ cross-linking, synthesized from established methodologies.
In Vitro Cross-Linking of Purified Proteins or Protein Complexes
This protocol is suitable for studying the interactions between purified proteins.
| Parameter | Recommended Value/Range | Reference |
| Protein Concentration | 10 µM | [9] |
| DSSO Concentration | 20-fold molar excess over protein | [9] |
| Reaction Buffer | 20 mM HEPES, pH 7.5-8.0 | [5][9] |
| Reaction Time | 30-60 minutes | [9] |
| Reaction Temperature | Room temperature | [5][9] |
| Quenching Reagent | 1 M Ammonium Bicarbonate or Tris Buffer | [5][9] |
| Quenching Concentration | 20-50 mM | [5][9] |
| Quenching Time | 15 minutes | [10] |
Detailed Methodology:
-
Protein Preparation: Dissolve the purified protein or protein complex in the reaction buffer to a final concentration of 10 µM.
-
DSSO Stock Solution: Immediately before use, prepare a 50 mM stock solution of DSSO in anhydrous DMSO or DMF.[9]
-
Cross-Linking Reaction: Add the DSSO stock solution to the protein solution to achieve the desired molar excess. A 20-fold molar excess is a good starting point, but this may need to be optimized.[9]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.[9]
-
Quenching: Terminate the reaction by adding the quenching reagent to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[5][9][10]
-
Sample Preparation for MS: The cross-linked sample is now ready for downstream processing, including reduction, alkylation, and proteolytic digestion.
In Situ Cross-Linking in Live Cells
This protocol allows for the study of protein interactions within their native cellular context.
| Parameter | Recommended Value/Range | Reference |
| Cell Density | ~25 x 10⁶ cells/mL | [10] |
| DSSO Concentration | 1-5 mM | [10] |
| Reaction Buffer | PBS, pH 8.0 | [10] |
| Reaction Time | 10 minutes (RT) or 30 minutes (on ice) | [9] |
| Reaction Temperature | Room temperature or on ice | [9] |
| Quenching Reagent | 1 M Ammonium Bicarbonate or Tris Buffer | [9] |
| Quenching Concentration | 20 mM | [9] |
| Quenching Time | 5 minutes (RT) or 15 minutes (on ice) | [9] |
Detailed Methodology:
-
Cell Preparation: Harvest cells and wash them three times with ice-cold PBS (pH 8.0) to remove any amine-containing media. Resuspend the cells in PBS at a density of approximately 25 x 10⁶ cells/mL.[10]
-
DSSO Addition: Add the freshly prepared DSSO stock solution to the cell suspension to a final concentration of 1-5 mM.[10]
-
Incubation: Incubate the cells for 10 minutes at room temperature or 30 minutes on ice.[9]
-
Quenching: Stop the reaction by adding the quenching reagent to a final concentration of 20 mM. Incubate for 5 minutes at room temperature or 15 minutes on ice.[9]
-
Cell Lysis and Protein Extraction: Pellet the cells by centrifugation and proceed with your standard cell lysis and protein extraction protocol.
Mass Spectrometry and Data Analysis Workflow
A typical XL-MS workflow using DSSO involves several key steps.
Key Considerations:
-
Proteolytic Digestion: Trypsin is commonly used for protein digestion. However, the use of multiple proteases can significantly increase the coverage of identified cross-links.[5]
-
Enrichment: Due to the low abundance of cross-linked peptides, an enrichment step, such as strong cation exchange (SCX) chromatography, is often employed.[11]
-
Mass Spectrometry: A mass spectrometer capable of CID for MS2 fragmentation and a higher-energy fragmentation method like HCD or ETD for MS3 is ideal.[2][5]
-
Data Analysis Software: Specialized software, such as XlinkX, MeroX, or MaxLinker, is required to analyze the complex MS data and identify the cross-linked peptides.[1][2][9]
Applications in Research and Drug Development
DSSO-based XL-MS is a versatile tool with numerous applications:
-
Mapping Protein-Protein Interaction Networks: Identifying direct interaction partners on a proteome-wide scale.[1][8]
-
Validating Binary Interactions: Confirming interactions identified by other methods, such as yeast two-hybrid or co-immunoprecipitation.
-
Structural Elucidation of Protein Complexes: Providing distance constraints to guide the modeling of protein complex structures.[6]
-
Studying Conformational Changes: Detecting changes in protein structure and interactions upon ligand binding or post-translational modifications.
-
Drug Target Validation: Identifying the binding site of a small molecule on its protein target and characterizing its effect on protein-protein interactions.
Conclusion
DSSO has revolutionized the field of cross-linking mass spectrometry by simplifying the data analysis workflow and increasing the confidence of cross-link identifications. Its ability to capture protein-protein interactions in their native context provides invaluable insights into cellular machinery. By following the detailed protocols and understanding the principles outlined in this guide, researchers can effectively leverage the power of DSSO to advance their studies in structural biology, proteomics, and drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. biorxiv.org [biorxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. pubs.rsc.org [pubs.rsc.org]
A Deep Dive into MS-Cleavable Cross-Linkers: The Case of DSSO
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes in both healthy and diseased states. Cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique to capture these interactions and provide valuable structural insights. At the heart of this methodology are chemical cross-linkers, with mass spectrometry (MS)-cleavable versions like Disuccinimidyl Sulfoxide (B87167) (DSSO) revolutionizing the field. This guide provides a comprehensive technical overview of DSSO, its properties, experimental workflows, and its applications in structural biology and drug discovery.
Core Concepts of DSSO and MS-Cleavable Cross-Linking
DSSO is a homobifunctional, amine-reactive cross-linker. Its N-hydroxysuccinimide (NHS) esters at both ends of its spacer arm react with primary amines, predominantly found in lysine (B10760008) residues and protein N-termini, forming stable amide bonds.[1][2] This allows for the covalent linkage of interacting proteins.
The key feature of DSSO is its MS-cleavable nature. The sulfoxide bond within its spacer arm is susceptible to cleavage under controlled collision-induced dissociation (CID) in the mass spectrometer.[1][3] This fragmentation of the cross-linker itself, at a lower energy than that required to fragment the peptide backbone, simplifies the identification of cross-linked peptides.[4] When a cross-linked peptide pair is fragmented in an MS2 scan, it produces characteristic "signature" ion doublets with a specific mass difference, which for DSSO is 31.9721 Da.[5][6] These signature ions can then be selected for a further round of fragmentation (MS3) to determine the sequence of the individual peptides.[3][7] This multi-stage fragmentation approach (MSn) significantly reduces the complexity of data analysis compared to non-cleavable cross-linkers.[5][8]
Quantitative Data and Physicochemical Properties
A clear understanding of the quantitative aspects of a cross-linker is crucial for experimental design and data analysis. The table below summarizes the key properties of DSSO.
| Property | Value | Reference(s) |
| Molecular Weight | 388.35 g/mol | [9] |
| Spacer Arm Length | 10.1 Å - 10.3 Å | [2][10] |
| Chemical Formula | C₁₄H₁₆N₂O₉S | [7][9] |
| Reactivity | Amine-reactive (Lysine, N-terminus) | [1][2] |
| Cell Permeability | Membrane-permeant | [1][2] |
Upon cleavage in the mass spectrometer, the DSSO cross-linker leaves behind specific remnant masses on the linked peptides. These mass modifications are critical for the identification of cross-linked peptides in the data analysis stage.
| Modification Type | Mass Shift (Da) | Chemical Formula |
| Alkene (A) | +54.0106 | C₃H₂O |
| Sulfenic Acid (S) | +103.9913 | C₃H₄O₂S |
| Unsaturated Thiol (T) | +85.9826 | C₃H₂OS |
Experimental Protocols: From Cross-Linking to Data Analysis
The successful application of DSSO in XL-MS relies on a well-defined experimental workflow. Below are detailed protocols for both in vitro and in cellulo cross-linking.
In Vitro Cross-Linking of Purified Proteins/Protein Complexes
This protocol is suitable for studying the interactions and structure of purified proteins or reconstituted protein complexes.
-
Sample Preparation:
-
Dissolve the purified protein or protein complex in an amine-free buffer (e.g., 20 mM HEPES, pH 7.5-8.0) to a final concentration of 1-10 µM.[10]
-
Ensure the buffer composition is compatible with the stability of the protein/complex.
-
-
Cross-Linking Reaction:
-
Prepare a fresh stock solution of DSSO (e.g., 50 mM) in an anhydrous organic solvent like dimethyl sulfoxide (DMSO).[10][11]
-
Add the DSSO stock solution to the protein sample to achieve a final molar excess of cross-linker to protein, typically ranging from 20:1 to 500:1. The optimal ratio should be determined empirically.[12]
-
Incubate the reaction mixture for 30-60 minutes at room temperature (25°C).[6][11]
-
-
Quenching the Reaction:
-
Stop the cross-linking reaction by adding a quenching buffer containing primary amines, such as Tris-HCl or ammonium (B1175870) bicarbonate, to a final concentration of 20-50 mM.[10][11]
-
Incubate for an additional 15-30 minutes at room temperature.[6]
-
-
Sample Processing for Mass Spectrometry:
-
Denature the cross-linked proteins, reduce cysteine bonds with DTT, and alkylate with iodoacetamide.
-
Digest the proteins into peptides using a protease such as trypsin. Since DSSO reacts with lysines, using a complementary protease can increase sequence coverage.[11][13]
-
The resulting peptide mixture is then ready for LC-MS/MS analysis.
-
In Cellulo Cross-Linking (In Vivo)
This protocol allows for the study of protein-protein interactions within their native cellular environment.
-
Cell Culture and Harvesting:
-
Culture cells to the desired confluency.
-
Harvest the cells and wash them twice with an ice-cold, amine-free buffer like PBS to remove any components from the culture medium that could quench the cross-linker.[10]
-
-
Cross-Linking Reaction:
-
Resuspend the cell pellet in a suitable buffer (e.g., hypotonic buffer for cell lysis or PBS for intact cells).[11]
-
Prepare a fresh stock solution of DSSO in DMSO.
-
Add the DSSO stock solution to the cell suspension to a final concentration of 1-5 mM.[6][10]
-
Incubate for 30-60 minutes at 4°C or room temperature, depending on the experimental goals.[11]
-
-
Quenching and Cell Lysis:
-
Quench the reaction as described in the in vitro protocol.
-
Lyse the cells to release the cross-linked protein complexes. The choice of lysis buffer and method will depend on the subcellular localization of the proteins of interest.
-
-
Protein Extraction and Digestion:
-
Isolate the protein fraction of interest (e.g., whole-cell lysate, specific organelles).
-
Proceed with denaturation, reduction, alkylation, and enzymatic digestion as outlined in the in vitro protocol.
-
Mass Spectrometry and Data Analysis
-
LC-MS/MS Analysis:
-
The complex peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.
-
Several acquisition methods can be employed, with the most common for DSSO being a data-dependent MSn approach.[5] In this workflow, an initial MS1 scan is performed, followed by MS2 fragmentation of precursor ions. The instrument then detects the characteristic DSSO signature doublets in the MS2 spectra and triggers MS3 fragmentation of these specific ions.[5][7]
-
Alternative methods like stepped-HCD (Higher-energy Collisional Dissociation) can also be effective.[4]
-
-
Data Analysis:
-
Specialized software is required to identify the cross-linked peptides from the complex MS data.
-
Software packages such as XlinkX, MetaMorpheus, and others are designed to recognize the specific fragmentation patterns of DSSO, including the signature doublets and remnant masses.[14][15]
-
The identified cross-links provide distance constraints that can be used to model the 3D structure of proteins and protein complexes.
-
Visualizing Workflows and Mechanisms
Diagrams generated using the DOT language provide a clear visual representation of the complex processes involved in DSSO-based XL-MS.
Applications in Elucidating Biological Pathways and Drug Discovery
The structural information gleaned from DSSO XL-MS has significant implications for understanding complex biological systems and for the development of new therapeutics.
Mapping Protein Complex Architectures
DSSO has been instrumental in mapping the subunit architecture of large and dynamic protein complexes that are challenging to study by other structural biology techniques. For instance, XL-MS studies using DSSO have provided valuable insights into the arrangement of subunits within the 26S proteasome, a critical complex for protein degradation.[16] Similarly, the ribosome, the cellular machinery for protein synthesis, has been extensively studied using cross-linking, with DSSO helping to define the interactions between its numerous protein components.[15][17]
Informing Structure-Based Drug Design
The distance constraints obtained from XL-MS can be integrated with computational modeling to generate more accurate 3D models of proteins and protein complexes.[18] This is particularly valuable for drug discovery, as a precise understanding of a target protein's structure is often the first step in rational drug design. By identifying binding pockets and interaction interfaces, DSSO-based XL-MS can guide the design of small molecules that modulate protein function.[2] For example, by mapping the interaction site between two proteins, it may be possible to design a drug that specifically disrupts this interaction. Furthermore, XL-MS can be used to study conformational changes in a protein upon ligand binding, providing crucial information for understanding drug mechanisms of action.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. DSSO crosslinker ≥95% | 1351828-03-9 [sigmaaldrich.com]
- 3. Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cross-Linking Mass Spectrometry (XL-MS): an Emerging Technology for Interactomics and Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. DSSO crosslinker = 95 1351828-03-9 [sigmaaldrich.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. biorxiv.org [biorxiv.org]
- 14. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 15. Identification of MS-Cleavable and Noncleavable Chemically Cross-Linked Peptides with MetaMorpheus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. biorxiv.org [biorxiv.org]
- 18. New Advances in Cross-linking Mass Spectrometry Toward Structural Systems Biology - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of Spacer Arm Length on the Reactivity of DSSO: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disuccinimidyl suberate (B1241622) (DSSO), also known as dithiobis(succinimidyl propionate) (DSP), is a homobifunctional, amine-reactive, and thiol-cleavable crosslinking agent widely utilized in the study of protein-protein interactions, protein complex topology, and for stabilizing transient interactions for subsequent analysis.[1][2][3] Its utility stems from the N-hydroxysuccinimide (NHS) esters at both ends of a 12.0 Å spacer arm, which readily react with primary amines on proteins, and a central disulfide bond that allows for the cleavage of the crosslink under reducing conditions. This guide provides an in-depth analysis of how the spacer arm length and structure of DSSO and related crosslinkers influence their reactivity and experimental outcomes.
The Critical Role of the Spacer Arm
The spacer arm of a crosslinker dictates the distance between the two reactive groups and, consequently, the spatial constraints imposed on the target molecules. The length and chemical nature of the spacer arm are critical parameters that influence several aspects of a crosslinking experiment:
-
Reach and Efficiency: Longer spacer arms can bridge greater distances between reactive residues, potentially leading to a higher number of identified crosslinks within a protein or protein complex.[4]
-
Structural Resolution: Conversely, shorter spacer arms provide more precise distance constraints, which are invaluable for high-resolution structural modeling of proteins and their complexes.[4]
-
Reactivity: The chemical composition of the spacer arm can influence the reactivity of the terminal functional groups. For instance, the proximity of electron-withdrawing groups, such as a sulfoxide (B87167), to the NHS ester can modulate its reactivity.
Quantitative Analysis of Crosslinker Properties
The selection of an appropriate crosslinker is paramount for a successful experiment. The following table summarizes the properties of DSSO and other commonly used amine-reactive crosslinkers, highlighting the impact of their spacer arm length and composition.
| Crosslinker | Abbreviation | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Cleavable? | Water-Soluble? | Membrane Permeable? | Key Characteristics & Reactivity Insights |
| Disuccinimidyl suberate | DSS | 368.35 | 11.4 | No | No | Yes | Non-cleavable analog of DSSO; provides stable crosslinks.[5][6] |
| Bis(sulfosuccinimidyl) suberate | BS3 | 572.43 | 11.4 | No | Yes | No | Water-soluble version of DSS, ideal for cell surface crosslinking.[5][6] |
| Dithiobis(succinimidyl propionate) | DTSPO/DSP | 404.42 | 12.0 | Yes (Thiol) | No | Yes | Cleavable with reducing agents (e.g., DTT, TCEP); allows for separation of crosslinked proteins.[3][7] |
| Disuccinimidyl sulfoxide | DSSO | 388.35 | 10.1 | Yes (MS) | No | Yes | MS-cleavable in the gas phase, facilitating peptide sequencing in mass spectrometry.[8] |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for reproducible results. Below are methodologies for in vitro protein crosslinking and intracellular crosslinking using DSSO.
In Vitro Protein Crosslinking with DSSO
This protocol is adapted from standard procedures for crosslinking purified proteins or protein complexes.[7]
Materials:
-
Dithiobis(succinimidyl propionate) (DSSO/DSP)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Protein sample in a non-amine-containing buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Reducing sample buffer for SDS-PAGE (containing DTT or β-mercaptoethanol)
Procedure:
-
Prepare DSSO Stock Solution: Immediately before use, dissolve DSSO in anhydrous DMSO or DMF to a final concentration of 20-50 mM. DSSO is moisture-sensitive and will hydrolyze in aqueous solutions.
-
Crosslinking Reaction: Add the DSSO stock solution to the protein sample to achieve a final concentration typically ranging from 0.25 to 2 mM. The molar excess of crosslinker to protein may need to be optimized (a 20 to 50-fold molar excess is a common starting point).
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Analysis: The crosslinked sample can be analyzed by SDS-PAGE. To cleave the crosslinks, heat the sample in a reducing sample buffer before loading onto the gel.
Intracellular Crosslinking with DSSO
This protocol is designed for stabilizing protein-protein interactions within living cells.[1]
Materials:
-
Cells in culture
-
Phosphate Buffered Saline (PBS), pre-warmed to 37°C
-
DSSO/DSP
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Lysis buffer
Procedure:
-
Cell Preparation: Wash cells twice with pre-warmed PBS to remove any amine-containing media.
-
Prepare Crosslinking Solution: Prepare a 100 mM stock solution of DSSO in anhydrous DMSO. Immediately before use, dilute this stock solution in pre-warmed PBS to the desired final concentration (e.g., 0.1-2 mM). The optimal concentration should be determined empirically.
-
Crosslinking Reaction: Resuspend the cell pellet in the DSSO-containing PBS and incubate for 30 minutes at 37°C.
-
Quenching: Add quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature to stop the reaction.
-
Cell Lysis: Pellet the cells by centrifugation and proceed with your standard cell lysis protocol. The stabilized protein complexes are now ready for downstream applications such as immunoprecipitation.
Visualizing Experimental Workflows and Signaling Pathways
Graphviz diagrams are provided to illustrate key experimental workflows and a relevant signaling pathway where DSSO is often employed.
Caption: General workflows for in vitro and intracellular protein crosslinking using DSSO.
Caption: A simplified representation of the ubiquitin-proteasome pathway. DSSO can be used to capture interactions between E3 ligases and their substrates.
Conclusion
Dithiobis(succinimidyl propionate) (DSSO) is a versatile tool for structural and functional proteomics. The 12.0 Å spacer arm of DSSO provides a balance between the reach required to capture protein-protein interactions and the provision of meaningful spatial constraints. The choice of crosslinker, particularly the spacer arm length and cleavability, must be carefully considered based on the specific research question. For high-resolution structural determination, shorter spacer arms may be preferable, while for initial screening of protein interaction networks, a longer and more flexible spacer arm might be more advantageous. Understanding the interplay between spacer arm characteristics and reactivity is essential for the successful design and interpretation of crosslinking experiments.
References
- 1. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crosslinking -Interaction -Protein -Biochemistry-BIO-PROTCOCL [bio-protocol.org]
- 3. cephamls.com [cephamls.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Cross-linking/mass spectrometry at the crossroads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. proteochem.com [proteochem.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 10. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility and stability of Disuccinimidyl sulfoxide
An In-depth Technical Guide on the Solubility and Stability of Disuccinimidyl Sulfoxide (B87167) (DSSO)
For Researchers, Scientists, and Drug Development Professionals
Disuccinimidyl sulfoxide (DSSO) is a homobifunctional, amine-reactive crosslinker integral to the study of protein-protein interactions (PPIs) through crosslinking mass spectrometry (XL-MS). Its utility is defined by an N-hydroxysuccinimide (NHS) ester at each end of its spacer arm, which reacts with primary amines (such as the side chain of lysine) at a pH range of 7-9 to form stable amide bonds.[1][2] A key feature of DSSO is its mass spectrometry (MS)-cleavable linker, which contains a sulfoxide group. This allows for the fragmentation of the crosslinker in the gas phase during tandem MS (MS/MS), a characteristic that simplifies data analysis and enhances the confident identification of crosslinked peptides.[1][3][4]
Solubility
DSSO is supplied as a crystalline solid and exhibits distinct solubility characteristics in organic solvents and aqueous solutions.[5] It is generally recommended to first dissolve DSSO in a dry, water-miscible organic solvent before preparing aqueous working solutions.[2]
Quantitative Solubility Data
| Solvent System | Approximate Solubility | Reference(s) |
| Dimethyl sulfoxide (DMSO) | 20 mg/mL | [3][5][6] |
| Dimethylformamide (DMF) | 10 mg/mL | [3][5][6] |
| 1:5 mixture of DMSO:PBS (pH 7.2) | 0.15 mg/mL | [3][5][6] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [7] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [7] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | [7] |
Best Practices for Dissolution:
-
To prepare aqueous solutions, first create a concentrated stock in a dry organic solvent like DMSO or DMF, which should be purged with an inert gas.[2][5]
-
This stock solution can then be diluted into the final aqueous reaction buffer. The final concentration of the organic solvent should be kept low (typically <10%) to avoid perturbing protein structure.[2]
-
Directly adding DSSO to an aqueous buffer at high concentrations (>30 mM) may cause precipitation.[2]
Stability
The stability of DSSO is paramount for its effective use as a crosslinker. The primary routes of degradation are hydrolysis of the NHS esters and sensitivity to moisture.
Storage and Stability Data
| Format & Condition | Recommended Storage Temperature | Stability Period | Reference(s) |
| Crystalline Solid | -20°C | ≥ 4 years | [3][5] |
| Stock Solution (in anhydrous DMSO/DMF) | -80°C (sealed, away from moisture) | 6 months | [7] |
| Stock Solution (in anhydrous DMSO/DMF) | -20°C (sealed, away from moisture) | 1 month | [7] |
| Aqueous Working Solution | Room Temperature / On Ice | Use immediately | [2][5] |
Key Stability Considerations:
-
Moisture: As a solid, DSSO is moisture-sensitive. To prevent premature hydrolysis from atmospheric moisture, vials should be equilibrated to room temperature before opening.[2]
-
Buffers: The choice of buffer is critical. Amine-free buffers such as PBS, HEPES, or borate (B1201080) at a pH of 7-9 are recommended to ensure the NHS ester reacts with the target protein rather than the buffer components.[2] Buffers containing primary amines, such as Tris or glycine, are incompatible with DSSO as they will quench the reaction.[2]
Experimental Protocols
The following are generalized protocols for the use of DSSO in crosslinking experiments. Optimal conditions, particularly the molar excess of crosslinker, may need to be determined empirically for each specific system.
Protocol 1: In Vitro Protein Crosslinking
This protocol outlines a general procedure for crosslinking a purified protein or protein complex.
A. Required Materials:
-
Purified protein/protein complex
-
Amine-free buffer (e.g., 20 mM HEPES, pH 7.5; or PBS, pH 7.4)
-
DSSO crosslinker
-
Anhydrous, high-purity DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
B. Procedure:
-
Prepare the protein sample by dissolving it in an amine-free buffer (e.g., 20 mM HEPES, pH 7.5) to a final concentration of approximately 10 µM.[2]
-
Immediately before use, prepare a concentrated stock solution of DSSO. For a 50 mM stock, dissolve 1 mg of DSSO in 51.5 µL of anhydrous DMSO.[2]
-
Add the DSSO stock solution to the protein solution to achieve the desired molar excess (e.g., a 100-fold molar excess is a common starting point).[2]
-
Incubate the reaction mixture at room temperature for a defined period, typically 30-60 minutes.
-
Stop the crosslinking reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 20-50 mM. This will consume any unreacted DSSO.[2]
-
Incubate for an additional 15 minutes at room temperature to ensure complete quenching.[2]
-
The crosslinked sample is now ready for downstream analysis, such as SDS-PAGE, size-exclusion chromatography, or mass spectrometry.
Protocol 2: In Vivo (Cellular) Crosslinking
This protocol provides a general workflow for crosslinking proteins within intact cells.
A. Required Materials:
-
Cultured cells (e.g., 10⁷ cells)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
DSSO crosslinker
-
Anhydrous, high-purity DMSO
-
Quenching buffer (e.g., 1 M NH₄HCO₃ or 1 M Tris-HCl, pH 7.5)
B. Procedure:
-
Harvest cells and wash them twice with ice-cold PBS to remove any amine-containing media components.[2]
-
Resuspend the cell pellet in ice-cold PBS.
-
Prepare a 50 mM stock solution of DSSO by dissolving 1 mg in 51.5 µL of DMSO.[2]
-
Add the DSSO stock solution to the cell suspension to a final concentration of 5-10 mM.[2]
-
Incubate the reaction. Typical conditions are 10 minutes at room temperature or 30 minutes on ice.[2]
-
Quench the reaction by adding a quenching buffer (e.g., 1 M NH₄HCO₃ or Tris) to a final concentration of 20 mM.[2]
-
Incubate for 5 minutes at room temperature or 15 minutes on ice to ensure the reaction is stopped.[2]
-
Pellet the cells by centrifugation and wash twice with PBS to remove excess, unreacted crosslinker.[2]
-
The cell pellet containing crosslinked proteins is now ready for cell lysis and subsequent analysis.[2]
Visualized Workflows
The following diagrams illustrate key logical and experimental workflows for using DSSO.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Thermo Scientific Mass Spectrometry Cleavable Crosslinkers DSSO | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.pt]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound | CAS 1351828-03-9 | Cayman Chemical | Biomol.com [biomol.com]
- 7. medchemexpress.com [medchemexpress.com]
The In-depth Technical Guide to Disuccinimidyl Suberate (DSSO) Applications in Cell Biology
For Researchers, Scientists, and Drug Development Professionals
Core Principles of DSSO in Stabilizing Protein Interactions
Disuccinimidyl suberate (B1241622) (DSSO), also known as dithiobis(succinimidyl propionate) (DSP), is a powerful tool in cell biology for the study of protein-protein interactions (PPIs). As a homobifunctional, amine-reactive, and thiol-cleavable cross-linking agent, DSSO covalently links proteins that are in close proximity, effectively "freezing" transient and weak interactions for subsequent analysis. Its membrane permeability makes it particularly valuable for in vivo cross-linking of intracellular protein complexes.
The core functionality of DSSO lies in its two N-hydroxysuccinimide (NHS) esters, which react with primary amines (found on lysine (B10760008) residues and protein N-termini) to form stable amide bonds. The spacer arm of DSSO contains a disulfide bond, which can be easily cleaved by reducing agents. This cleavability is a key feature, allowing for the separation of cross-linked proteins and facilitating their identification by mass spectrometry.
Key Applications in Cell Biology
The primary application of DSSO in cell biology is the stabilization and identification of protein-protein interactions that are otherwise difficult to detect due to their transient or weak nature. This has significant implications for various research areas:
-
Mapping Protein-Protein Interaction Networks: DSSO is instrumental in large-scale studies to map the cellular interactome. By cross-linking proteins within living cells, researchers can capture a "snapshot" of the protein interaction landscape under specific physiological or pathological conditions.
-
Validating and Characterizing Protein Complexes: For known protein complexes, DSSO can be used to confirm interactions and to probe the spatial arrangement of subunits. The length of the DSSO spacer arm (12.0 Å) provides a distance constraint for interacting residues.
-
Elucidating Signaling Pathways: DSSO helps to identify the components of signaling cascades by stabilizing the interactions between receptors, adaptors, kinases, and other signaling molecules. This is particularly useful for pathways that are activated for only a short duration.
-
Drug Discovery and Development: By identifying the interaction partners of a drug target, DSSO can help to elucidate its mechanism of action and to identify potential off-target effects. It can also be used in screening for compounds that disrupt specific protein-protein interactions.
Quantitative Data Summary
The efficiency of DSSO cross-linking is dependent on several factors, including concentration, incubation time, and the specific cellular context. The following table summarizes typical experimental conditions for DSSO cross-linking, derived from various protocols and studies.
| Parameter | In Vitro (Purified Proteins) | In Vivo (Cultured Cells) | Notes |
| DSSO Concentration | 0.5 - 5 mM (typically a 20-fold molar excess over the protein) | 0.1 - 2 mM | Higher concentrations in vivo can lead to the formation of large, insoluble protein complexes. Optimization is crucial.[1] |
| Incubation Time | 30 - 45 minutes at room temperature or 2 - 3 hours on ice | 30 - 45 minutes at room temperature or 2 - 3 hours on ice | Longer incubation times on ice are often used to minimize cellular processes that could alter protein interactions.[1] |
| pH | 7.0 - 9.0 | Physiological pH (~7.4) | The reaction with primary amines is most efficient at neutral to slightly alkaline pH. |
| Quenching Reagent | 25 - 200 mM Tris or Glycine | 25 - 200 mM Tris or Glycine | Quenching stops the cross-linking reaction by consuming unreacted DSSO. |
| Quenching Time | 10 - 15 minutes at room temperature | 10 - 15 minutes at room temperature | Sufficient time should be allowed for the quenching reaction to go to completion.[1] |
Experimental Protocols
In Vivo Cross-linking of Cultured Cells with DSSO
This protocol describes the general steps for cross-linking proteins in living cells prior to cell lysis and immunoprecipitation.
-
Cell Culture: Grow cells to the desired confluency in appropriate culture vessels.
-
Cell Washing: Gently wash the cells twice with a non-amine containing buffer, such as Phosphate-Buffered Saline (PBS), to remove any interfering substances from the culture medium.
-
DSSO Preparation: Immediately before use, prepare a stock solution of DSSO in a dry organic solvent like DMSO or DMF. A typical stock concentration is 50 mM.
-
Cross-linking Reaction: Dilute the DSSO stock solution in a non-amine containing buffer to the desired final concentration (e.g., 0.1 - 2 mM). Add the DSSO solution to the cells and incubate for 30-45 minutes at room temperature or for 2-3 hours on ice.
-
Quenching: Terminate the cross-linking reaction by adding a quenching buffer containing a primary amine, such as Tris-HCl, to a final concentration of 25-200 mM. Incubate for 10-15 minutes at room temperature.
-
Cell Lysis: After quenching, wash the cells with an appropriate buffer and then lyse the cells using a lysis buffer compatible with downstream applications such as immunoprecipitation. The lysis buffer should contain protease and phosphatase inhibitors to maintain the integrity of the proteins.
-
Downstream Analysis: The cell lysate containing the cross-linked protein complexes is now ready for downstream analysis, such as immunoprecipitation followed by mass spectrometry.
Immunoprecipitation of Cross-linked Protein Complexes
-
Pre-clearing the Lysate: To reduce non-specific binding, incubate the cell lysate with protein A/G beads for a short period and then centrifuge to pellet the beads.
-
Antibody Incubation: Add the primary antibody specific to the protein of interest to the pre-cleared lysate and incubate to allow the formation of antibody-antigen complexes.
-
Immunoprecipitation: Add fresh protein A/G beads to the lysate and incubate to capture the antibody-antigen complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with a suitable wash buffer to remove non-specifically bound proteins.
-
Elution and Cleavage of Cross-links: Elute the protein complexes from the beads. To cleave the disulfide bond in the DSSO spacer arm, the eluted sample is treated with a reducing agent such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol.
Visualizations
References
Unveiling Transient Protein Interactions: A Technical Guide to DSSO Cross-Linking Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of Disuccinimidyl sulfoxide (B87167) (DSSO), a mass spectrometry (MS)-cleavable cross-linker, for the discovery and characterization of transient protein-protein interactions (PPIs). Transient interactions are fundamental to cellular processes, yet their fleeting nature presents a significant challenge to traditional biochemical methods. Chemical cross-linking coupled with mass spectrometry (XL-MS) using DSSO offers a powerful solution to capture these ephemeral interactions in their native cellular environment, providing critical insights for basic research and drug development.
The Core Principle: Freezing Interactions in Time with DSSO
DSSO is a homobifunctional N-hydroxysuccinimide (NHS)-ester cross-linker that covalently links primary amines, primarily on lysine (B10760008) residues and protein N-termini, that are in close proximity. Its key feature is a sulfoxide group within its spacer arm, which is labile under collision-induced dissociation (CID) in a mass spectrometer.[1][2] This MS-cleavability is the cornerstone of the DSSO-based XL-MS workflow, simplifying data analysis and increasing the confidence of cross-link identification.[1][3]
The general workflow involves introducing DSSO to a protein sample, either purified proteins, cell lysates, or even intact cells. The cross-linker forms covalent bonds between interacting proteins, effectively "freezing" the interaction. Following cross-linking, the protein mixture is digested, typically with trypsin, and the resulting peptide mixture is analyzed by LC-MS/MS.
During MS/MS analysis, the DSSO cross-linker fragments at the sulfoxide bond, leaving characteristic mass modifications on the cross-linked peptides. This fragmentation pattern allows for the confident identification of the interacting peptides and the specific residues involved in the interaction.[1]
Quantitative Data Presentation
The power of DSSO-based XL-MS lies in its ability to generate large-scale, quantitative data on protein interactions. The following tables summarize typical quantitative data obtained from such experiments.
| Table 1: Summary of Identified Cross-links in a Whole-Cell Lysate Experiment | |
| Metric | Value |
| Total Cross-link Spectral Matches (CSMs) | 2,754[4] |
| Unique Cross-linked Residue Pairs (URPs) | 9,832 (K-K, K-S/T/Y)[5] |
| Number of Identified Proteins | 4,084[5] |
| Number of Protein-Protein Interactions (PPIs) | 2,110[5] |
| Table 2: Distribution of Cross-link Types Identified with DSSO | |
| Cross-link Type | Percentage of Total URPs |
| Lysine (K) - Lysine (K) | 76%[5] |
| Lysine (K) - Serine (S)/Threonine (T)/Tyrosine (Y) | 24%[5][6] |
| Table 3: Reproducibility of DSSO Cross-linking Experiments | |
| Experiment | Number of Unique Cross-linked Sites |
| Biological Replicate 1 | 624 (from at least two of three replicates)[7] |
| Biological Replicate 2 | 2252 (total from three replicates)[7] |
| Biological Replicate 3 | 384 (trypsin digestion)[7] |
Experimental Protocols
Detailed methodologies are crucial for successful XL-MS experiments. Below are protocols for in vitro, in-cell, and in situ cross-linking using DSSO.
In Vitro Cross-linking of Purified Proteins
This protocol is adapted for cross-linking purified protein complexes.
-
Protein Preparation: Dissolve the purified protein (e.g., Bovine Serum Albumin) in HEPES buffer (20 mM HEPES, pH 8.0, 150 mM NaCl, 1.5 mM MgCl₂, 0.5 mM DTT) to a final concentration of 1 mg/mL.[7]
-
Cross-linker Preparation: Prepare a 50 mM stock solution of DSSO in anhydrous DMSO immediately before use.[8]
-
Cross-linking Reaction: Add the DSSO stock solution to the protein solution to achieve a final molar excess of cross-linker to protein (e.g., 100:1). Incubate the reaction for 1 hour at room temperature.[1]
-
Quenching: Stop the reaction by adding Tris-HCl (pH 8.0) to a final concentration of 50 mM and incubate for 15 minutes at room temperature.[9]
-
Reduction and Alkylation: Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes. Alkylate free cysteines by adding iodoacetamide (B48618) to a final concentration of 25 mM and incubating in the dark at room temperature for 30 minutes.[1]
-
Protein Digestion: Dilute the sample with ammonium (B1175870) bicarbonate buffer (50 mM, pH 8.0) to reduce the denaturant concentration. Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.[1]
-
Sample Cleanup: Acidify the digest with formic acid and desalt the peptides using a C18 StageTip before LC-MS/MS analysis.
In-Cell Cross-linking
This protocol is designed for capturing interactions within intact cells.
-
Cell Culture: Grow cells (e.g., HEK293T) to 80-90% confluency.
-
Cell Harvesting: Harvest cells by centrifugation and wash twice with ice-cold PBS.
-
Cross-linking Reaction: Resuspend the cell pellet in PBS. Add a freshly prepared 50 mM DSSO solution in DMSO to a final concentration of 1-2 mM. Incubate for 30-60 minutes at room temperature or on ice.[4][8]
-
Quenching: Quench the reaction by adding Tris-HCl (pH 8.0) to a final concentration of 20 mM and incubate for 15 minutes.[4]
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Digestion and Analysis: Proceed with reduction, alkylation, and digestion as described in the in vitro protocol.
In Situ Cross-linking of Cellular Organelles
This protocol is optimized for studying protein interactions within specific cellular compartments, such as the nucleus.
-
Cell Preparation: Harvest approximately 50 million HEK293T cells and resuspend them in a hypotonic buffer.[7]
-
Cross-linking: Add 50 mM DSSO in DMSO to the cell suspension and incubate for 1 hour at 4°C.[7][9]
-
Quenching: Add 500 mM Tris-HCl, pH 8.0 to quench the reaction.[7][9]
-
Organelle Isolation: Homogenize the cells using a Dounce homogenizer and isolate the nuclei by centrifugation.[7][9]
-
Protein Extraction and Digestion: Extract proteins from the isolated nuclei and proceed with the standard reduction, alkylation, and digestion protocol.[7]
Visualizing Workflows and Pathways
Visual representations of experimental workflows and biological pathways are essential for understanding the complex data generated by XL-MS.
Applications in Drug Discovery and Development
The ability of DSSO-based XL-MS to map protein interaction networks in a cellular context provides significant opportunities for drug discovery and development.
-
Target Identification and Validation: By identifying the interaction partners of a disease-related protein, XL-MS can reveal novel drug targets within a signaling pathway. For instance, disrupting a key transient interaction required for the activation of an oncogenic protein could be a viable therapeutic strategy.[10]
-
Mechanism of Action Studies: XL-MS can be used to understand how a drug modulates protein-protein interactions. By comparing the interaction networks of a protein in the presence and absence of a drug, researchers can elucidate the drug's mechanism of action.
-
Mapping Drug Binding Sites: While not its primary application, information from cross-linking experiments can sometimes provide structural constraints that help in modeling the binding site of a small molecule on a protein or protein complex.
-
Development of Biologics: For therapeutic antibodies or other protein-based drugs, XL-MS can be used to map the binding epitope and understand the conformational changes induced upon binding.
The insights gained from DSSO-based XL-MS can guide the rational design of drugs that specifically target protein-protein interactions, a class of targets that has been historically challenging to drug. By providing a detailed map of the cellular interactome, this technology is poised to accelerate the development of novel therapeutics for a wide range of diseases.
References
- 1. Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential tandem mass spectrometry-based cross-linker: a new approach for high confidence in identifying protein cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cross-ID: Analysis and Visualization of Complex XL–MS-Driven Protein Interaction Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Cross-linking mass spectrometry discovers, evaluates, and validates the experimental and predicted structural proteome | bioRxiv [biorxiv.org]
- 7. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. biorxiv.org [biorxiv.org]
- 10. drugtargetreview.com [drugtargetreview.com]
Methodological & Application
Application Notes and Protocols for DSSO Cross-Linking Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique for the elucidation of protein-protein interactions and the structural characterization of protein complexes. Disuccinimidyl sulfoxide (B87167) (DSSC), a mass spectrometry (MS)-cleavable cross-linker, offers significant advantages for identifying cross-linked peptides. Its unique fragmentation pattern in the gas phase during tandem mass spectrometry (MS/MS) simplifies data analysis and increases the confidence of cross-link identification. These application notes provide detailed protocols for utilizing DSSO in your research, from sample preparation to data analysis, to facilitate the investigation of protein architecture and interaction networks.
Principle of DSSO Cross-Linking
DSSC is a homo-bifunctional N-hydroxysuccinimide (NHS) ester cross-linker that primarily reacts with the primary amines of lysine (B10760008) residues and protein N-termini. The central sulfoxide bond in the DSSO spacer arm is labile and can be cleaved under controlled collision-induced dissociation (CID) conditions in the mass spectrometer. This cleavage generates characteristic fragment ions, a doublet of peaks with a defined mass difference, which serves as a signature for DSSO-cross-linked peptides. This feature allows for the confident identification of cross-linked species and facilitates the subsequent sequencing of the constituent peptides in MS3 experiments.
Data Presentation: Quantitative Parameters for DSSO Cross-Linking
The optimal conditions for DSSO cross-linking can vary depending on the sample type and complexity. The following tables summarize typical starting concentrations and reaction parameters for different applications.
Table 1: In-solution DSSO Cross-linking of Purified Proteins/Protein Complexes
| Parameter | Recommended Range | Notes |
| Protein Concentration | 0.1 - 2 mg/mL | Higher concentrations can favor intermolecular cross-linking. |
| DSSC Stock Solution | 25-50 mM in dry DMSO or DMF | Prepare fresh before each use to avoid hydrolysis. |
| Molar Excess of DSSO to Protein | 50:1 to 300:1 | Optimization is recommended to avoid over-cross-linking. |
| Reaction Buffer | HEPES, PBS (pH 7.2-8.0) | Avoid amine-containing buffers like Tris. |
| Incubation Time | 30 - 60 minutes | Longer times may be necessary for less reactive proteins. |
| Incubation Temperature | Room Temperature (20-25°C) | Can be performed at 4°C to slow down the reaction. |
| Quenching Reagent | 50 mM Tris-HCl or 1 M Ammonium (B1175870) Bicarbonate | Quench for 15-30 minutes at room temperature. |
Table 2: In-cell DSSO Cross-linking
| Parameter | Recommended Value | Notes |
| Cell Number | 1-5 x 10^7 cells | Ensure cells are washed thoroughly with PBS to remove amine-containing media. |
| DSSC Concentration | 1 - 3 mM | Final concentration in the cell suspension. |
| Reaction Buffer | PBS or HEPES-buffered saline | Maintain physiological pH. |
| Incubation Time | 30 - 60 minutes | |
| Incubation Temperature | 4°C or Room Temperature | 4°C is often preferred to maintain cellular integrity. |
| Quenching Reagent | 20-50 mM Tris-HCl or 100 mM Glycine |
Experimental Protocols
Protocol 1: In-solution Cross-Linking of a Purified Protein Complex
This protocol describes the cross-linking of a purified protein complex in solution.
Materials:
-
Purified protein complex in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)
-
DSSC (e.g., Thermo Scientific™, Cat. No. A33545)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Reaction tubes
Procedure:
-
Sample Preparation: Prepare the purified protein complex at a concentration of 1 mg/mL in an amine-free buffer.
-
DSSC Stock Solution: Immediately before use, prepare a 25 mM stock solution of DSSO in anhydrous DMSO.
-
Cross-Linking Reaction: Add the DSSO stock solution to the protein sample to achieve a final molar excess of 100:1 (DSSC:protein). For example, for a 100 µg protein sample (assuming an average MW of 50 kDa, which is 2 nmol), add 0.8 µL of 25 mM DSSO.
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM. For example, add 5 µL of 1 M Tris-HCl, pH 8.0 to a 100 µL reaction.
-
Incubation: Incubate for an additional 15 minutes at room temperature to ensure complete quenching of the cross-linker.
-
Sample Processing for MS Analysis: The cross-linked sample is now ready for downstream processing, including reduction, alkylation, and proteolytic digestion.
Protocol 2: In-cell Cross-Linking to Capture Protein Interactions in their Native Environment
This protocol outlines the procedure for cross-linking proteins within intact cells.
Materials:
-
Cultured cells (e.g., HEK293T)
-
Phosphate-buffered saline (PBS), ice-cold
-
DSSC
-
Anhydrous DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Cell scraper
-
Centrifuge
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^7 cells by centrifugation.
-
Washing: Wash the cell pellet three times with 10 mL of ice-cold PBS to completely remove any residual culture medium.
-
Resuspension: Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
DSSC Addition: Prepare a 50 mM DSSO stock solution in anhydrous DMSO. Add the DSSO stock to the cell suspension to a final concentration of 2 mM.
-
Cross-Linking Reaction: Incubate the cells for 30 minutes at 4°C with gentle rotation.
-
Quenching: Quench the reaction by adding 1 M Tris-HCl, pH 8.0 to a final concentration of 20 mM.
-
Incubation: Incubate for 15 minutes at 4°C.
-
Cell Lysis and Protein Extraction: Pellet the cells by centrifugation and proceed with your established cell lysis and protein extraction protocol.
Protocol 3: Sample Preparation for Mass Spectrometry Analysis
Following cross-linking and quenching, the protein sample must be prepared for MS analysis.
Procedure:
-
Denaturation, Reduction, and Alkylation:
-
Denature the proteins by adding urea (B33335) to a final concentration of 8 M.
-
Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate cysteine residues by adding iodoacetamide (B48618) (IAA) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Proteolytic Digestion:
-
Dilute the sample with an appropriate buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to below 1 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Enrichment of Cross-Linked Peptides (Optional but Recommended):
-
Cross-linked peptides are often low in abundance. Enrichment using size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography is highly recommended to increase their detection.
-
-
Desalting: Desalt the peptide mixture using a C18 StageTip or equivalent before LC-MS/MS analysis.
Mandatory Visualizations
DSSO Cross-Linking Experimental Workflow
Caption: A generalized workflow for DSSO cross-linking mass spectrometry.
T-Cell Receptor (TCR) Signaling Pathway
Caption: A simplified diagram of the T-Cell Receptor (TCR) signaling cascade.
Application Notes and Protocols for In Vitro DSSO Protein Cross-Linking
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for in vitro protein cross-linking using the mass spectrometry-cleavable cross-linker, disuccinimidyl sulfoxide (B87167) (DSSO). These guidelines are intended to assist researchers in successfully capturing protein-protein interactions for subsequent analysis by mass spectrometry (MS).
Introduction to DSSO Cross-Linking
Disuccinimidyl sulfoxide (DSSO) is a homobifunctional N-hydroxysuccinimide (NHS) ester cross-linker designed for the study of protein-protein interactions.[1][2] Its NHS esters react with primary amines (primarily on lysine (B10760008) residues and N-termini of proteins) to form stable amide bonds.[2][3] A key feature of DSSO is its sulfoxide-containing spacer arm, which is cleavable in the gas phase during tandem mass spectrometry (MS/MS) by collision-induced dissociation (CID).[1][2][4] This MS-cleavability simplifies data analysis by allowing for the identification of individual peptides within a cross-linked pair, thereby facilitating the confident identification of protein-protein interaction sites.[4][5]
Chemical cross-linking with DSSO can be used to:
-
Stabilize transient or weak protein-protein interactions.[6]
-
Provide distance constraints for structural modeling of proteins and protein complexes.[8]
Experimental Design and Optimization
Successful in vitro cross-linking experiments with DSSO require careful optimization of several parameters. The goal is to achieve sufficient cross-linking to identify interactions without forming excessive, non-specific aggregates.[1]
Key Parameters for Optimization:
-
Protein Concentration: Maintaining a protein concentration in the low micromolar range helps to reduce unwanted intermolecular cross-linking between different protein complexes.[1]
-
Cross-linker-to-Protein Molar Ratio: The optimal molar excess of DSSO to protein can vary significantly. A titration is recommended to determine the ideal ratio. Typically, a 20- to 300-fold molar excess may be required.[1]
-
Reaction Buffer: Use amine-free buffers at a pH of 7-9, such as PBS, HEPES, or borate (B1201080) buffers.[1][3] Buffers containing primary amines, like Tris or glycine, will compete with the cross-linking reaction and should be avoided.[1]
-
Incubation Time and Temperature: Reactions are commonly performed at room temperature for 30-60 minutes or on ice for longer durations.[1][3]
Experimental Workflow
The general workflow for an in vitro DSSO cross-linking experiment followed by mass spectrometry analysis is depicted below.
Detailed Protocols
Protocol 1: In Vitro Cross-Linking of a Purified Protein Complex
This protocol is adapted for cross-linking purified protein complexes in solution.
Materials:
-
Purified protein complex
-
DSSO (this compound)
-
Amine-free buffer (e.g., 20 mM HEPES, pH 7.5; or PBS: 100 mM sodium phosphate, 150 mM NaCl, pH 7.4)[1]
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M ammonium (B1175870) bicarbonate)[1][3]
-
SDS-PAGE reagents
-
Microcentrifuge tubes
Procedure:
-
Protein Preparation: Dissolve the purified protein complex in the chosen amine-free buffer to a final concentration of 1-10 µM.[1]
-
DSSO Stock Solution Preparation: Immediately before use, prepare a 50 mM stock solution of DSSO by dissolving 1 mg of DSSO in 51.5 µL of anhydrous DMSO or DMF.[1] Vortex briefly to ensure it is fully dissolved. DSSO is moisture-sensitive and hydrolyzes in aqueous solutions.[3]
-
Cross-Linking Reaction:
-
For initial experiments, add DSSO stock solution to the protein sample to achieve a final molar excess of 100-fold of cross-linker over the protein concentration.[1] It is crucial to perform a titration to find the optimal molar excess (e.g., 20x, 50x, 100x, 300x).[1]
-
Prepare a control sample without the cross-linker by adding an equivalent volume of DMSO.[1]
-
Incubate the reaction at room temperature for 30-60 minutes.[1]
-
-
Quenching the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM (e.g., add 20 µL of 1 M Tris-HCl to a 1 mL reaction).[1][3] Incubate for an additional 15 minutes at room temperature.[3]
-
Analysis:
-
Analyze the cross-linked products by SDS-PAGE to observe the formation of higher molecular weight species compared to the non-cross-linked control.
-
For mass spectrometry analysis, the cross-linked protein bands can be excised from the gel for in-gel digestion, or the entire reaction mixture can be subjected to in-solution digestion.[1][9]
-
Quantitative Data Summary
| Parameter | Recommended Range | Notes | Reference |
| Protein Concentration | 1 - 20 µM | Higher concentrations can lead to increased non-specific intermolecular cross-linking. | [1][10] |
| DSSO to Protein Molar Excess | 20-fold to 300-fold | This needs to be empirically determined for each protein system. | [1] |
| Reaction Buffer pH | 7.0 - 9.0 | Amine-free buffers such as HEPES, PBS, or borate are recommended. | [1][3] |
| Incubation Time | 30 - 60 minutes | Longer incubation times can be explored, especially at lower temperatures. | [1] |
| Incubation Temperature | Room Temperature or 4°C | Lower temperatures may require longer incubation times. | [1][11] |
| Quenching Reagent Conc. | 20 - 50 mM | Tris or ammonium bicarbonate are commonly used. | [1][3] |
Downstream Sample Preparation for Mass Spectrometry
Following cross-linking, the sample must be prepared for MS analysis. This typically involves protein denaturation, reduction, alkylation, and enzymatic digestion.
Protocol 2: In-Solution Digestion of Cross-Linked Proteins
Materials:
-
Ammonium Bicarbonate
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Iodoacetamide (IAA) or Chloroacetamide
-
Sequencing-grade trypsin and/or Lys-C
-
Formic Acid
-
C18 desalting spin columns
Procedure:
-
Denaturation, Reduction, and Alkylation:
-
Add urea to the quenched cross-linking reaction to a final concentration of 8 M.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 45 minutes.
-
-
Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C. Using multiple proteases can increase the coverage of identified cross-links.[11]
-
-
Sample Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1-1%.
-
Desalt the peptide mixture using a C18 spin column according to the manufacturer's instructions.
-
The sample is now ready for LC-MS/MS analysis.
-
Application Example: Mapping a Protein Kinase Interaction Network
DSSO cross-linking can be applied to map the interactions of a protein kinase with its substrates and regulatory partners. The following diagram illustrates a hypothetical interaction network that could be elucidated using this technique.
In this example, DSSO would be used to covalently link Kinase A to its direct interactors (Substrate 1, Substrate 2, Adaptor Protein, and Inhibitory Subunit). Subsequent MS analysis would identify the specific lysine residues involved in these interactions, providing valuable structural insights into the protein complex.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-linking mass spectrometry for mapping protein complex topologies in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Cross-Linking for Protein–Protein Interaction Studies | Springer Nature Experiments [experiments.springernature.com]
- 8. An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective cross‐linking of coinciding protein assemblies by in‐gel cross‐linking mass spectrometry | The EMBO Journal [link.springer.com]
- 10. maxperutzlabs.ac.at [maxperutzlabs.ac.at]
- 11. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo DSSO Cross-linking in Cultured Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cross-linking mass spectrometry (XL-MS) is a powerful technique for identifying protein-protein interactions (PPIs) and elucidating the structural architecture of protein complexes within their native cellular environment.[1][2] The use of in vivo cross-linking allows for the capture of transient and weak interactions that might be lost during traditional biochemical purification methods.[3][4] Dithiobis(succinimidyl oleate) (DSO) is a membrane-permeable, homobifunctional, and MS-cleavable cross-linking reagent that has proven to be highly effective for these studies.[5][6][7]
DSO contains two N-hydroxysuccinimide (NHS) esters that react primarily with the primary amines of lysine (B10760008) residues and protein N-termini, forming stable amide bonds.[7] Its key feature is a sulfoxide (B87167) bond in its spacer arm, which can be specifically cleaved by collision-induced dissociation (CID) in the mass spectrometer.[5][8] This predictable fragmentation simplifies the identification of cross-linked peptides, facilitating data analysis and increasing the confidence in identified PPIs.[5][6][8]
These application notes provide a detailed protocol for in vivo DSSO cross-linking in cultured mammalian cells, from cell preparation to sample analysis by mass spectrometry.
Data Presentation
Table 1: Recommended Reagent Concentrations and Incubation Parameters for In Vivo DSSO Cross-linking
| Parameter | Recommended Range | Optimal Value (Example) | Notes |
| Cell Density | 10 - 50 million cells/mL | 50 million cells/mL | Adequate cell density is crucial for efficient cross-linking. |
| DSO Stock Solution | 25 - 50 mM in dry DMSO | 50 mM in dry DMSO | Prepare fresh before each use as NHS-esters are moisture sensitive.[9] |
| Final DSSO Concentration | 0.5 - 5 mM | 2.5 mM | The optimal concentration should be determined empirically for each cell line and experimental goal.[5][10] |
| Cross-linking Incubation Time | 30 - 60 minutes | 60 minutes | Longer incubation times may lead to excessive cross-linking and sample aggregation. |
| Cross-linking Temperature | 4°C or Room Temperature | 4°C | Lower temperatures can help to slow down cellular processes and capture more stable interactions.[5][6] |
| Quenching Reagent | Tris-HCl, pH 7.5 - 8.0 | 500 mM Tris-HCl, pH 8.0 | A final concentration of 20-50 mM Tris is typically sufficient to quench the reaction. |
| Quenching Time | 10 - 30 minutes | 15 minutes | Ensure complete quenching of unreacted DSSO to prevent non-specific cross-linking during cell lysis. |
Experimental Protocols
I. Reagent Preparation
-
DSO Stock Solution (50 mM):
-
Allow the vial of DSSO powder to equilibrate to room temperature before opening to prevent moisture condensation.[11]
-
Dissolve the required amount of DSSO in dry, anhydrous dimethyl sulfoxide (DMSO). For example, dissolve 10 mg of DSSO (MW: 404.42 g/mol ) in 495 µL of DMSO to get a 50 mM solution.[11]
-
Note: Prepare this solution immediately before use, as the NHS esters are susceptible to hydrolysis.[9]
-
-
Quenching Buffer (500 mM Tris-HCl, pH 8.0):
-
Dissolve Tris base in deionized water.
-
Adjust the pH to 8.0 using concentrated HCl.
-
Bring the final volume to the desired concentration.
-
Store at 4°C.
-
-
Lysis Buffer (RIPA or similar):
-
A typical RIPA buffer (Radioimmunoprecipitation assay buffer) can be used. The composition may need to be optimized based on the target proteins and cellular location.
-
Supplement the lysis buffer with a protease inhibitor cocktail immediately before use to prevent protein degradation.
-
II. In Vivo Cross-linking of Cultured Cells
-
Cell Culture and Harvest:
-
Culture mammalian cells (e.g., HEK293T) to the desired confluency (typically 80-90%) in appropriate media.[5]
-
Harvest the cells by trypsinization or scraping, followed by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS), pH 7.4, to remove any residual media.
-
-
Cross-linking Reaction:
-
Resuspend the cell pellet in an appropriate buffer that does not contain primary amines (e.g., PBS or a hypotonic buffer like 10 mM HEPES, pH 8, 10 mM NaCl, 1 mM MgCl2).[5][6][9] Resuspend to a final concentration of approximately 50 million cells/mL.[5][6]
-
Add the freshly prepared 50 mM DSSO stock solution to the cell suspension to achieve the desired final concentration (e.g., 2.5 mM).[5][6]
-
Incubate the reaction for 1 hour at 4°C with gentle rotation.[5][6]
-
-
Quenching:
III. Cell Lysis and Protein Extraction
-
Cell Lysis:
-
Pellet the quenched cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold lysis buffer supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
For chromatin-associated proteins, dounce homogenization may be necessary to lyse the nuclei.[5][6]
-
-
Protein Extraction:
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant containing the cross-linked protein complexes to a new tube.
-
The protein concentration of the lysate can be determined using a standard protein assay (e.g., BCA assay).
-
IV. Sample Preparation for Mass Spectrometry
-
Reduction and Alkylation:
-
Reduce the disulfide bonds in the protein sample by adding dithiothreitol (B142953) (DTT) to a final concentration of 5-10 mM and incubating at 56°C for 30-60 minutes.
-
Alkylate the free cysteine residues by adding iodoacetamide (B48618) (IAA) to a final concentration of 15-20 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Protein Digestion:
-
Dilute the protein sample with an appropriate buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) to reduce the concentration of denaturants.
-
Digest the proteins with a protease such as trypsin overnight at 37°C. The use of multiple proteases can significantly increase the coverage of identified protein-protein interactions.[5][6]
-
-
Peptide Desalting and Enrichment:
-
Acidify the peptide solution with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt the peptides using a C18 StageTip or similar solid-phase extraction method.
-
For complex samples, enrichment of cross-linked peptides using size-exclusion chromatography (SEC) or other fractionation techniques can be beneficial.[12]
-
-
LC-MS/MS Analysis:
-
Resuspend the desalted peptides in a solvent compatible with mass spectrometry (e.g., 0.1% formic acid in water).
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer should be configured to perform collision-induced dissociation (CID) to cleave the DSSO linker and generate characteristic fragment ions for identification.[5][8]
-
Mandatory Visualizations
Caption: Experimental workflow for in vivo DSSO cross-linking in cultured cells.
References
- 1. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized cross-linking mass spectrometry for in situ interaction proteomics | bioRxiv [biorxiv.org]
- 7. DSP Crosslinker - Dithiobis(succinimidyl Propionate) [prochemonline.com]
- 8. Synthesis of Two New Enrichable and MS-Cleavable Cross-linkers to Define Protein-Protein Interactions by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DSP (dithiobis(succinimidyl propionate)), Lomant's Reagent, 50 mg - FAQs [thermofisher.com]
- 10. Selective cross‐linking of coinciding protein assemblies by in‐gel cross‐linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. proteochem.com [proteochem.com]
- 12. biorxiv.org [biorxiv.org]
Application Notes and Protocols for DSSO Cross-Linking of Protein Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Disuccinimidyl Sulfoxide (DCSO) for the chemical cross-linking of protein complexes. DSSO is an amine-reactive, mass spectrometry (MS)-cleavable cross-linker that enables the study of protein-protein interactions and the structural elucidation of protein complexes.[1][2] This document outlines detailed protocols for both in vitro and in cellulo cross-linking, mass spectrometry analysis, and data interpretation.
Introduction to DSSO Cross-Linking
Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for capturing protein-protein interactions and providing low-resolution structural information.[3] DSSO is a homobifunctional N-hydroxysuccinimide (NHS) ester that reacts with primary amines, primarily the side chains of lysine (B10760008) residues, to form stable amide bonds.[4][5] A key feature of DSSO is its sulfoxide-containing spacer arm, which is cleavable by collision-induced dissociation (CID) within the mass spectrometer.[1][6] This MS-cleavability simplifies data analysis by allowing for the separation and independent sequencing of the cross-linked peptides in a subsequent MS3 scan, facilitating the unambiguous identification of interaction sites.[3][7]
Key Advantages of DSSO:
-
MS-Cleavable Linker: Simplifies the identification of cross-linked peptides through MS3 fragmentation.[6][7]
-
Amine Reactivity: Targets abundant lysine residues, providing good coverage of protein interaction surfaces.
-
Defined Spacer Arm: The 10.1 Å spacer arm of DSSO provides distance constraints for structural modeling.[5]
-
Membrane Permeable: Allows for in cellulo cross-linking to study interactions in their native environment.[4]
Experimental Workflow Overview
The general workflow for a DSSO cross-linking experiment involves several key stages, from sample preparation to data analysis. This process is designed to covalently link interacting proteins, digest them into peptides, identify the cross-linked peptides by mass spectrometry, and map these interactions onto the protein structures.
Figure 1. General experimental workflow for DSSO cross-linking of protein complexes.
Quantitative Data Summary
Successful cross-linking relies on the careful optimization of reaction parameters. The following tables provide recommended starting concentrations and conditions for DSSO cross-linking experiments.
Table 1: Recommended Reagent Concentrations and Ratios
| Parameter | In Vitro (Purified Complexes) | In Cellulo (Live Cells) |
| Protein Concentration | 0.1 - 2 mg/mL | N/A (typically 1x107 - 5x107 cells) |
| DSSC Stock Solution | 25-50 mM in anhydrous DMSO | 50 mM in anhydrous DMSO |
| Final DSSO Concentration | 0.25 - 2 mM | 1 - 3 mM |
| Molar Excess of DSSO to Protein | 20- to 100-fold | N/A |
| Quenching Agent | 20-50 mM Tris-HCl or 100 mM Ammonium Bicarbonate | 20 mM Tris-HCl or 125 mM Glycine (B1666218) |
Table 2: Incubation and Reaction Conditions
| Parameter | In Vitro (Purified Complexes) | In Cellulo (Live Cells) |
| Cross-linking Buffer | HEPES, PBS (pH 7.5 - 8.0) | PBS or cell culture medium |
| Cross-linking Incubation Time | 30 - 60 minutes | 30 - 60 minutes |
| Cross-linking Temperature | Room Temperature or 4°C | 4°C or Room Temperature |
| Quenching Incubation Time | 15 - 30 minutes | 5 - 30 minutes |
| Quenching Temperature | Room Temperature | Room Temperature |
Detailed Experimental Protocols
Protocol 1: In Vitro Cross-Linking of Purified Protein Complexes
This protocol is suitable for purified or reconstituted protein complexes.
Materials:
-
Purified protein complex in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)
-
DCSO crosslinker
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Reaction tubes
Procedure:
-
Prepare Protein Sample: Ensure the protein sample is in an amine-free buffer. The concentration should ideally be between 0.1 and 2 mg/mL.
-
Prepare DSSO Stock Solution: Immediately before use, dissolve DSSO in anhydrous DMSO to a final concentration of 25-50 mM.
-
Cross-Linking Reaction: Add the DSSO stock solution to the protein sample to achieve the desired final concentration (typically 0.25 - 2 mM). Mix gently by pipetting.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.
-
Quench Reaction: Stop the cross-linking reaction by adding the quenching buffer to a final concentration of 20-50 mM Tris-HCl.
-
Final Incubation: Incubate for an additional 15 minutes at room temperature to ensure complete quenching of unreacted DSSO.
-
Proceed to MS Sample Preparation: The cross-linked sample is now ready for denaturation, reduction, alkylation, and proteolytic digestion.
Protocol 2: In Cellulo Cross-Linking of Protein Complexes
This protocol is designed for capturing protein interactions within living cells.
Materials:
-
Suspension or adherent cells (1x107 - 5x107 cells)
-
Phosphate-Buffered Saline (PBS)
-
DCSO crosslinker
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 2.5 M Glycine)
-
Cell lysis buffer with protease inhibitors
Procedure:
-
Cell Preparation:
-
Suspension cells: Pellet the cells by centrifugation and wash twice with ice-cold PBS to remove any amine-containing media.
-
Adherent cells: Wash the cells twice with ice-cold PBS directly in the culture dish.
-
-
Resuspend Cells: Resuspend the cell pellet (or add to the plate of adherent cells) in ice-cold PBS.
-
Prepare DSSO Stock Solution: Immediately before use, dissolve DSSO in anhydrous DMSO to a final concentration of 50 mM.[2]
-
Cross-Linking Reaction: Add the DSSO stock solution to the cell suspension to a final concentration of 1-3 mM.[2] Mix gently.
-
Incubation: Incubate for 30-60 minutes at 4°C or room temperature with gentle rotation.[2]
-
Quench Reaction: Add quenching buffer to a final concentration of 20 mM Tris-HCl or 125 mM glycine to terminate the reaction.
-
Final Incubation: Incubate for 5-30 minutes at room temperature.
-
Cell Lysis: Pellet the cells by centrifugation, discard the supernatant, and proceed with cell lysis using a suitable lysis buffer containing protease inhibitors.
-
Proceed to MS Sample Preparation: The cell lysate containing cross-linked proteins is now ready for further processing.
Mass Spectrometry Analysis
The analysis of DSSO-cross-linked samples involves a specific MS data acquisition strategy to take advantage of the cleavable linker.
Figure 2. MS data acquisition and analysis workflow for DSSO-cross-linked peptides.
Table 3: Typical Mass Spectrometry Parameters
| Parameter | Setting | Purpose |
| MS1 (Full Scan) | Resolution: 60,000-120,000 | Detect intact cross-linked peptide precursor ions. |
| MS2 Fragmentation | CID (Collision-Induced Dissociation) | Cleave the DSSO linker to generate characteristic fragment ions.[1][7] |
| MS2 Resolution | 15,000-30,000 | Resolve the signature fragment ion pairs. |
| MS3 Fragmentation | HCD (Higher-energy Collisional Dissociation) or ETD (Electron-Transfer Dissociation) | Fragment the individual peptide backbones for sequence identification.[1][3] |
| MS3 Resolution | 30,000-60,000 | Obtain high-resolution fragment ion spectra for accurate peptide identification. |
| Data Acquisition | Data-dependent acquisition (DDA) | Trigger MS2 and MS3 scans based on the presence of precursor ions and signature fragments. |
Data Analysis Workflow
Specialized software is required to analyze the complex spectra generated from DSSO cross-linking experiments.
-
RAW File Conversion: Convert the raw mass spectrometry data files to a suitable format (e.g., .mgf) if necessary for the search software.
-
Database Searching: Use a dedicated cross-linking search engine such as XlinkX or MeroX.[8][9] These programs are designed to recognize the signature mass shifts of the DSSO remnant on the cleaved peptides in the MS2 spectra and then use the MS3 spectra to identify the sequences of the individual peptides.
-
Filtering and Validation: The search results are typically filtered based on a score threshold to control the false discovery rate (FDR), ensuring high confidence in the identified cross-links.
-
Visualization: The identified cross-links can be visualized as interaction networks or mapped onto existing protein structures (if available) to provide spatial constraints and insights into the protein complex architecture.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Cross-linking Efficiency | - Suboptimal DSSO concentration- Inactive DSSO (hydrolyzed)- Amine-containing buffer | - Optimize DSSO concentration in small-scale trials.- Use fresh, anhydrous DMSO to prepare DSSO stock immediately before use.- Perform a buffer exchange into an amine-free buffer (e.g., HEPES, PBS). |
| Protein Precipitation | - Excessive cross-linking | - Reduce DSSO concentration or incubation time. |
| Few Cross-links Identified | - Low abundance of the protein complex- Inefficient digestion- Suboptimal MS parameters | - Enrich the protein complex of interest before cross-linking.- Try alternative proteases or a combination of proteases.- Optimize MS fragmentation energies and acquisition methods. |
| High Number of False Positives | - Inappropriate FDR threshold | - Apply a stricter FDR cutoff (e.g., 1-2%). |
References
- 1. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developing a Multiplexed Quantitative Cross-linking Mass Spectrometry Platform for Comparative Structural Analysis of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. What Are the Specific Steps for DSS Protein Crosslinking? | MtoZ Biolabs [mtoz-biolabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Optimized fragmentation schemes and data analysis strategies for proteome-wide cross-link identification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
Application Notes: A Guide to Applying Social Ontology in Research
It appears there may be a misunderstanding regarding the specific terminology "Durable Sutton Social Ontology." Extensive research has not revealed a framework or methodology formally recognized by this name within the fields of social science or philosophy. However, the query points toward the broader, established field of social ontology , which is a rich and active area of inquiry for researchers, scientists, and professionals in drug development who need to understand the social structures and contexts that influence their work.
This document provides detailed application notes and protocols based on the principles of social ontology, which can be adapted to various research contexts.
Introduction to Social Ontology
Social ontology is the study of the nature of the social world. It examines what social entities are, how they are created, and how they relate to one another.[1][2][3] Key areas of investigation include the nature of social groups, institutions, norms, and other collective phenomena.[1][4] For researchers, applying social ontology provides a framework for rigorously defining and analyzing the social contexts of their study, be it understanding patient communities in clinical trials, the dynamics of a research team, or the institutional factors that affect scientific innovation.
Core Principles of Social Ontology
-
Social Construction: Many of the phenomena we take for granted, such as money, corporations, and even aspects of identity like gender and race, are socially constructed.[1][2][3] This means their existence and characteristics are dependent on shared beliefs, agreements, and practices.
-
Collective Intentionality: Social groups can possess intentions, beliefs, and goals that are distinct from those of their individual members.[2][4] Understanding this "we-intention" is crucial for analyzing group behavior.
-
Institutional Facts: These are facts that are true only by human agreement, such as the value of currency or the rules of a game. They are a cornerstone of how social reality is structured.
-
Relationality: Social entities are often defined by their relationships with other entities. The concept of "social positioning" explores how these relationships create a structured, processual, and relational social realm.
Protocols for Applying Social Ontology in Research
The following protocols provide a step-by-step guide for incorporating social ontological thinking into a research project.
Protocol 1: Defining the Social Entities of Study
-
Identify Key Social Entities: Begin by listing all the social entities relevant to your research. These could include organizations (e.g., universities, corporations), groups (e.g., research teams, patient advocacy groups), and abstract concepts (e.g., scientific norms, ethical guidelines).
-
Characterize Each Entity: For each entity, describe its nature. Is it a formal institution with explicit rules? Is it an informal group based on shared interests?
-
Determine the Basis of Existence: Analyze how each entity is brought into being and sustained. Is it through legal frameworks, shared beliefs, or common practices?
Protocol 2: Mapping the Relational Structure
-
Identify Relationships: For each social entity, map out its key relationships with other entities. These relationships can be hierarchical, collaborative, or antagonistic.
-
Analyze the Nature of the Relationships: Characterize the nature of these connections. Are they based on power dynamics, shared goals, or formal agreements?
-
Visualize the Network: Use a diagram to visualize the network of relationships between the identified social entities. This can help to reveal complex interdependencies.
Quantitative Data Summary
While social ontology is primarily a qualitative and analytical framework, it is possible to quantify certain aspects of social structures. The following table provides a hypothetical example of how one might structure such data in a research context.
| Social Entity | Type of Entity | Basis of Existence | Key Relationships | Strength of Relationship (1-5) |
| Research Lab A | Formal Group | University Charter | University, Funding Agency, Collaborating Labs | 5 (University), 4 (Funding Agency), 3 (Collaborators) |
| Patient Advocacy Group B | Informal Group | Shared Patient Experience | Hospital, Pharmaceutical Company | 4 (Hospital), 2 (Pharma Company) |
| Ethical Review Board C | Formal Institution | Federal Regulations | University, Hospital | 5 (University), 5 (Hospital) |
Visualizing Social Ontological Frameworks
Diagrams are essential for representing the complex relationships inherent in social ontology. The following diagrams are generated using the DOT language to illustrate key concepts.
Caption: This diagram illustrates the sequential workflow for applying social ontological protocols in a research setting.
Caption: This diagram shows the nested relationships of social entities from the individual to the institutional level.
References
Application Notes and Protocols for Quantitative Cross-linking with DSSO and Isotopic Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative cross-linking mass spectrometry (QCLMS) is a powerful technique for the analysis of protein-protein interactions and protein conformational changes within their native environments.[1][2] This method utilizes chemical cross-linkers to covalently capture proteins in proximity, followed by mass spectrometry to identify the cross-linked peptides. The inclusion of isotopic labeling allows for the relative quantification of these interactions across different cellular states, providing dynamic structural insights.
This application note details a workflow for QCLMS using the mass spectrometry (MS)-cleavable cross-linker disuccinimidyl sulfoxide (B87167) (DSSO) in combination with Stable Isotope Labeling by Amino acids in Cell culture (SILAC) for robust quantification. DSSO is an amine-reactive cross-linker with a spacer arm that can be cleaved in the gas phase during tandem mass spectrometry (MS/MS), which simplifies the identification of cross-linked peptides.[3][4] SILAC is a metabolic labeling strategy that incorporates "heavy" and "light" amino acids into two cell populations, allowing for the direct comparison of protein interaction states upon mixing.[5][6]
Signaling Pathway of Interest: Epidermal Growth Factor Receptor (EGFR) Dimerization
To illustrate the application of this technique, we will consider the dimerization of the Epidermal Growth Factor Receptor (EGFR) upon ligand binding. EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and signaling. Upon binding to its ligand, EGF, the receptor dimerizes, leading to the activation of its intracellular kinase domains and downstream signaling cascades. QCLMS can be employed to quantify the change in EGFR dimerization and its interactions with other signaling partners upon EGF stimulation.
EGFR Dimerization and Signaling Pathway.
Experimental Workflow
The overall experimental workflow for quantitative cross-linking with DSSO and SILAC is depicted below. It involves parallel culture of cells in "heavy" and "light" SILAC media, treatment of one cell population to induce a change in protein interactions, cross-linking with DSSO, mixing of the cell populations, protein extraction and digestion, and finally, LC-MS/MS analysis for identification and quantification of cross-linked peptides.
Quantitative Cross-linking Mass Spectrometry Workflow.
Detailed Experimental Protocols
Part 1: SILAC Labeling and Cell Culture
This protocol is for labeling adherent cells. The principle is to grow two populations of cells, one in "light" medium and one in "heavy" medium, for at least five passages to ensure complete incorporation of the labeled amino acids.
Materials and Reagents:
-
DMEM for SILAC (lacking L-arginine and L-lysine)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
"Light" L-arginine (Arg0) and L-lysine (Lys0)
-
"Heavy" L-arginine (¹³C₆, ¹⁵N₄-Arg, Arg10) and L-lysine (¹³C₆, ¹⁵N₂-Lys, Lys8)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Cell line of interest (e.g., A431 cells for EGFR studies)
Protocol:
-
Prepare SILAC Media:
-
Light Medium: Supplement DMEM for SILAC with dFBS to a final concentration of 10%, Penicillin-Streptomycin, "light" L-arginine, and "light" L-lysine at the standard concentrations for DMEM.
-
Heavy Medium: Supplement DMEM for SILAC with 10% dFBS, Penicillin-Streptomycin, "heavy" L-arginine, and "heavy" L-lysine at the same concentrations as the light counterparts.
-
-
Cell Culture:
-
Culture two separate populations of the chosen cell line in the "light" and "heavy" SILAC media, respectively.
-
Passage the cells for at least five cell divisions to ensure >95% incorporation of the heavy amino acids. The incorporation efficiency can be checked by a preliminary mass spectrometry analysis of a small number of cells.
-
-
Experimental Treatment:
-
Once the cells have reached the desired confluency (e.g., 80-90%), treat the "heavy" labeled cells with the experimental condition (e.g., 100 ng/mL EGF for 15 minutes). The "light" labeled cells will serve as the control and should be treated with the vehicle.
-
Part 2: In-situ Cross-linking with DSSO
This part of the protocol describes the cross-linking of proteins within intact cells.
Materials and Reagents:
-
Disuccinimidyl sulfoxide (DSSO)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
PBS
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Protocol:
-
Prepare DSSO Stock Solution: Immediately before use, dissolve DSSO in anhydrous DMSO to a stock concentration of 25 mM.
-
Cell Washing: Aspirate the culture medium and wash the cells three times with ice-cold PBS.
-
Cross-linking Reaction:
-
Add PBS to the cells.
-
Add the DSSO stock solution to the cells to a final concentration of 1-2 mM.
-
Incubate for 30-60 minutes at room temperature with gentle agitation.
-
-
Quenching:
-
Terminate the cross-linking reaction by adding the quenching buffer to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Cell Harvesting:
-
Aspirate the cross-linking solution and wash the cells twice with ice-cold PBS.
-
Scrape the cells in PBS and pellet them by centrifugation.
-
Part 3: Protein Extraction and Digestion
Materials and Reagents:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Ammonium (B1175870) bicarbonate
-
Trypsin (mass spectrometry grade)
-
Formic acid
Protocol:
-
Cell Lysis:
-
Combine the "light" and "heavy" cell pellets in a 1:1 ratio based on cell number or protein concentration.
-
Resuspend the combined cell pellet in lysis buffer and lyse the cells (e.g., by sonication).
-
Clarify the lysate by centrifugation.
-
-
Protein Reduction and Alkylation:
-
Add DTT to the protein lysate to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature and add IAA to a final concentration of 25 mM. Incubate in the dark for 30 minutes.
-
-
Protein Digestion:
-
Dilute the sample with ammonium bicarbonate (50 mM, pH 8.0) to reduce the concentration of detergents in the lysis buffer.
-
Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.
-
-
Digestion Quenching and Desalting:
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the peptide mixture using a C18 solid-phase extraction cartridge.
-
Part 4: LC-MS/MS Analysis
The analysis of DSSO cross-linked peptides requires a specific data acquisition strategy to take advantage of its MS-cleavable properties.
Instrumentation:
-
High-resolution Orbitrap mass spectrometer (e.g., Thermo Scientific Orbitrap Fusion Lumos)
LC-MS/MS Method:
-
Liquid Chromatography: Separate the peptides using a nano-flow HPLC system with a reversed-phase column and a gradient of acetonitrile (B52724) in 0.1% formic acid.
-
Mass Spectrometry:
-
Acquire data in a data-dependent mode.
-
MS1 Scan: Perform a full scan in the Orbitrap at high resolution (e.g., 120,000).
-
MS2 Scan: Select precursor ions for fragmentation by Collision-Induced Dissociation (CID). The CID fragmentation will cleave the DSSO linker.
-
MS3 Scan: Trigger an MS3 scan using Higher-energy Collisional Dissociation (HCD) on the characteristic fragment ions from the MS2 scan. The MS3 spectra will provide the sequence information of the individual peptides.[7]
-
Data Analysis
The data analysis workflow involves the identification of cross-linked peptides and their quantification based on the SILAC ratios.
-
Database Search: Use specialized software that can handle MS-cleavable cross-linkers and SILAC data (e.g., XlinkX in Proteome Discoverer, MeroX).[8][9] The search should be performed against a database containing the proteome of the organism of interest.
-
Identification: The software will identify cross-linked peptides based on the accurate mass of the precursor ion and the fragmentation patterns in the MS2 and MS3 spectra.
-
Quantification: The relative quantification of each cross-linked peptide is determined by calculating the ratio of the peak intensities of the "heavy" and "light" forms in the MS1 scan.
-
Data Interpretation: The SILAC ratios indicate the change in the abundance of a particular protein-protein interaction or conformation under the experimental condition compared to the control.
Quantitative Data Presentation
The following table provides a representative example of quantitative data obtained from a QCLMS experiment investigating EGFR dimerization upon EGF stimulation.
| Cross-linked Peptide 1 | Cross-linked Peptide 2 | Protein(s) | SILAC Ratio (Heavy/Light) | Fold Change (EGF/Control) | p-value |
| K721-containing peptide | K721-containing peptide | EGFR (intra-dimer) | 3.2 | 3.2 | <0.01 |
| K743-containing peptide | K743-containing peptide | EGFR (intra-dimer) | 2.9 | 2.9 | <0.01 |
| EGFR peptide | GRB2 peptide | EGFR-GRB2 | 2.5 | 2.5 | <0.05 |
| Actin peptide | Myosin peptide | Actin-Myosin | 1.1 | 1.1 | >0.05 |
Table 1: Representative Quantitative Cross-linking Data. A SILAC ratio greater than 1 indicates an increase in the interaction upon EGF stimulation. A ratio close to 1 suggests no change in the interaction.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low number of identified cross-links | Inefficient cross-linking | Optimize DSSO concentration and incubation time. |
| Low abundance of target proteins | Consider enrichment of the protein of interest before cross-linking. | |
| Poor SILAC quantification | Incomplete SILAC labeling | Ensure at least five cell passages in SILAC media. |
| Inaccurate mixing of "heavy" and "light" samples | Carefully quantify protein concentration before mixing. | |
| High number of false-positive identifications | Suboptimal data analysis parameters | Set appropriate false discovery rate (FDR) thresholds. |
References
- 1. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 2. Quantitative interactome analysis with chemical crosslinking and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized fragmentation schemes and data analysis strategies for proteome-wide cross-link identification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developing a Multiplexed Quantitative Cross-linking Mass Spectrometry Platform for Comparative Structural Analysis of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In-solution protein digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. mass-spec.chem.tamu.edu [mass-spec.chem.tamu.edu]
Application Notes and Protocols for DSSO Cross-Linking Sample Preparation for Mass Spectrometry Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chemical cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique for the structural and functional characterization of proteins and protein complexes.[1][2] It provides valuable distance constraints, aiding in the determination of protein folds and the elucidation of protein-protein interaction interfaces.[2] Disuccinimidyl sulfoxide (B87167) (DSSO) is an amine-reactive, MS-cleavable cross-linker that has gained popularity due to its ability to simplify the identification of cross-linked peptides.[1][3][4][5]
DSSO contains two N-hydroxysuccinimide (NHS) esters that react with primary amines (e.g., lysine (B10760008) side chains and protein N-termini) to form stable amide bonds.[1] A key feature of DSSO is its sulfoxide-containing spacer arm, which is labile under collision-induced dissociation (CID) in the mass spectrometer.[1][3][4] This fragmentation results in the separation of the cross-linked peptides, which can then be individually sequenced using subsequent fragmentation scans (MS³), greatly simplifying data analysis.[4][6]
These application notes provide detailed protocols for both in vitro and in vivo DSSO cross-linking, sample preparation for mass spectrometry, and data interpretation strategies.
Principle of DSSO Cross-Linking and MS Analysis
The DSSO cross-linking workflow involves several key stages, from initial reaction with the protein sample to the final mass spectrometry analysis and data interpretation. The unique MS-cleavable nature of DSSO is central to the entire process.
DSSO Reaction and Cleavage Chemistry
dot
Caption: Workflow of DSSO cross-linking from reaction to MS-based identification.
Experimental Protocols
The following sections provide detailed protocols for in vitro and in vivo DSSO cross-linking experiments.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Disuccinimidyl sulfoxide (DSSO) | Thermo Fisher Scientific | A33545 or equivalent |
| Dimethyl sulfoxide (DMSO), anhydrous | Sigma-Aldrich | 276855 or equivalent |
| HEPES | Sigma-Aldrich | H3375 or equivalent |
| Sodium Chloride (NaCl) | Sigma-Aldrich | S9888 or equivalent |
| Tris-HCl | Sigma-Aldrich | T5941 or equivalent |
| Ammonium (B1175870) Bicarbonate (NH₄HCO₃) | Sigma-Aldrich | A6141 or equivalent |
| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 or equivalent |
| Iodoacetamide (B48618) (IAA) | Sigma-Aldrich | I1149 or equivalent |
| Trypsin, proteomics grade | Promega | V5111 or equivalent |
| Lys-C, proteomics grade | Promega | V1671 or equivalent |
| Acetonitrile (ACN), LC-MS grade | Fisher Scientific | A955 or equivalent |
| Formic Acid (FA), LC-MS grade | Fisher Scientific | A117 or equivalent |
| Water, LC-MS grade | Fisher Scientific | W6 or equivalent |
Protocol 1: In Vitro Cross-Linking of Purified Proteins or Protein Complexes
This protocol is suitable for purified proteins or reconstituted protein complexes.
1. Reagent Preparation:
-
Cross-linking Buffer: Prepare a buffer suitable for your protein of interest, ensuring it does not contain primary amines. A common buffer is 20 mM HEPES, 150 mM NaCl, pH 7.5-8.0.
-
DSSO Stock Solution: Immediately before use, dissolve DSSO in anhydrous DMSO to a final concentration of 50 mM.[1][7][8] DSSO is moisture-sensitive.
-
Quenching Buffer: Prepare a 1 M stock solution of Tris-HCl, pH 8.0 or 1 M Ammonium Bicarbonate.
2. Cross-Linking Reaction: a. Prepare the protein sample in the cross-linking buffer at a concentration of 1-10 µM to minimize intermolecular cross-linking if intramolecular interactions are of interest.[1] b. Add the DSSO stock solution to the protein sample to achieve the desired final concentration. The optimal protein-to-cross-linker molar ratio should be determined empirically, but a starting point of 1:50 to 1:100 is recommended.[9][10] c. Incubate the reaction mixture for 30-60 minutes at room temperature (25°C).[1] d. Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[1][7] e. Incubate for an additional 15-30 minutes at room temperature to ensure complete quenching.
Table 1: Recommended Reaction Conditions for In Vitro DSSO Cross-Linking
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 µM | Higher concentrations may favor intermolecular cross-linking. |
| DSSO Concentration | 250 µM - 2 mM | Optimal concentration is protein-dependent and should be optimized. |
| Protein:Cross-linker Molar Ratio | 1:20 to 1:500 | Start with a 1:100 ratio and optimize as needed.[9] |
| pH | 7.0 - 9.0 | NHS-ester reactivity is optimal in this range.[1] |
| Temperature | Room Temperature (25°C) | Can be performed at 4°C with longer incubation times. |
| Incubation Time | 30 - 60 minutes | Longer times may be required at lower temperatures. |
| Quenching Reagent | Tris-HCl or NH₄HCO₃ | Final concentration of 20-50 mM. |
Protocol 2: In Vivo Cross-Linking in Cultured Cells
This protocol is designed for capturing protein-protein interactions within their native cellular environment.
1. Cell Culture and Harvesting: a. Grow cells (e.g., HEK293T) to approximately 80-90% confluency.[11] b. Wash the cells twice with ice-cold PBS to remove any amine-containing components from the culture medium.[1] c. Resuspend the cell pellet in a suitable buffer, such as PBS, at a concentration of approximately 1 x 10⁷ cells/mL.
2. Cross-Linking Reaction: a. Prepare a 50 mM DSSO stock solution in DMSO immediately before use.[3][7] b. Add the DSSO stock solution to the cell suspension to a final concentration of 1-5 mM.[8][11] c. Incubate for 30-60 minutes at 4°C or room temperature. Incubation at 4°C can help to minimize cellular processes during cross-linking.[3][7] d. Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM. e. Incubate for 15 minutes to ensure complete quenching.
3. Cell Lysis and Protein Extraction: a. Pellet the cells by centrifugation and proceed with your standard cell lysis protocol. The choice of lysis buffer will depend on the subcellular localization of your proteins of interest. b. After lysis, centrifuge the sample to pellet cellular debris and collect the supernatant containing the cross-linked proteins.
Protocol 3: Sample Preparation for Mass Spectrometry
This protocol outlines the steps for digesting the cross-linked protein sample into peptides for MS analysis.
1. Denaturation, Reduction, and Alkylation: a. Denature the proteins by adding urea (B33335) to the sample to a final concentration of 8 M. b. Reduce disulfide bonds by adding DTT to a final concentration of 5-10 mM and incubating at 37°C for 45-60 minutes.[10] c. Alkylate cysteine residues by adding iodoacetamide (IAA) to a final concentration of 15-20 mM and incubating in the dark at room temperature for 30 minutes.[10]
2. Enzymatic Digestion: a. Dilute the sample with a suitable buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to below 2 M. b. Add a protease, such as trypsin or Lys-C, at an enzyme-to-protein ratio of 1:50 to 1:100 (w/w). A combination of proteases can increase sequence coverage.[3][7] c. Incubate overnight at 37°C.
3. Peptide Cleanup: a. Acidify the digest with formic acid or trifluoroacetic acid to a pH of 2-3. b. Desalt the peptides using a C18 StageTip or a similar solid-phase extraction method. c. Dry the eluted peptides in a vacuum centrifuge.
Enrichment of Cross-Linked Peptides (Optional but Recommended)
The abundance of cross-linked peptides in a complex digest is often low. Enrichment can significantly improve their detection.
-
Size Exclusion Chromatography (SEC): Cross-linked peptides are larger than their linear counterparts and can be separated based on size.
-
Strong Cation Exchange (SCX) Chromatography: The additional positive charges on inter-linked peptides at low pH allow for their separation from linear peptides.[12]
Mass Spectrometry and Data Analysis Workflow
dot
Caption: Overall workflow from sample preparation to data analysis for DSSO XL-MS.
LC-MS/MS Analysis:
-
Resuspend the dried peptides in a solution of 0.1% formic acid.
-
Analyze the peptides using a high-resolution mass spectrometer capable of MS³ fragmentation, such as an Orbitrap Fusion or a similar instrument.
-
The instrument should be configured to perform a data-dependent acquisition method where precursors are fragmented by CID in MS² to generate the characteristic DSSO fragment ions. These fragment ions are then selected for higher-energy collisional dissociation (HCD) or electron-transfer dissociation (ETD) in MS³ to sequence the individual peptides.[3]
Data Analysis:
-
Specialized software is required to analyze the complex MS data generated in an XL-MS experiment.
-
Software packages such as XlinkX, MeroX, or Proteome Discoverer with the XlinkX node can be used to identify the cross-linked peptides.[1][13] These tools are designed to recognize the signature fragmentation pattern of DSSO and can process the MS³ data to identify the sequences of the cross-linked peptides and the specific residues involved in the cross-link.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Cross-Linking Efficiency | Inactive cross-linker | Use fresh, anhydrous DMSO to prepare the DSSO stock solution immediately before use. |
| Suboptimal reaction conditions | Optimize the protein-to-cross-linker ratio, incubation time, and temperature. | |
| Presence of primary amines in the buffer | Use a buffer free of primary amines, such as HEPES or PBS. | |
| No or Few Cross-Links Identified | Low abundance of cross-linked peptides | Incorporate an enrichment step (SEC or SCX) after digestion.[12] |
| Inefficient fragmentation | Optimize the collision energy for CID and HCD/ETD in the mass spectrometer. | |
| Incorrect data analysis parameters | Ensure the correct modifications and cross-linker information are specified in the search software. |
Conclusion
DSSO cross-linking coupled with mass spectrometry is a robust method for investigating protein structure and interactions. The MS-cleavable nature of DSSO simplifies data analysis and increases the confidence in cross-link identification. By following the detailed protocols and optimizing the experimental parameters for the specific system under investigation, researchers can successfully employ this technique to gain valuable insights into protein architecture and function.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Synthesis of Two New Enrichable and MS-Cleavable Cross-linkers to Define Protein-Protein Interactions by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. Rational Modification of a Cross-Linker for Improved Flexible Protein Structure Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
Application Note & Protocol: In-Situ Protein Cross-Linking in Mammalian Cells using DSSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cross-linking mass spectrometry (XL-MS) is a powerful technique for identifying protein-protein interactions (PPIs) and elucidating the structural topology of protein complexes within their native cellular environment.[1][2] By covalently linking proteins that are in close proximity, XL-MS can capture transient or weak interactions that are often lost during traditional affinity purification-based methods.[1] This approach provides distance constraints that can be used to build low-resolution models of protein structures and interaction interfaces.[3][4][5]
Disuccinimidyl sulfoxide (B87167) (DSSO) is a membrane-permeable, MS-cleavable cross-linker that has become a valuable tool for in-situ cross-linking studies.[1] DSSO contains two N-hydroxysuccinimide (NHS) esters that react primarily with the primary amines of lysine (B10760008) residues.[2][6] A key advantage of DSSO is its sulfoxide bond, which is labile and can be specifically cleaved in the gas phase during collision-induced dissociation (CID) in the mass spectrometer.[3][6][7] This cleavage separates the cross-linked peptides, allowing for their individual sequencing via subsequent MS/MS/MS (MS3) fragmentation, which greatly simplifies data analysis and increases the confidence of cross-link identification.[3][8]
This document provides detailed protocols for performing cell-based protein cross-linking using DSSO, from live-cell treatment to sample preparation for mass spectrometry analysis.
Principle of DSSO Cross-Linking and Identification
DSSO is a homobifunctional cross-linker with two NHS esters separated by a 10.3 Å spacer arm.[6] The NHS esters react with primary amines (predominantly on lysine residues, but also possible on serine, threonine, and tyrosine) to form stable amide bonds.[4][6][9]
During tandem mass spectrometry (MS/MS), the unique sulfoxide bond in the DSSO spacer is cleaved under CID. This generates a characteristic signature in the MS2 spectrum: the original cross-linked peptide pair is separated into two individual peptides, each carrying a remnant of the DSSO linker. These fragment ions can then be selected for a further round of fragmentation (MS3) to determine their amino acid sequences. This multi-stage fragmentation strategy simplifies the complex spectra typically generated from cross-linked peptides and enables confident identification using standard database search algorithms.[3][7]
Caption: MS-cleavage of a DSSO inter-linked peptide during tandem mass spectrometry.
General Experimental Workflow
The overall workflow for a cell-based XL-MS experiment using DSSO involves several key stages, from sample preparation to data analysis. The process begins with cross-linking proteins directly in live cells to preserve native interactions. Following cell lysis, the proteome is digested, and the resulting peptide mixture is analyzed by LC-MS/MS. Specialized software is then used to identify the cross-linked peptides and map the protein interaction networks.
Caption: General workflow for in-situ cross-linking mass spectrometry using DSSO.
Data Summary Tables
Table 1: Recommended DSSO Cross-Linking Conditions
| Sample Type | Cell Line | DSSO Concentration (Final) | Incubation Time | Temperature | Quenching Buffer | Reference |
| Live Cells | HEK293T | ~2.5 mM | 1 hour | 4°C | 50 mM Tris-HCl, pH 8 | [1][10] |
| Live Cells | HEK293T | 3 mM | 1 hour | 4°C | Not specified | [11] |
| Purified Protein | Bovine Serum Albumin (BSA) | 1:1 molar ratio (protein amine:DSSO) | 1 hour | Room Temp. | 20 mM Ammonium Bicarbonate | [1][10] |
| Purified Complex | Yeast 20S Proteasome | ~1 mM | 0.5 - 16 hours (overnight) | Not specified | Ammonium Bicarbonate | [3] |
Table 2: Key Properties of DSSO Cross-Linker
| Property | Description | Reference |
| Molecular Weight | 388.35 g/mol | [6] |
| Spacer Arm Length | 10.3 Å | [6] |
| Reactive Groups | N-hydroxysuccinimide (NHS) Esters | [6] |
| Target Residues | Primary amines (-NH2) on Lysine (K), Serine (S), Threonine (T), Tyrosine (Y) | [4][9] |
| Cleavability | MS-cleavable (CID) at sulfoxide bond | [3][6] |
| Solubility | Soluble in DMSO or DMF | [6] |
| Cell Permeability | Membrane-permeable | [1] |
Detailed Experimental Protocols
Protocol 1: In-Situ Cross-Linking of Mammalian Cells
This protocol is adapted from studies using HEK293T cells and can be optimized for other cell lines.[1][10]
Materials and Reagents:
-
Mammalian cells (e.g., HEK293T)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Hypotonic Buffer (10 mM HEPES pH 8.0, 10 mM NaCl, 1 mM MgCl2, 0.5 mM DTT, Protease Inhibitors)
-
DSSO (Disuccinimidyl sulfoxide)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Quenching Buffer (1 M Tris-HCl, pH 8.0)
-
Cell scraper and centrifuge
Procedure:
-
Cell Harvest: Culture cells to ~80-90% confluency. For a typical experiment, start with approximately 50 million cells.[1][10] Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Cell Suspension: Harvest cells by scraping and transfer to a conical tube. Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Resuspension: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold hypotonic buffer per 50 million cells.[1][10]
-
DSSO Preparation: Immediately before use, prepare a 50 mM stock solution of DSSO in anhydrous DMSO. For example, dissolve 1 mg of DSSO in 51.5 µL of DMSO.[6]
-
Cross-Linking Reaction: Add the DSSO stock solution to the cell suspension to achieve the desired final concentration (e.g., for a ~2.5 mM final concentration, add 50 µL of 50 mM DSSO to the 1 mL cell suspension).[1][10]
-
Incubation: Incubate the reaction mixture for 1 hour at 4°C with gentle end-to-end rotation.[1][10] Note: Optimal incubation time and temperature may need to be determined empirically for different cell types and target complexes.[11]
-
Quenching: Terminate the cross-linking reaction by adding the quenching buffer to a final concentration of 20-50 mM (e.g., add 50 µL of 1 M Tris-HCl, pH 8.0).[1] Incubate for 15 minutes at 4°C with gentle rotation to quench any unreacted DSSO.
-
Cell Lysis: Proceed immediately to your standard cell lysis and protein extraction protocol. This can be a whole-cell lysis or a subcellular fractionation protocol, such as chromatin or mitochondrial isolation, depending on the biological question.[1][4]
Protocol 2: Protein Digestion for Mass Spectrometry
Materials and Reagents:
-
Lysis buffer compatible with downstream digestion (e.g., containing 8 M Urea)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Digestion Buffer (e.g., 50 mM Ammonium Bicarbonate)
-
Trypsin, MS-grade
-
Formic Acid (FA)
-
C18 StageTips or equivalent for desalting
Procedure:
-
Denaturation, Reduction, and Alkylation:
-
Lyse the cross-linked cell pellet in a denaturing buffer (e.g., 8 M Urea).
-
Reduce disulfide bonds by adding DTT to a final concentration of 5-10 mM and incubating at 56°C for 30 minutes.
-
Alkylate cysteine residues by adding IAA to a final concentration of 10-20 mM and incubating for 30 minutes at room temperature in the dark.
-
-
Enzymatic Digestion:
-
Dilute the sample with digestion buffer to reduce the urea (B33335) concentration to < 2 M.
-
Add MS-grade trypsin at a ratio of 1:50 or 1:100 (enzyme:protein, w/w).
-
Incubate overnight (12-16 hours) at 37°C.
-
-
Digestion Quench and Desalting:
-
Quench the digestion by adding formic acid to a final concentration of 1-5%.
-
Centrifuge the sample to pellet any precipitate.
-
Desalt the resulting peptide mixture using a C18 StageTip or other solid-phase extraction method.
-
Dry the purified peptides in a vacuum centrifuge and store at -80°C until LC-MS analysis.
-
Data Analysis and Interpretation
Analysis of XL-MS data requires specialized software capable of handling the complexity of cross-linked peptide spectra. Tools like MeroX, XlinkX, and Proteome Discoverer with specific nodes are designed to identify the characteristic fragmentation patterns of DSSO.[6][7][12]
The analysis identifies three main types of cross-linked products:
-
Inter-protein cross-links: Peptides from two different proteins are linked, identifying a protein-protein interaction.
-
Intra-protein cross-links: Peptides from the same protein are linked, providing distance constraints on the protein's three-dimensional structure.
-
Mono-linked (Dead-end) peptides: One end of the DSSO molecule has reacted with a peptide, while the other end has been hydrolyzed.[7]
Caption: Types of cross-links identified and the structural information they provide.
Application Example: Mapping Protein Interactions in Human Chromatin
A significant application of in-situ DSSO cross-linking is the mapping of native protein complexes in live human cells.[1] By applying this workflow to HEK293T cells and isolating chromatin, researchers have successfully recapitulated known interactions and discovered novel ones within nucleosomes and other chromatin-associated complexes.[1] The identified inter-protein cross-links provide a spatial interaction map, revealing how different proteins assemble to regulate chromatin structure and function. For example, cross-links can confirm direct interactions between histone proteins and chromatin remodeling factors in their native state.
References
- 1. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Selective cross‐linking of coinciding protein assemblies by in‐gel cross‐linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Developing a Multiplexed Quantitative Cross-linking Mass Spectrometry Platform for Comparative Structural Analysis of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for DSSO Cross-Linking Data Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of protein-protein interactions and protein structures using the mass spectrometry (MS)-cleavable cross-linker, Disuccinimidyl sulfoxide (B87167) (DSSO). We focus on data analysis using common software platforms such as XlinkX and MeroX, offering insights into experimental design, data interpretation, and visualization.
Introduction to DSSO Cross-Linking Mass Spectrometry (XL-MS)
Chemical cross-linking coupled with mass spectrometry (XL-MS) has become a powerful technique for studying protein conformations and interactions.[1][2][3] DSSO is a homobifunctional, amine-reactive, and MS-cleavable cross-linker that covalently links amino acids in close spatial proximity, typically lysine (B10760008) residues and protein N-termini.[4][5] Its key advantage lies in its spacer arm, which contains a sulfoxide group that is cleavable by collision-induced dissociation (CID) in the mass spectrometer.[2][4][6] This feature simplifies data analysis by allowing the identification of the individual cross-linked peptides, overcoming some of the complexities associated with non-cleavable cross-linkers.[3][7]
The cleavage of DSSO during MS/MS analysis generates characteristic fragment ions, which serve as a signature for cross-linked peptides.[2][6][7] This enables specialized software to trigger subsequent MS3 fragmentation events for sequencing the individual peptide chains, leading to high-confidence identification of cross-linked sites.[2][7]
Experimental Design and Protocols
A successful DSSO cross-linking experiment requires careful optimization of several parameters. Below are generalized protocols for in vitro and in-cell cross-linking experiments.
Protocol 1: In Vitro Cross-Linking of Purified Proteins/Complexes
This protocol is adapted for purified protein samples.
Materials:
-
Purified protein or protein complex in a suitable buffer (e.g., HEPES, PBS, pH 7.4-8.0)
-
DSSO (freshly prepared stock solution, e.g., 25-50 mM in anhydrous DMSO)[8]
-
Quenching buffer (e.g., 1 M Ammonium Bicarbonate or 1 M Tris-HCl, pH 8.0)
-
Digestion enzymes (e.g., Trypsin, Lys-C)
-
Reagents for protein reduction and alkylation (e.g., DTT, Iodoacetamide)
-
LC-MS grade solvents
Procedure:
-
Sample Preparation: Ensure the protein sample is in an amine-free buffer. The concentration of the protein should be optimized; for example, 200 µM cytochrome c has been used.[9]
-
Cross-Linking Reaction: Add the DSSO stock solution to the protein sample to achieve a desired molar ratio of protein to cross-linker (e.g., 1:5 to 1:100).[9][10] Incubate the reaction at room temperature for 30-60 minutes.[8][11]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for another 15-30 minutes at room temperature.[8][11]
-
Sample Preparation for MS:
-
Peptide Cleanup and Fractionation: Desalt the peptide mixture using a C18 solid-phase extraction cartridge. For complex samples, fractionation of the peptides by size exclusion chromatography (SEC) or strong cation exchange (SCX) can increase the number of identified cross-links.[13][14]
-
LC-MS/MS Analysis: Analyze the peptides using a high-resolution mass spectrometer. A typical setup involves a data-dependent acquisition (DDA) method where MS2 scans on precursor ions trigger MS3 scans upon detection of characteristic DSSO fragment doublets.[15]
Protocol 2: In Situ (In-Cell) Cross-Linking
This protocol is for capturing protein interactions within a cellular environment.
Procedure:
-
Cell Culture and Harvest: Grow cells (e.g., HEK293T) to the desired confluency.[12] Harvest and wash the cells with an appropriate buffer like PBS.
-
Cross-Linking: Resuspend the cells in the cross-linking buffer and add DSSO to a final concentration of, for example, 1 mM.[15] Incubate for a defined period.
-
Quenching and Cell Lysis: Quench the reaction as described in Protocol 1. Lyse the cells to extract the proteins.
-
Subcellular Fractionation (Optional): To reduce sample complexity, subcellular fractionation can be performed to enrich for specific organelles or cellular compartments.[13][16]
-
Protein Digestion and Analysis: Follow steps 4-6 from Protocol 1 for protein digestion, peptide cleanup, and LC-MS/MS analysis.
Data Analysis Software: XlinkX and MeroX
The analysis of DSSO cross-linking data is facilitated by specialized software that can interpret the unique fragmentation patterns of MS-cleavable cross-linkers.
| Feature | XlinkX (within Proteome Discoverer) | MeroX (Standalone) |
| Platform | Integrated into Thermo Scientific Proteome Discoverer.[3][17] | Standalone Java-based application.[18][19] |
| Algorithm | Uses peptide fragment masses after cross-linker fragmentation. Derives masses of the two peptides from cross-link fragment peaks.[3] | Screens for characteristic fragment ions of cleavable cross-linkers to identify candidate spectra.[18] |
| Ease of Use | Streamlined workflow within a familiar proteomics platform.[17][20] | Self-explanatory graphical user interface.[18][21] |
| Cleavable Linkers | Supports various cleavable cross-linkers, including DSSO.[17] | Specialized for MS-cleavable cross-linkers like DSBU, DSSO, CDI.[18][19] |
| Quantitative Analysis | Supports quantitative cross-linking (QXL-MS) with workflows like QMIX for TMT-labeled peptides.[10][22] | Primarily focuses on identification, though quantitative information can be extracted. |
| Output | Detailed reports within Proteome Discoverer, visualization of spectra and cross-link sites.[20] | Provides lists of identified cross-links and scores, with spectral views.[21] |
| Data Import | Directly uses raw files from Thermo Fisher mass spectrometers. | Accepts common spectral formats like .mgf, .mzML, and .mzXML.[21] |
Data Analysis Workflow
The general workflow for analyzing DSSO data involves several key steps, from spectral processing to biological interpretation.
Step 1: Database Searching
Raw mass spectrometry data files are searched against a protein sequence database (e.g., FASTA format).[21] The search parameters must be set to include the specific modifications corresponding to DSSO (monolinks, loop-links, and the mass of the cross-linker itself).
Step 2: Identification of Cross-Linked Peptides
The software identifies potential cross-linked peptides based on the precursor mass and the presence of signature ions in the MS2 spectra resulting from the cleavage of the DSSO linker.[2][7] For inter-linked peptides, this cleavage separates the two peptide chains, which are then sequenced in subsequent MS3 scans.[2]
Step 3: Scoring and Validation
Identified cross-link spectrum matches (CSMs) are scored to assess the confidence of the identification.[12] A false discovery rate (FDR) is typically calculated to filter for high-confidence results.[18]
Step 4: Quantitative Analysis (Optional)
For quantitative cross-linking (qXL-MS) studies, the relative abundance of cross-links between different experimental conditions is determined.[1][23] This can be achieved through label-free quantification or by using isotopic labels, such as SILAC or TMT reagents.[1][9]
Visualization of Cross-Linking Data
Visualizing the identified cross-links in the context of protein structures or networks is crucial for biological interpretation.
-
2D Network Maps: Tools like xiNET can be used to generate 2D maps that show intra- and inter-protein cross-links.[22]
-
3D Structure Mapping: Cross-links can be mapped as distance restraints onto existing protein structures (from PDB) or predicted models (e.g., from AlphaFold) using software like PyMOL or UCSF Chimera.[16][24] This helps to validate the cross-links and provides insights into protein topology and interaction interfaces.
Diagrams
Caption: General workflow for DSSO cross-linking mass spectrometry experiments.
Caption: Data analysis pipelines for XlinkX and MeroX software.
References
- 1. Quantitative interactome analysis with chemical crosslinking and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Technical documentation [docs.thermofisher.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Rational Modification of a Cross-Linker for Improved Flexible Protein Structure Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Developing a Multiplexed Quantitative Cross-linking Mass Spectrometry Platform for Comparative Structural Analysis of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 12. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. docs.thermofisher.com [docs.thermofisher.com]
- 18. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 19. Sinz Lab [agsinz.pharmazie.uni-halle.de]
- 20. News in Proteomics Research: Finally learned the XlinkX workflow and nodes! [proteomicsnews.blogspot.com]
- 21. StavroX and MeroX - Quick User Guide [stavrox.com]
- 22. lcms.labrulez.com [lcms.labrulez.com]
- 23. Quantitative cross-linking/mass spectrometry reveals subtle protein conformational changes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. documents.thermofisher.com [documents.thermofisher.com]
Optimizing DSSO Concentration for In Vitro Cross-Linking: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical cross-linking mass spectrometry (XL-MS) is a powerful technique for elucidating protein-protein interactions and mapping the topology of protein complexes. Disuccinimidyl sulfoxide (B87167) (DSSO) is a widely used amine-reactive and MS-cleavable cross-linker that enables the identification of interacting proteins and their interfaces. A critical parameter for a successful XL-MS experiment is the optimization of the DSSO concentration. Insufficient cross-linking will result in a low number of identified interactions, while excessive cross-linking can lead to protein aggregation and the formation of non-specific cross-links, complicating data analysis.
These application notes provide a comprehensive guide to optimizing DSSO concentration for in vitro cross-linking experiments. Included are detailed protocols, data presentation tables, troubleshooting advice, and a visual representation of a relevant signaling pathway to illustrate the application of this technique.
Key Principles of DSSO Cross-Linking
DSSO contains two N-hydroxysuccinimide (NHS) esters that react with primary amines, primarily the ε-amino groups of lysine (B10760008) residues and the N-termini of proteins. The sulfoxide group in the spacer arm of DSSO is cleavable by collision-induced dissociation (CID) in the mass spectrometer, which simplifies the identification of cross-linked peptides.
Optimizing DSSO Concentration
The optimal DSSO concentration is a balance between maximizing the number of informative inter-protein cross-links and minimizing protein aggregation and non-specific intra-protein cross-links. The ideal concentration is dependent on several factors, including the protein concentration, the complexity of the sample, and the specific buffer conditions.
General Recommendations for DSSO Concentration
A common starting point for in vitro cross-linking of purified proteins or simple protein complexes is a molar excess of DSSO to protein. The following table summarizes typical starting concentrations and ranges for optimization.
| Parameter | Recommended Starting Point | Optimization Range |
| Protein Concentration | 1 - 5 mg/mL | 0.5 - 10 mg/mL |
| Molar Excess of DSSO to Protein | 50-fold to 100-fold | 20-fold to 500-fold |
| Final DSSO Concentration | 0.25 - 1 mM | 0.1 - 5 mM |
Quantitative Analysis of DSSO Concentration
Systematic optimization of the DSSO concentration is crucial for achieving high-quality XL-MS data. The following table illustrates the expected impact of varying DSSO concentrations on key cross-linking metrics for a hypothetical protein complex.
| DSSO Molar Excess | Total Cross-linked Spectral Matches (CSMs) | Unique Inter-Protein Cross-links | Unique Intra-Protein Cross-links | Observations |
| 25-fold | ~150 | ~20 | ~130 | Low cross-linking efficiency. |
| 50-fold | ~350 | ~55 | ~295 | Good balance of inter- and intra-protein cross-links. |
| 100-fold | ~600 | ~80 | ~520 | Increased number of identified cross-links. |
| 200-fold | ~750 | ~90 | ~660 | High number of cross-links, potential for increased non-specific interactions. |
| 500-fold | ~800 | ~85 | ~715 | Risk of protein aggregation and a decrease in informative inter-protein cross-links. |
Experimental Protocols
Materials
-
DSSO (Disuccinimidyl sulfoxide): Store desiccated at 4°C to -20°C.
-
Anhydrous Dimethyl Sulfoxide (DMSO): For preparing DSSO stock solutions.
-
Cross-linking Buffer: Amine-free buffer, e.g., HEPES, PBS (phosphate-buffered saline), pH 7.2-8.0.
-
Quenching Solution: 1 M Tris-HCl or 1 M Ammonium Bicarbonate, pH 8.0.
-
Protein Sample: Purified protein or protein complex in a suitable buffer.
Protocol 1: In Vitro Cross-Linking of a Purified Protein Complex
This protocol describes a general workflow for the in vitro cross-linking of a purified protein complex with DSSO.
-
Sample Preparation:
-
Prepare the purified protein complex at a concentration of 1 mg/mL in 1X PBS, pH 7.4.
-
Ensure the buffer is free of primary amines (e.g., Tris, glycine) that will compete with the cross-linking reaction.
-
-
DSSC Stock Solution Preparation:
-
Immediately before use, prepare a 50 mM stock solution of DSSO in anhydrous DMSO. For example, dissolve 1 mg of DSSO in 51.5 µL of DMSO.[1]
-
-
Cross-Linking Reaction:
-
Add the DSSO stock solution to the protein sample to achieve the desired final concentration. For a 100-fold molar excess, this will typically be in the range of 0.5-1 mM.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Stop the cross-linking reaction by adding the quenching solution to a final concentration of 20-50 mM.[2]
-
Incubate for 15 minutes at room temperature.
-
-
Sample Preparation for Mass Spectrometry:
-
The cross-linked sample can be visualized by SDS-PAGE to confirm the formation of higher molecular weight species.
-
Proceed with standard proteomics sample preparation workflows, including denaturation, reduction, alkylation, and enzymatic digestion (e.g., with trypsin or Lys-C).
-
Visualizing the Experimental Workflow
In Vitro DSSO Cross-Linking Workflow.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Cross-Linking Efficiency | - Insufficient DSSO concentration.- Inactive DSSO due to hydrolysis.- Presence of primary amines in the buffer. | - Increase the molar excess of DSSO.- Prepare fresh DSSO stock solution immediately before use.- Perform a buffer exchange into an amine-free buffer (e.g., HEPES, PBS). |
| Protein Aggregation/Precipitation | - Excessive cross-linking. | - Decrease the molar excess of DSSO.- Reduce the incubation time.- Decrease the protein concentration. |
| High Number of Intra-protein Cross-links, Few Inter-protein Cross-links | - DSSO concentration may be too high, favoring reactions within a single protein.- The protein complex may be dissociating. | - Titrate the DSSO concentration downwards.- Optimize buffer conditions (e.g., ionic strength) to maintain complex integrity. |
Application Example: TGF-β Signaling Pathway
Cross-linking mass spectrometry can be employed to study the protein-protein interactions within signaling pathways, such as the Transforming Growth Factor-β (TGF-β) pathway. This pathway is crucial for cellular processes like growth, differentiation, and apoptosis. The interactions between TGF-β ligands, their receptors, and downstream SMAD proteins are critical for signal transduction.
The following diagram illustrates the core protein-protein interactions in the TGF-β signaling pathway that can be investigated using DSSO cross-linking.
References
- 1. Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dye-Sensitized Solar Cells: Optimization of Parameters to Maximize Efficiency | Young Scientist Journal | Vanderbilt University [wp0.vanderbilt.edu]
Application Notes and Protocols for Quenching Strategies in DSSO Cross-Linking Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disuccinimidyl sulfoxide (B87167) (DSSO) is a mass spectrometry (MS)-cleavable cross-linker widely used in structural biology and proteomics to study protein-protein interactions (PPIs) and protein tertiary/quaternary structures.[1][2][3] The N-hydroxysuccinimide (NHS) esters at both ends of the DSSO molecule react efficiently with primary amines, primarily on lysine (B10760008) residues, to form stable amide bonds.[1] A critical step in any cross-linking experiment is the quenching of the reaction to terminate the cross-linking process. Inadequate quenching can lead to the formation of non-specific cross-links and artifacts, compromising the integrity of the experimental results. This document provides detailed application notes and protocols for effective quenching strategies in DSSO cross-linking reactions.
Mechanism of DSSO Cross-Linking and the Need for Quenching
DSSO cross-linking involves the acylation of primary amines on proteins by the NHS esters of the cross-linker.[1] This reaction is typically carried out at a pH between 7 and 9.[1] Once the desired level of cross-linking is achieved, any unreacted DSSO must be neutralized to prevent further, potentially non-specific, cross-linking during subsequent sample processing steps. Quenching is achieved by adding a reagent with a high concentration of primary amines that will react with and consume the remaining NHS esters of DSSO.
Recommended Quenching Reagents
The most commonly used and effective quenching reagents for DSSO cross-linking reactions are Tris (tris(hydroxymethyl)aminomethane) and Ammonium (B1175870) Bicarbonate (NH₄HCO₃) .[1] Both reagents contain primary amines that rapidly react with the NHS esters of DSSO, effectively terminating the cross-linking reaction. The choice between these reagents may depend on the specific downstream application; for instance, ammonium bicarbonate is volatile and can be easily removed by lyophilization, which can be advantageous for mass spectrometry analysis.
Quantitative Data on Quenching Conditions
The following tables summarize typical quenching conditions for DSSO cross-linking reactions based on established protocols. It is important to note that optimal conditions may vary depending on the specific protein or protein complex, its concentration, and the concentration of DSSO used.
Table 1: Quenching Conditions for In Vitro DSSO Cross-Linking of Purified Proteins
| Parameter | Tris Buffer | Ammonium Bicarbonate | Source |
| Final Concentration | 20-50 mM | 20-50 mM | [1][4][5] |
| Stock Solution | 1 M, pH 7.5-8.0 | 1 M | [1][4] |
| Incubation Time | 15-30 minutes | 15-30 minutes | [1][3][5] |
| Incubation Temperature | Room Temperature or on Ice | Room Temperature or on Ice | [1] |
Table 2: Quenching Conditions for In Cellulo (Live Cells) DSSO Cross-Linking
| Parameter | Tris-HCl | Ammonium Bicarbonate | Source |
| Final Concentration | 20-50 mM | 20 mM | [1][4][6] |
| Stock Solution | 0.5-1 M, pH 8.0 | 1 M | [1][4][6] |
| Incubation Time | 5-15 minutes | 5-15 minutes | [1] |
| Incubation Temperature | Room Temperature or on Ice | Room Temperature or on Ice | [1][4][6] |
Experimental Protocols
Protocol 1: Quenching of In Vitro DSSO Cross-Linking Reaction
This protocol is suitable for cross-linking purified proteins or protein complexes in solution.
Materials:
-
Cross-linked protein sample in an amine-free buffer (e.g., HEPES, PBS).[1]
-
Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1 M Ammonium Bicarbonate.
-
Pipettes and sterile microcentrifuge tubes.
Procedure:
-
Following the DSSO cross-linking incubation, add the quenching buffer to the reaction mixture to achieve the desired final concentration (e.g., 20 mM). For example, add 2 µL of 1 M Tris-HCl, pH 8.0 to a 98 µL reaction volume.
-
Mix gently by pipetting or vortexing briefly.
-
Incubate the reaction for 15-30 minutes at room temperature.[1]
-
After quenching, the sample is ready for downstream processing, such as SDS-PAGE analysis, protein digestion for mass spectrometry, or purification.
Protocol 2: Quenching of In Cellulo DSSO Cross-Linking Reaction
This protocol is designed for cross-linking proteins within living cells.
Materials:
-
Suspension of cells cross-linked with DSSO in an appropriate buffer (e.g., PBS).
-
Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1 M Ammonium Bicarbonate.
-
Ice-cold PBS for washing.
-
Centrifuge.
Procedure:
-
After the desired cross-linking time, add the quenching buffer directly to the cell suspension to a final concentration of 20-50 mM.[4][6]
-
Incubate for 5-15 minutes on ice or at room temperature to ensure complete quenching.[1]
-
Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS to remove excess cross-linker and quenching reagent.[1]
-
The quenched and washed cell pellet can now be used for cell lysis and subsequent analysis of cross-linked proteins.
Visualizations
Caption: General workflow for DSSO cross-linking and quenching.
Caption: Simplified mechanism of DSSO quenching by a primary amine.
Concluding Remarks
Effective quenching is a non-negotiable step in DSSO cross-linking workflows to ensure the generation of reliable and reproducible data. The protocols provided here, utilizing Tris or ammonium bicarbonate, offer robust methods for terminating the cross-linking reaction. Researchers should consider optimizing quenching conditions as part of their overall cross-linking experimental design to best suit their specific biological system and analytical goals.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential tandem mass spectrometry-based cross-linker: a new approach for high confidence in identifying protein cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Enzymatic Digestion of DSSO-Cross-linked Proteins
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enzymatic digestion of proteins cross-linked with disuccinimidyl sulfoxide (B87167) (DSSC). These guidelines are designed to assist researchers in proteomics and structural biology in preparing cross-linked samples for mass spectrometry analysis, a critical step for identifying protein-protein interactions and elucidating protein structures.
Introduction
Chemical cross-linking coupled with mass spectrometry (XL-MS) has become a powerful tool for studying protein structures and interactions. Disuccinimidyl sulfoxide (DSSC) is a mass spectrometry-cleavable cross-linker that facilitates the identification of cross-linked peptides. A crucial step in the XL-MS workflow is the enzymatic digestion of the cross-linked protein complexes. The introduction of the cross-linker can, however, hinder enzymatic cleavage, necessitating optimized digestion strategies. This guide outlines various enzymatic digestion protocols to improve the yield and coverage of identified cross-links.
The modification of lysine (B10760008) residues by DSSO can reduce the accessibility of tryptic cleavage sites, potentially leading to incomplete digestion and the generation of long, difficult-to-detect peptides.[1][2][3][4] To overcome this, alternative and sequential digestion strategies using multiple proteases are often employed to increase the number of identified cross-links.[1][2][3][4][5]
Data Presentation: Comparison of Digestion Strategies
The choice of enzyme and digestion strategy significantly impacts the number of identified cross-linked peptides. The following tables summarize quantitative data from studies comparing different proteases for the digestion of DSSO-cross-linked proteins.
| Digestion Strategy | Number of Unique Cross-linked Lysine Sites Identified (BSA) | Reference |
| Trypsin only | 18 | [2][5] |
| Sequential LysC and Trypsin | 90 | [2][5] |
| GluC only | 69 | [2] |
| Chymotrypsin only | 56 | [2] |
| Digestion Strategy | Number of Unique Cross-linked Sites Identified (Human Chromatin) | Reference |
| Trypsin only | 384 | [1] |
| Sequential LysC followed by Trypsin | 253 | [1] |
| Chymotrypsin | 43 | [1] |
| GluC | 27 | [1] |
Experimental Protocols
Here, we provide detailed protocols for the cross-linking and subsequent enzymatic digestion of proteins.
Protocol 1: In-Solution Digestion of DSSO-Cross-linked Proteins
This protocol is a standard method for the digestion of cross-linked proteins in solution.
Materials:
-
DSSC (50 mM in DMSO)
-
HEPES buffer (20 mM HEPES, pH 8.0, 150 mM NaCl, 1.5 mM MgCl₂) or PBS buffer (pH 7.2)
-
Quenching buffer (1 M Ammonium (B1175870) Bicarbonate or 1 M Tris-HCl, pH 8.0)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
LysC (mass spectrometry grade)
-
Formic Acid (FA)
Procedure:
-
Cross-linking:
-
Dissolve the protein of interest (e.g., 50 µg of BSA) in 50 µL of HEPES buffer.[1]
-
Add DSSO to a final concentration of 1 mM (a 1:1 molar ratio of protein amine groups to DSSO is a good starting point).[1]
-
Incubate the reaction at room temperature for 1 hour.[1]
-
Quench the reaction by adding ammonium bicarbonate to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.[1][6]
-
-
Reduction and Alkylation:
-
Enzymatic Digestion (Choose one of the following options):
-
Trypsin-only Digestion:
-
Sequential LysC and Trypsin Digestion:
-
-
Sample Cleanup:
-
Acidify the reaction mixture with formic acid to a final concentration of 0.1-1% to stop the digestion.[6]
-
Desalt the peptide mixture using a C18 ZipTip or equivalent solid-phase extraction method.[6]
-
Dry the sample using a speed vacuum and resuspend in 0.1% formic acid for mass spectrometry analysis.[6]
-
Protocol 2: On-Bead Digestion of Immunoprecipitated Cross-linked Complexes
This protocol is suitable for the digestion of cross-linked protein complexes that have been enriched, for example, by immunoprecipitation.
Materials:
-
Magnetic beads with immunoprecipitated protein complex
-
Cross-linking buffer (e.g., PBS, pH 7.8-8.0)
-
DSSC (50 mM in DMSO)
-
Quenching buffer (1 M Tris-HCl, pH 7.8)
-
Ammonium Bicarbonate (100 mM)
-
Trypsin (mass spectrometry grade)
-
Formic Acid (FA)
Procedure:
-
Cross-linking:
-
Wash the beads with the cross-linking buffer.
-
Resuspend the beads in 400 µL of cross-linking buffer and add 8 µL of 50 mM DSSO (final concentration 1 mM).[9]
-
Incubate for 45 minutes at 25°C with gentle mixing.[9]
-
Quench the reaction by adding Tris-HCl to a final concentration of 20 mM and incubate for 30 minutes at 25°C.[9]
-
-
On-Bead Digestion:
-
Sample Cleanup:
Visualizations
Experimental Workflow for In-Solution Digestion
Caption: Workflow for in-solution enzymatic digestion of DSSO-cross-linked proteins.
Decision Tree for Choosing a Digestion Strategy
Caption: Decision guide for selecting an appropriate enzymatic digestion strategy.
References
- 1. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized cross-linking mass spectrometry for in situ interaction proteomics | bioRxiv [biorxiv.org]
- 3. Sequential Digestion with Trypsin and Elastase in Cross-Linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Differential tandem mass spectrometry-based cross-linker: a new approach for high confidence in identifying protein cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rational Modification of a Cross-Linker for Improved Flexible Protein Structure Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Enrichment of DSSO Cross-Linked Peptides for Protein Interaction Analysis
Audience: Researchers, scientists, and drug development professionals engaged in structural proteomics and protein-protein interaction (PPI) studies.
Introduction
Chemical cross-linking mass spectrometry (XL-MS) is an increasingly vital technique for elucidating protein structures, mapping protein-protein interactions (PPIs), and understanding the architecture of large protein complexes.[1][2] Disuccinimidyl sulfoxide (B87167) (DSSO) has emerged as a preferred cross-linking reagent due to its mass spectrometry (MS)-cleavable nature.[1][3][4] The sulfoxide bond in the DSSO spacer arm is labile under collision-induced dissociation (CID), which fragments the cross-linked peptide into its individual components in the gas phase.[3] This unique characteristic simplifies data analysis and increases the confidence of peptide identification.[1][3][5]
However, a principal challenge in XL-MS workflows is the low stoichiometric yield of cross-linking reactions, resulting in cross-linked peptides representing a very small fraction (often less than 1%) of the total peptide population after proteolytic digestion.[6][7][8] This low abundance severely limits their detection by mass spectrometry. Therefore, an enrichment step to selectively isolate cross-linked peptides from the vast excess of unmodified, linear peptides is critical for the success of any XL-MS study.[6][9]
This application note details several robust protocols for the enrichment of DSSO cross-linked peptides, presents comparative data, and provides comprehensive workflows suitable for both simple and complex biological samples.
Principle of DSSO Cross-Linking and MS-Cleavage
DSSO is a homobifunctional cross-linker with two N-hydroxysuccinimide (NHS) esters that react primarily with the primary amines of lysine (B10760008) (K) residues and protein N-termini.[10] The key feature of DSSO is its MS-cleavable spacer arm. During MS/MS analysis, low-energy CID specifically breaks the C-S bonds adjacent to the sulfoxide group. This dissociation generates four characteristic fragment ions if the two peptides are different, which serve as diagnostic markers in the MS2 spectrum.[1] These marker ions can then be selected for further MS3 fragmentation to determine the sequence of each individual peptide, greatly simplifying the complex task of identifying a peptide pair from a single fragmentation spectrum.[5][11]
Enrichment Strategies and Protocols
The choice of enrichment strategy depends on the sample complexity and the specific cross-linking reagent used. For standard DSSO, chromatographic methods like Strong Cation Exchange (SCX) and Size Exclusion Chromatography (SEC) are effective. For highly complex samples like cell lysates, enrichable cross-linkers containing affinity tags offer superior performance.
Strong Cation Exchange (SCX) Chromatography
Principle: This technique separates peptides based on their net positive charge at low pH. Inter-linked peptides, containing at least two lysine residues, typically carry a higher charge state (≥3+) compared to the majority of linear tryptic peptides (which are doubly charged). This charge difference allows for the selective elution of cross-linked peptides using a high-salt buffer.[8][9]
Protocol: SCX Spin Column Enrichment
-
Sample Preparation: Start with 10-100 µg of digested protein cross-linked with DSSO. Ensure the sample is acidified to pH < 3.0 with formic acid (FA) or trifluoroacetic acid (TFA).
-
Column Equilibration: Equilibrate a polymer-based SCX spin column by washing with 200 µL of 100% Acetonitrile (ACN), followed by 200 µL of water, and finally twice with 200 µL of SCX Buffer A (0.1% FA in water). Centrifuge at 1,500 x g for 2 min after each wash.
-
Sample Loading: Load the acidified peptide sample onto the SCX resin. Centrifuge at 1,500 x g for 2 min and collect the flow-through (this contains uncharged and some singly-charged species).
-
Washing: Wash the column twice with 200 µL of SCX Buffer A to remove non-specifically bound peptides.
-
Elution (Step Gradient):
-
Fraction 1 (Linear Peptides): Elute singly and doubly charged linear peptides by adding 100 µL of SCX Elution Buffer 1 (100 mM NaCl, 0.1% FA). Centrifuge and collect the eluate.
-
Fraction 2 (Enriched Cross-Links): Elute the highly-charged, cross-linked peptides by adding 100 µL of SCX Elution Buffer 2 (500 mM NaCl, 0.1% FA). Centrifuge and collect this fraction.
-
-
Desalting: Desalt the enriched fraction using a C18 StageTip or ZipTip prior to LC-MS analysis.
Size Exclusion Chromatography (SEC)
Principle: SEC separates molecules based on their hydrodynamic radius. Cross-linked peptides are larger than their linear counterparts and therefore travel faster through the column, eluting in earlier fractions.[7][12]
Protocol: SEC Fractionation
-
Sample Preparation: Resuspend 50-100 µg of the digested cross-linked peptide mixture in SEC Mobile Phase (e.g., 30% ACN, 0.1% TFA).
-
Column and System: Use a column suitable for peptide separations (e.g., Superdex Peptide PC 3.2/30).
-
Injection and Fractionation: Inject the sample and run an isocratic elution with the mobile phase at a low flow rate (e.g., 40 µL/min). Collect fractions (e.g., 50 µL each) starting from the column's void volume.
-
Analysis: Dry the collected fractions in a vacuum centrifuge and resuspend in 0.1% FA for LC-MS analysis. Cross-linked peptides are expected to be enriched in the first few fractions.[12]
Affinity Purification with Enrichable Cross-Linkers
Principle: This advanced strategy utilizes a modified DSSO-like cross-linker that contains a bio-orthogonal handle, such as an azide (B81097) group (e.g., Azide-A-DSBSO or aaDSBSO).[6][11][13] After the cross-linking and digestion steps, a biotin (B1667282) tag is attached to the azide handle via a "click chemistry" reaction.[11] The now-biotinylated peptides can be selectively captured with high specificity using streptavidin-coated beads, effectively separating them from all other peptides.[13]
Protocol: Click Chemistry-Based Affinity Purification
-
Cross-linking: Perform cross-linking on proteins or in whole cells using an azide-tagged cross-linker (e.g., Azide-A-DSBSO) following a standard DSSO protocol.
-
Digestion: Quench the reaction, reduce, alkylate, and digest the proteins with trypsin/LysC.
-
Click Reaction (Biotinylation): To the digested peptide mixture, add a biotin-alkyne probe (e.g., sDIBO-PEG-Biotin). Incubate for 1-2 hours at room temperature to allow the copper-free click reaction to proceed.
-
Enrichment:
-
Add streptavidin magnetic beads to the biotinylated peptide solution.
-
Incubate for 1 hour at room temperature with rotation to allow binding.
-
Place the tube on a magnetic rack and discard the supernatant (containing non-cross-linked peptides).
-
Wash the beads extensively with high-salt and high-urea buffers to remove non-specific binders.
-
-
Elution: Elute the bound cross-linked peptides. If the linker contains an acid-cleavable site (as in Azide-A-DSBSO), incubate the beads in an acidic solution (e.g., 20% FA) to release the peptides while leaving the biotin tag on the beads.[6][11]
-
Desalting: Desalt the eluted fraction using a C18 StageTip prior to LC-MS analysis.
Quantitative Data and Performance Comparison
Table 1: Comparison of Cross-Linked Peptide Identifications with and without Enrichment.
| Sample | Cross-linker | Enrichment Method | Cross-Linked Spectral Matches | Fold Increase | Reference |
| BSA in HeLa Digest (10% w/w) | DSSO | None | ~100 | - | [6] |
| BSA in HeLa Digest (10% w/w) | aaDSBSO | Affinity (Click) | ~500 | ~5x | [6] |
| BSA Digest (1 µg) | DSSO | None | ~50 | - | [8] |
| BSA Digest (1 µg) | DSSO | SCX (2 fractions) | ~250 | ~5x | [8] |
| BSA Digest (1 µg) | DSSO | SEC (first 2 fr.) | ~270 | ~5.4x | [12] |
Data are approximate values derived from published charts for illustrative purposes.
Comprehensive Experimental Protocol
This protocol provides an integrated workflow from protein cross-linking to mass spectrometry analysis.
1. Protein Cross-linking with DSSO
-
Reconstitute the protein of interest (e.g., purified complex) to 1-2 mg/mL in a reaction buffer such as 1x PBS or HEPES, pH 7.5-8.0.[4]
-
Prepare a fresh 20-50 mM DSSO stock solution in anhydrous DMSO.
-
Add DSSO to the protein solution to a final concentration of 1-2 mM (a 100-1000 fold molar excess over protein is common).[4][5]
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Quench the reaction by adding a quenching buffer (e.g., 50 mM ammonium (B1175870) bicarbonate or 20 mM Tris-HCl) to a final concentration sufficient to consume excess DSSO. Incubate for 15 minutes.[5][6]
2. Proteolytic Digestion
-
Denature the cross-linked proteins by adding urea (B33335) to a final concentration of 8 M or by heating.
-
Reduce disulfide bonds by adding DTT to 5 mM and incubating at 56°C for 30 minutes.[4]
-
Alkylate cysteine residues by adding chloroacetamide or iodoacetamide (B48618) to 10 mM and incubating for 30 minutes at room temperature in the dark.[4]
-
Dilute the sample at least 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to below 2 M.
-
Add trypsin at a 1:50 enzyme-to-protein ratio (w/w) and digest overnight at 37°C.[4]
-
Stop the digestion by adding formic acid to a final concentration of 1%.
3. Enrichment of Cross-Linked Peptides
-
Perform one of the enrichment protocols detailed above (SCX, SEC, or Affinity Purification). SCX is a robust and widely applicable starting point.
4. LC-MS/MS Analysis
-
Analyze the enriched and desalted peptides on a high-resolution Orbitrap mass spectrometer.
-
Use a data-dependent acquisition (DDA) method optimized for DSSO.[5]
-
MS1 Scan: High resolution (60,000-120,000) scan over a m/z range of 350-1800.
-
MS2 Scan: Select precursor ions with a charge state of 3+ and higher for fragmentation. Use a low normalized collision energy (e.g., 25%) to cleave the DSSO linker.
-
MS3 Scan: Select the most intense characteristic fragment ions from the MS2 spectrum for further HCD fragmentation (e.g., 35% NCE) to obtain sequence information.[5][14]
5. Data Analysis
-
Analyze the raw data using specialized software such as Proteome Discoverer with the XlinkX node, MeroX, or similar programs designed for cleavable cross-linkers.[6][8][15]
-
The software will identify spectra containing the characteristic DSSO fragment patterns and perform database searches on the MS3 data to identify the sequences of the cross-linked peptides.
Summary and Recommendations
The enrichment of cross-linked peptides is an indispensable step in XL-MS workflows that dramatically increases the depth of analysis and the quality of the resulting structural data.
-
For purified proteins or simple complexes, both SCX and SEC are highly effective and relatively straightforward methods for enriching DSSO cross-linked peptides. SCX spin columns offer a fast and simple workflow.[8]
-
For complex samples such as whole-cell lysates or immunoprecipitates, affinity purification using an enrichable, MS-cleavable cross-linker is the superior strategy, providing the highest fold-enrichment and specificity.[6]
By implementing a suitable enrichment strategy, researchers can significantly enhance the identification rate of cross-linked peptides, enabling the confident mapping of protein-protein interactions and the generation of high-resolution structural models of protein complexes.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Synthesis of Two New Enrichable and MS-Cleavable Cross-linkers to Define Protein-Protein Interactions by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. A New in Vivo Cross-linking Mass Spectrometry Platform to Define Protein–Protein Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Developing a Multiplexed Quantitative Cross-linking Mass Spectrometry Platform for Comparative Structural Analysis of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions | Semantic Scholar [semanticscholar.org]
Application Note: Deciphering Protein Architectures with DSSO Crosslinking Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling Protein Interactions with Chemical Crosslinking
Understanding the three-dimensional structure of proteins and their interaction networks is paramount in biological research and drug development. Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to probe protein conformations and identify protein-protein interactions in their native cellular environment. Among the various crosslinking reagents, disuccinimidyl sulfoxide (B87167) (DSSC) stands out due to its MS-cleavable nature, which significantly simplifies data analysis.
DSSC is a homobifunctional, amine-reactive crosslinker that covalently links lysine (B10760008) residues and protein N-termini that are in close spatial proximity. The central sulfoxide bond in the DSSC spacer arm is labile and can be selectively cleaved during collision-induced dissociation (CID) or higher-energy C-trap dissociation (HCD) in the mass spectrometer.[1][2] This unique property generates characteristic fragmentation patterns that facilitate the identification of crosslinked peptides and the localization of the crosslinked sites.
This application note provides a comprehensive guide to interpreting DSSC mass spectra and understanding the resulting fragmentation patterns.
Interpreting DSSO Mass Spectra: The Signature of a Crosslink
The key to identifying DSSC-crosslinked peptides lies in their predictable fragmentation behavior in the mass spectrometer. Upon fragmentation, the DSSC crosslinker cleaves at the C-S bonds adjacent to the sulfoxide, yielding a distinctive pair of fragment ions for each crosslinked peptide.[3][4] These fragments consist of one peptide carrying an alkene (A) modification (+54 Da) and the other carrying a sulfenic acid (S) modification (+104 Da).[3] This characteristic "doublet" of peaks in the MS/MS spectrum is the hallmark of a DSSC crosslink.
Depending on how the DSSC molecule reacts, three types of crosslinked species can be formed, each with a unique fragmentation signature:
-
Interlinked Peptides (Type 2): These occur when a single DSSC molecule links two different peptide chains. MS/MS analysis of an interlinked peptide pair results in four characteristic fragment ions: peptide α with the alkene modification (αA), peptide α with the sulfenic acid modification (αS), peptide β with the alkene modification (βA), and peptide β with the sulfenic acid modification (βS).[3][5] Subsequent MS3 analysis of these individual fragment ions is then used to determine the amino acid sequence of each peptide.[4]
-
Intralinked Peptides (Type 1): This happens when a DSSC molecule links two residues within the same peptide chain. The fragmentation of an intralinked peptide will not separate the peptide into two. Instead, the MS/MS spectrum will show the intact peptide with a modified crosslinker remnant.[3][4]
-
Dead-end Modifications (Type 0): A dead-end modification occurs when only one reactive group of the DSSC molecule has reacted with a peptide, and the other end is hydrolyzed. This results in a mass modification of +176 Da on the peptide.[4] Fragmentation of a dead-end modified peptide will yield two fragment ions: the peptide with an alkene modification and the peptide with a sulfenic acid modification.[3][4]
The following diagram illustrates the fragmentation pattern of an interlinked peptide pair.
Experimental workflow for DSSO crosslinking.
Conclusion
DSSC crosslinking mass spectrometry is a robust method for gaining insights into protein structure and interactions. The MS-cleavable nature of the DSSC crosslinker provides a distinct advantage by generating characteristic fragmentation patterns that simplify the identification of crosslinked peptides. By understanding these fragmentation patterns and following a well-defined experimental protocol, researchers can confidently identify protein-protein interactions and map the architecture of protein complexes, ultimately advancing our understanding of cellular processes and aiding in the development of novel therapeutics.
References
- 1. njms.rutgers.edu [njms.rutgers.edu]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized fragmentation schemes and data analysis strategies for proteome-wide cross-link identification - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Multi-Subunit Protein Complexes Using DSSO
Introduction
Cross-linking mass spectrometry (XL-MS) has become an indispensable technique for the structural and interactional analysis of proteins and their complexes.[1] Among the various cross-linking reagents, disuccinimidyl sulfoxide (B87167) (DSSO) has gained prominence due to its unique properties. DSSO is a homo-bifunctional, amine-reactive, and mass spectrometry (MS)-cleavable cross-linker.[2][3] It covalently links primary amines, primarily on lysine (B10760008) (K) residues and protein N-termini, that are in close proximity.[3][4] DSSO possesses a spacer arm of 10.1 Å, making it well-suited for capturing interactions within protein complexes.[2][5][6]
A key feature of DSSO is its MS-cleavable nature. The sulfoxide bond within the DSSO spacer is labile and can be selectively fragmented during collision-induced dissociation (CID) in the mass spectrometer.[2][7] This cleavage separates the cross-linked peptides, simplifying their identification through subsequent MS/MS (or MS³) analysis of the individual peptide chains.[2][8] This characteristic fragmentation pattern significantly improves the confidence and accuracy of cross-link identification, making DSSO a powerful tool for mapping protein-protein interactions, defining complex architectures, and providing distance constraints for structural modeling.[2][7]
Key Applications of DSSO in Protein Complex Studies:
-
Mapping Protein-Protein Interaction Interfaces: Identifying the specific regions of contact between subunits in a complex.[9]
-
Determining Subunit Stoichiometry and Arrangement: Providing insights into the overall architecture of a multi-protein assembly.
-
Characterizing Conformational Changes: Detecting shifts in protein structure and interactions upon binding to other molecules or in different functional states.[3]
-
Validating and Refining Structural Models: Providing experimental distance constraints to guide and validate computational protein models.[10]
-
Large-Scale Interactome Mapping: Identifying protein-protein interactions on a proteome-wide scale within cells or tissues.[11][12]
Experimental Workflow Overview
The general workflow for a DSSO cross-linking experiment involves several key stages: cross-linking of the protein complex (either in vitro or in vivo), enzymatic digestion of the cross-linked sample, enrichment of cross-linked peptides, analysis by liquid chromatography-mass spectrometry (LC-MS), and bioinformatic analysis to identify the cross-linked peptides and map the interactions.
Detailed Experimental Protocols
Protocol 1: In Vitro Cross-linking of Purified Protein Complexes
This protocol is adapted from procedures used for bovine serum albumin (BSA) and the yeast 20S proteasome.[2][11]
Materials:
-
Purified protein complex (e.g., at 1-2 mg/mL)
-
Cross-linking buffer: 20 mM HEPES, pH 7.5-8.0, 150 mM NaCl, 1.5 mM MgCl₂.[11][13] (Note: Avoid amine-containing buffers like Tris or glycine).[4][14]
-
DSSO (disuccinimidyl sulfoxide)
-
Anhydrous DMSO (Dimethyl sulfoxide)
-
Quenching buffer: 1 M Ammonium Bicarbonate or 1 M Tris-HCl, pH 8.0.[11][14]
-
Reducing agent: 500 mM TCEP (Tris(2-carboxyethyl)phosphine) or DTT.[5]
-
Alkylating agent: 500 mM Chloroacetamide (CAA) or Iodoacetamide (IAA).
-
Protease: Sequencing-grade Trypsin and/or Lys-C.
-
Digestion buffer: 100 mM Ammonium Bicarbonate.
Procedure:
-
Buffer Exchange: Ensure the purified protein complex is in an amine-free buffer (e.g., HEPES or PBS).[14]
-
Prepare DSSO Stock: Immediately before use, prepare a 50 mM DSSO stock solution by dissolving 1 mg of DSSO in 51.5 µL of anhydrous DMSO.[14] DSSO is moisture-sensitive and the NHS-ester moiety can hydrolyze, so do not store the stock solution.[14]
-
Cross-linking Reaction:
-
Add the DSSO stock solution to the protein sample. The optimal molar excess of cross-linker to protein can range from 20-fold to 1000-fold and should be optimized empirically.[2][14] A typical starting point for a purified complex is a 100-fold molar excess.[14]
-
Incubate the reaction for 30-60 minutes at room temperature (25°C).[5][14]
-
-
Quench Reaction: Stop the cross-linking reaction by adding the quenching buffer to a final concentration of 20-50 mM (e.g., add 5 µL of 1 M Tris, pH 8.0).[5][14] Incubate for 15 minutes at room temperature.[5]
-
Denaturation, Reduction, and Alkylation:
-
Denature the cross-linked proteins by adding Urea to a final concentration of 8 M.
-
Reduce disulfide bonds by adding TCEP to a final concentration of 15 mM and incubating for 30 minutes at 37°C.[8]
-
Alkylate cysteine residues by adding CAA to a final concentration of 30 mM and incubating for 45 minutes at room temperature in the dark.[8]
-
-
Proteolytic Digestion:
-
Dilute the sample with digestion buffer to reduce the Urea concentration to below 2 M.
-
Add protease. For sequential digestion, first add Lys-C (1:100 enzyme:protein ratio) and incubate for 4 hours at 37°C.[8]
-
Further dilute the sample to <1 M Urea and add Trypsin (1:50 enzyme:protein ratio). Incubate overnight at 37°C.[2] Using multiple proteases can improve the coverage of identified cross-links.[11]
-
-
Desalting: Acidify the digest with formic acid or trifluoroacetic acid (TFA) and desalt using a C18 StageTip or Sep-Pak cartridge.[8] The sample is now ready for enrichment or direct LC-MS analysis.
Protocol 2: In Situ Cross-linking in Live Cells
This protocol is for capturing protein interactions within their native cellular environment and is adapted from procedures for HEK293T cells.[4][11]
Materials:
-
Cultured cells (e.g., HEK293T)
-
Hypotonic buffer: 10 mM HEPES, pH 8.0, 10 mM NaCl, 1 mM MgCl₂, 0.5 mM DTT, with protease inhibitors.[11]
-
DSSO (as prepared in Protocol 1)
-
Quenching buffer: 1 M Tris-HCl, pH 8.0.[4]
-
Cell lysis buffer.
Procedure:
-
Cell Harvesting: Harvest approximately 50 million cells by centrifugation at 500 x g.[11]
-
Resuspension: Resuspend the cell pellet in 1 mL of ice-cold hypotonic buffer.[11]
-
Cross-linking Reaction:
-
Quench Reaction: Stop the reaction by adding quenching buffer to a final concentration of 20 mM (e.g., 40-50 µL of 1 M Tris-HCl, pH 8.0).[4][11] Incubate for 30 minutes at 4°C with rotation.[4]
-
Cell Lysis and Protein Extraction:
-
Pellet the cross-linked cells and proceed with your standard cell lysis and protein extraction protocol.
-
For example, extract chromatin proteins from nuclei purified by sucrose (B13894) sedimentation, followed by salt, detergent, and nuclease digestion.[11]
-
-
Sample Preparation for MS: Once the protein fraction of interest is isolated, proceed with reduction, alkylation, and digestion as described in Protocol 1 (Steps 5-7).
Protocol 3: Enrichment of Cross-linked Peptides by SEC
Cross-linked peptides are often present in low abundance compared to linear (unmodified) peptides.[15][16] Size exclusion chromatography (SEC) is a common method to enrich for the larger, cross-linked species.[15][17]
Procedure:
-
Sample Preparation: Reconstitute the desalted peptide digest in the SEC mobile phase (e.g., 30% acetonitrile, 0.1% TFA).
-
SEC Fractionation:
-
Analysis: Analyze the collected fractions by LC-MS/MS. The early fractions should show a higher proportion of cross-linked peptide identifications.
Mass Spectrometry and Data Analysis
MS Acquisition
A key advantage of DSSO is its behavior during tandem MS.[7] An MSⁿ acquisition strategy is typically employed on instruments like the Orbitrap Fusion Lumos.[16][18]
-
MS1 Scan: A full scan identifies all precursor ions, including the cross-linked peptides.
-
MS2 Scan (CID/HCD): The DSSO cross-linker is cleaved by low-energy CID or HCD, breaking the C-S bonds.[2][17] This produces a characteristic "doublet" of fragment ions in the MS2 spectrum, which correspond to the individual peptides with remnants of the linker.[7][8] The specific mass difference between these fragments (31.9721 Da) is a signature of DSSO cleavage.[19]
-
MS3 Scan (HCD/ETD): The instrument triggers MS3 fragmentation on the characteristic MS2 fragment ions.[7][11] Higher-energy HCD or alternative methods like Electron Transfer Dissociation (ETD) are used to fragment the peptide backbones, generating sequence information for each peptide in the cross-link.[11]
Data Analysis Software
Specialized software is required to analyze the complex MS data generated from DSSO experiments. These tools are designed to recognize the specific fragmentation patterns and identify the sequences of the two linked peptides.
-
XlinkX (Proteome Discoverer): A node within the Thermo Scientific Proteome Discoverer software platform that is widely used for analyzing DSSO data.[13][16][18][20]
-
MeroX: A standalone tool specifically designed for the analysis of MS-cleavable cross-linkers like DSSO and DSBU.[20][21][22]
-
xiSEARCH: A search engine specialized for identifying cross-linked peptides, compatible with various cross-linkers including DSSO.[23]
-
pLink 2: Another popular tool for cross-link identification.[24]
The output from these programs is a list of identified cross-linked peptide pairs, which can be filtered based on a false discovery rate (FDR) to ensure high confidence.[19][24]
Quantitative Data Summary
The effectiveness of different enrichment strategies and MS methods can be compared by the number of unique cross-links identified.
Table 1: Comparison of Cross-linked Peptide Identifications with and without Enrichment.
| Cross-linker | Sample | Condition | Unique Cross-linked Peptides Identified | Reference |
|---|---|---|---|---|
| DSSO | BSA | Unenriched | ~100 | [16] |
| DSSO | BSA | SEC Enriched | ~130 | [15] |
| DSSO | BSA | SCX Enriched | ~125 | [15] |
| DSBU | BSA | Unenriched | ~180 | [15] |
| DSBU | BSA | SEC Enriched | ~210 |[15] |
Data are approximate values derived from published charts for illustrative comparison.
Table 2: Performance of Different MS Methods for DSSO Cross-link Identification on a 70S Ribosome Sample.
| MS Method | Unique Cross-linked Sites Identified | Reference |
|---|---|---|
| Stepped-HCD (MS2) | 583 | [17] |
| CID-MS2 / HCD-MS3 | 419 |[17] |
Data show that different acquisition strategies can yield significantly different numbers of identifications, with a stepped-HCD MS2 approach outperforming a traditional MS2-MS3 method in this specific study.[17]
Conclusion
DSSO-based cross-linking mass spectrometry is a robust and powerful technique for investigating the structure and interaction networks of multi-subunit protein complexes. The MS-cleavable nature of DSSO simplifies data acquisition and analysis, leading to high-confidence identification of protein-protein interactions. By following optimized protocols for cross-linking, sample preparation, and data analysis, researchers can gain valuable insights into the intricate molecular architecture of cellular machinery.
References
- 1. pnas.org [pnas.org]
- 2. Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for structural modeling of antibody to human leukocyte antigen interaction using discovery and targeted cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Developing a Multiplexed Quantitative Cross-linking Mass Spectrometry Platform for Comparative Structural Analysis of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Rational Modification of a Cross-Linker for Improved Flexible Protein Structure Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. lcms.labrulez.com [lcms.labrulez.com]
- 17. njms.rutgers.edu [njms.rutgers.edu]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. biorxiv.org [biorxiv.org]
- 20. A synthetic peptide library for benchmarking crosslinking-mass spectrometry search engines for proteins and protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 22. StavroX and MeroX: Tools for Identifying Cross-Linked Peptides from Mass Spectrometric Data [stavrox.com]
- 23. Software – Rappsilber Laboratory [rappsilberlab.org]
- 24. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting DSSO Cross-Linking Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Disuccinimidyl sulfoxide (B87167) (DSSC) in cross-linking experiments.
Troubleshooting Guide & FAQs
This guide addresses common issues encountered during DSSO cross-linking workflows, from initial reaction setup to mass spectrometry data analysis.
Section 1: Reaction & Experimental Setup
Q1: Why am I observing low or no cross-linking efficiency?
A1: Low cross-linking efficiency can stem from several factors related to your reagents and reaction conditions. A primary reason is the use of amine-containing buffers, such as Tris, which will compete with the primary amines on your target proteins for reaction with the DSSO's NHS esters, thereby quenching the reaction.[1] Ensure your protein is in a non-amine-containing buffer like HEPES or PBS at a pH between 7 and 9.[2] Additionally, the DSSO reagent itself can degrade, especially with improper storage or exposure to moisture. It is recommended to use a fresh lot of DSSO if you suspect degradation.[3] For in cellulo experiments, insufficient cell permeabilization can also lead to poor cross-linking.[3]
Q2: How can I optimize the concentration of DSSO for my experiment?
A2: The optimal DSSO concentration is a balance between achieving sufficient cross-links and avoiding excessive modification or aggregation. For purified proteins or simple protein complexes, a common starting point is a 100-fold molar excess of cross-linker to protein.[4] For more complex samples like cell lysates, a final concentration of 0.3 mM to 1 mM DSSO is often used.[5] It is highly recommended to perform a concentration titration to determine the optimal ratio for your specific sample. This can be visualized by running non-reducing SDS-PAGE, where an ideal concentration will show a shift to higher molecular weight bands without causing excessive smearing or loss of the protein band into the top of the gel.[1]
Q3: What is the optimal incubation time and temperature for DSSO cross-linking?
A3: A typical incubation time for DSSO cross-linking is 30 to 60 minutes at room temperature.[2][5] For in-cell cross-linking, incubation for 1 hour at 4°C is a common practice.[2] Longer incubation times or higher temperatures can potentially lead to an increase in non-specific cross-links and protein aggregation.
Q4: How do I effectively quench the DSSO cross-linking reaction?
A4: To stop the cross-linking reaction, add an amine-containing buffer to a final concentration that is in excess of the initial DSSO concentration. A common quenching solution is 1M Tris-HCl, pH 7.5 or 1M ammonium (B1175870) bicarbonate, added to a final concentration of 20-50 mM.[2] Incubate for an additional 15 minutes at room temperature to ensure all unreacted DSSO is quenched.
Section 2: Sample Preparation for Mass Spectrometry
Q5: I am having trouble enriching for my cross-linked peptides. What can I do?
A5: Cross-linked peptides are often present in low abundance compared to linear, unmodified peptides.[4] Enrichment is therefore a critical step. Size exclusion chromatography (SEC) and strong cation exchange (SCX) chromatography are two effective methods for enriching cross-linked peptides.[6] SEC separates peptides based on size, with larger cross-linked peptides eluting earlier. SCX separates based on charge, and cross-linked peptides, having a higher charge state, will bind more tightly to the column and elute at higher salt concentrations. For DSSO, which is not inherently tagged for affinity purification, these chromatographic methods are the primary means of enrichment.
Q6: Why is my protein of interest not detectable by Western blot after cross-linking?
A6: This can be due to several reasons. The cross-linking may have masked the epitope recognized by your antibody. Using a polyclonal antibody may help, as it recognizes multiple epitopes.[7] Alternatively, extensive cross-linking can lead to the formation of large, insoluble aggregates that do not enter the gel. To check for this, ensure you are not removing the stacking gel where these aggregates might be trapped. You can also try running both reducing and non-reducing SDS-PAGE to monitor the extent of cross-linking; a high molecular weight smear under non-reducing conditions is indicative of cross-linking.
Section 3: Mass Spectrometry & Data Analysis
Q7: My mass spectrometry data is complex and difficult to interpret. What are some common issues?
A7: The analysis of DSSO cross-linking data can be challenging due to the co-fragmentation of the two linked peptides in the MS2 spectrum.[5] This can lead to incomplete fragmentation of one or both peptides, making identification difficult.[8] A key feature of DSSO is its MS-cleavable nature; under collision-induced dissociation (CID), the sulfoxide bond cleaves, generating characteristic fragment ions that can be used to identify the individual peptides in an MS3 experiment.[2][9] Specialized search algorithms, such as XlinkX, are designed to recognize these signature fragments and analyze the resulting MS3 spectra.[10]
Q8: How can I reduce the number of false-positive identifications in my DSSO cross-linking data?
A8: False positives can arise from several sources, including isobaric cross-linked species and incomplete fragmentation data.[8] To minimize false positives, it is crucial to use high-mass-accuracy data and to ensure that both peptides in a cross-link are adequately sequenced.[8] Applying stringent filtering criteria based on the scores from your search algorithm is also essential. Furthermore, validating your cross-links against known protein structures, where the distance between the Cα carbons of the cross-linked residues should be within the theoretical maximum for DSSO (~30 Å), can provide an additional layer of confidence.[11] However, be aware that this method can also underestimate the true error rate in large-scale studies.[11]
Quantitative Data Summary
The following tables provide recommended starting conditions for DSSO cross-linking experiments. Optimization may be required for your specific application.
Table 1: Recommended DSSO Reaction Conditions
| Parameter | Purified Proteins/Complexes | Cell Lysates/In Cellulo |
| DSSC Concentration | 10-100x molar excess over protein | 0.3 - 3 mM final concentration[3][5] |
| Incubation Time | 30 - 60 minutes[2] | 60 minutes[2] |
| Incubation Temperature | Room Temperature | 4°C[2] |
| pH | 7.0 - 9.0[2] | 7.0 - 8.0 |
| Quenching Agent | 20-50 mM Tris or Ammonium Bicarbonate[2] | 50 mM Tris-HCl[2] |
Table 2: Recommended Buffer Systems for DSSO Cross-linking
| Buffer Component | Recommended | Not Recommended | Rationale |
| Buffering Agent | HEPES, PBS, Bicarbonate/Carbonate, Borate[2] | Tris, Glycine | Amine-containing buffers will quench the NHS-ester reaction.[1] |
| Additives | NaCl, MgCl₂ | - | Salts are generally well-tolerated. |
| Reducing Agents | DTT (low mM range) | High concentrations of reducing agents | Can be included to maintain protein structure, but high concentrations may interfere. |
Experimental Protocols
Detailed Methodology: In Vitro DSSO Cross-linking of a Purified Protein Complex
-
Protein Preparation:
-
Prepare the purified protein complex in a non-amine containing buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.8). The protein concentration should ideally be between 1-5 mg/mL.
-
-
DSSC Solution Preparation:
-
Immediately before use, dissolve DSSO in anhydrous DMSO to a stock concentration of 50 mM.[3]
-
-
Cross-linking Reaction:
-
Add the DSSO stock solution to the protein sample to achieve the desired final concentration (start with a 100-fold molar excess).
-
Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.[2]
-
-
Quenching:
-
Add 1M Tris-HCl, pH 7.5 to a final concentration of 50 mM to quench the reaction.[2]
-
Incubate for 15 minutes at room temperature.
-
-
Sample Preparation for Mass Spectrometry:
-
Denature the cross-linked protein sample by adding a denaturing agent (e.g., 6M guanidine (B92328) hydrochloride).[2]
-
Reduce disulfide bonds by adding DTT to a final concentration of 8 mM and incubating at 37°C for 45 minutes.[12]
-
Alkylate cysteine residues by adding iodoacetamide (B48618) to a final concentration of 20 mM and incubating in the dark for 30 minutes.[12]
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the denaturant concentration.
-
Digest the proteins with an appropriate protease (e.g., trypsin) overnight at 37°C.
-
-
Enrichment of Cross-linked Peptides:
-
Perform size exclusion or strong cation exchange chromatography to enrich for the larger, more highly charged cross-linked peptides.[6]
-
-
LC-MS/MS Analysis:
-
Analyze the enriched fractions by LC-MS/MS using an instrument capable of MS3 fragmentation to take advantage of DSSO's cleavable nature.
-
Visualizations
Caption: Experimental workflow for a typical DSSO cross-linking experiment.
Caption: Troubleshooting decision tree for common DSSO cross-linking issues.
References
- 1. Selective cross‐linking of coinciding protein assemblies by in‐gel cross‐linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. Optimized fragmentation schemes and data analysis strategies for proteome-wide cross-link identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. biorxiv.org [biorxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 11. Structure-based validation can drastically under-estimate error rate in proteome-wide cross-linking mass spectrometry studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rational Modification of a Cross-Linker for Improved Flexible Protein Structure Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing DSSO to Protein Molar Ratios for Efficient Cross-Linking: A Technical Support Guide
Welcome to the technical support center for optimizing your protein cross-linking experiments using Disuccinimidyl sulfoxide (B87167) (DSSC). This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you achieve efficient and reproducible cross-linking results.
Troubleshooting Guide
Researchers may encounter several common issues during cross-linking experiments with DSSO. This section provides a question-and-answer formatted guide to address these specific problems.
Q1: I am not observing any cross-linked products on my SDS-PAGE gel. What could be the problem?
A1: Several factors could lead to a lack of cross-linking. Consider the following troubleshooting steps:
-
DSSC Integrity: DSSC is moisture-sensitive. Ensure it is stored properly and dissolved in a dry, amine-free solvent like DMSO or DMF immediately before use. Do not use pre-made stock solutions that have been stored for an extended period.[1]
-
Buffer Composition: The cross-linking reaction is most efficient at a pH between 7 and 9.[1] Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for reaction with DSSO and quench the reaction.[1][2] If your protein buffer contains amines, you will need to perform a buffer exchange prior to adding DSSO.
-
DSSC to Protein Molar Ratio: The molar ratio of DSSC to your protein is a critical parameter. If the ratio is too low, the cross-linking efficiency will be minimal. We recommend starting with a range of molar excess ratios, for example, 25:1, 50:1, 100:1, and 200:1.[3]
-
Protein Concentration: For optimal results, the protein concentration should be appropriate to favor intermolecular cross-linking if you are studying protein-protein interactions. A common starting concentration is 1-2 mg/mL.
-
Antibody Epitope Masking: If you are detecting your protein by Western blot, it's possible the cross-linking has modified the epitope recognized by your antibody.[4] Try using a different antibody or a polyclonal antibody that recognizes multiple epitopes.[4]
Q2: I see a high molecular weight smear at the top of my gel, but no distinct cross-linked bands. What is happening?
A2: A high molecular weight smear often indicates over-cross-linking or aggregation.[4] This can be addressed by:
-
Reducing the DSSC:Protein Molar Ratio: The most common cause of over-cross-linking is too high a concentration of the cross-linker. Try reducing the molar excess of DSSO in your reaction.
-
Decreasing Incubation Time: Shorten the incubation time of the cross-linking reaction. A typical incubation is 30-60 minutes at room temperature.[5][6]
-
Optimizing Protein Concentration: Very high protein concentrations can lead to non-specific aggregation. Try reducing the protein concentration.
Q3: I am getting a low yield of cross-linked peptides in my mass spectrometry analysis. How can I improve this?
A3: Low yield of cross-linked peptides can be a significant challenge in XL-MS workflows. Here are some potential solutions:
-
Optimize the Molar Ratio: A systematic optimization of the DSSO:protein molar ratio is crucial. What works for one protein or complex may not be optimal for another. See the experimental protocol below for a suggested optimization workflow.
-
Enrichment of Cross-linked Peptides: The vast majority of peptides in a digest will be unmodified. Employing an enrichment strategy, such as size exclusion chromatography (SEC), can significantly increase the identification of cross-linked peptides.[7]
-
Consider In-Gel Cross-Linking: For complex mixtures, in-gel cross-linking (IGX-MS) can be an effective strategy to reduce sample complexity and improve the identification of specific interactions.[8]
-
MS Fragmentation Method: DSSO is a CID-cleavable cross-linker.[7][9] Ensure your mass spectrometry method is optimized for the fragmentation of DSSO-cross-linked peptides. Both Higher-energy Collisional Dissociation (HCD) and Electron Transfer Dissociation (ETD) can be effective.[5]
Frequently Asked Questions (FAQs)
Q: What is the optimal DSSO to protein molar ratio?
A: There is no single "optimal" ratio. The ideal molar excess of DSSO to protein is highly dependent on the specific protein or protein complex, its concentration, and the buffer conditions. A common starting point is a 100- to 300-fold molar excess for purified proteins like BSA.[10] However, ratios ranging from 1:1 to 1000:1 have been reported in the literature depending on the application.[5][11] It is essential to empirically determine the optimal ratio for your specific experiment.
Q: How should I prepare my DSSO stock solution?
A: DSSO is sensitive to moisture and should be dissolved in an anhydrous, amine-free organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[1][12] Prepare a concentrated stock (e.g., 50 mM) and add the appropriate volume to your protein solution to achieve the desired final molar ratio.[2][6] Discard any unused reconstituted cross-linker.[1]
Q: What buffer should I use for the cross-linking reaction?
A: The recommended buffer pH is between 7 and 9.[1] Phosphate-buffered saline (PBS) or HEPES buffers are commonly used.[5][10] Crucially, the buffer must not contain any primary amines (e.g., Tris, glycine) as these will quench the reaction.[1][2]
Q: How do I quench the cross-linking reaction?
A: The reaction can be stopped by adding a quenching solution containing a primary amine. A common quenching agent is Tris buffer (e.g., 1 M Tris-HCl, pH 7.5 or 8.0) added to a final concentration of 20-50 mM.[1][12] Ammonium bicarbonate can also be used.[5] Incubate for 15 minutes at room temperature to ensure complete quenching.[1]
Q: Can I use DSSO for in-cell cross-linking?
A: Yes, DSSO is membrane-permeable and can be used for intracellular cross-linking in living cells.[1][5] For in situ cross-linking, cells are typically suspended in a hypotonic buffer before the addition of DSSO.[2][5]
Quantitative Data Summary
The following tables summarize DSSO:protein molar ratios and other experimental conditions reported in the literature for various proteins. This data can serve as a starting point for designing your own experiments.
| Protein/Complex | DSSO:Protein Molar Ratio | Protein Concentration | Buffer | Incubation Time & Temp. | Reference |
| Bovine Serum Albumin (BSA) | 1:1 | 50 µg in 50 µL | 20 mM HEPES, pH 8 | 1 hour, Room Temp. | [5] |
| Bovine Serum Albumin (BSA) | 100:1 - 300:1 (optimal range) | 2 mg/mL | PBS | 1 hour | [10] |
| GroEL | 0.5 mM - 5 mM (DSSO conc.) | 1 mg/mL | In-gel | Not specified | [8] |
| R2SP Complex | 25:1, 50:1, 100:1, 200:1, 400:1 | Not specified | Not specified | 45 min, Room Temp. | [3] |
| Glutamine Binding Protein (QBP) | 100:1 | Not specified | Not specified | 60 min | [6] |
| Cytochrome c / Ubiquitin | 10:1 | 200 µM | 1x PBS, pH 7.5 | Not specified | [11] |
| Yeast 20S Proteasome | 1000:1 | ~1.2 µM | 1x PBS, pH 7.5 | 0.5 hours or overnight | [11] |
Experimental Protocols
Protocol 1: General Workflow for Optimizing DSSO:Protein Molar Ratio
This protocol outlines a systematic approach to determine the optimal DSSO to protein molar ratio for your protein of interest.
-
Protein Preparation:
-
Ensure your protein sample is in an amine-free buffer (e.g., PBS or HEPES, pH 7-8). If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Adjust the protein concentration to a suitable working range (e.g., 1 mg/mL).
-
-
DSSC Stock Solution Preparation:
-
Equilibrate the vial of DSSO to room temperature before opening to prevent moisture condensation.[1]
-
Immediately before use, dissolve DSSO in anhydrous DMSO to a concentration of 50 mM.
-
-
Titration of DSSO:Protein Molar Ratio:
-
Set up a series of reactions with varying molar excess ratios of DSSO to your protein. A good starting range is 10:1, 25:1, 50:1, 100:1, 200:1, and a no-cross-linker control.
-
For each reaction, add the calculated volume of the 50 mM DSSO stock solution to your protein sample. Gently mix.
-
-
Cross-Linking Reaction:
-
Quenching:
-
Analysis by SDS-PAGE:
-
Mix an aliquot of each reaction with SDS-PAGE loading buffer.
-
Run the samples on an SDS-PAGE gel.
-
Visualize the protein bands by Coomassie staining or Western blotting.
-
The optimal molar ratio will show a clear shift in the protein band to a higher molecular weight, corresponding to the cross-linked species, with minimal smearing or aggregation.
-
Visualizations
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Denaturing mass photometry for rapid optimization of chemical protein-protein cross-linking reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational Modification of a Cross-Linker for Improved Flexible Protein Structure Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selective cross‐linking of coinciding protein assemblies by in‐gel cross‐linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential tandem mass spectrometry-based cross-linker: a new approach for high confidence in identifying protein cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.labrulez.com [lcms.labrulez.com]
- 11. Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What Are the Specific Steps for DSS Protein Crosslinking? | MtoZ Biolabs [mtoz-biolabs.com]
Technical Support Center: Preventing DSSO Hydrolysis During Cross-linking Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize DSSO (Dithiobis(succinimidyl propionate)) hydrolysis during your cross-linking experiments, ensuring optimal results.
Frequently Asked Questions (FAQs)
Q1: What is DSSO and how does it work?
A1: DSSO, also known as Lomant's Reagent, is a homobifunctional cross-linking agent.[1][2] It contains two N-hydroxysuccinimide (NHS) ester groups that react with primary amines (like the side chain of lysine (B10760008) residues and the N-terminus of proteins) to form stable amide bonds.[1][3] This allows for the covalent linking of proteins or other molecules containing primary amines.[1] DSSO is membrane-permeable, making it suitable for cross-linking intracellular proteins.[1][2][4] A key feature of DSSO is its central disulfide bond, which can be cleaved by reducing agents, allowing for the reversal of the cross-link.[1][5]
Q2: What is DSSO hydrolysis and why is it a problem?
A2: DSSO hydrolysis is a chemical reaction where the N-hydroxysuccinimide (NHS) esters of the DSSO molecule react with water. This reaction is a major competitor to the desired cross-linking reaction with primary amines on the target molecules.[6] When an NHS ester is hydrolyzed, it becomes inactive and can no longer form a stable amide bond with a primary amine. This reduces the efficiency of your cross-linking experiment, leading to fewer cross-linked products.[6]
Q3: What are the main factors that influence the rate of DSSO hydrolysis?
A3: The primary factor influencing the rate of DSSO hydrolysis is the pH of the reaction buffer.[3][6] The rate of hydrolysis increases significantly with increasing pH.[6] Temperature and the concentration of the cross-linker in aqueous solution also play a role. DSSO is highly sensitive to moisture, and its stability is compromised in aqueous solutions.[3][7]
Q4: What is the optimal pH for DSSO cross-linking reactions to minimize hydrolysis?
A4: The optimal pH range for DSSO cross-linking is between 7.0 and 9.0.[1][7] A more specific recommendation is a pH of 7.5 to 8.5.[3] This range provides a good balance between ensuring the primary amines on the target protein are deprotonated and reactive, while limiting the rate of NHS-ester hydrolysis which becomes more rapid at higher pH values.[3]
Q5: How should I prepare and handle DSSO to prevent premature hydrolysis?
A5: Proper handling of DSSO is critical to prevent hydrolysis before the cross-linking reaction.
-
Storage: Store DSSO desiccated at 4°C or -20°C.[3][4][7] It is sensitive to moisture.[4][7]
-
Equilibration: Before opening the vial, allow it to equilibrate to room temperature to prevent condensation of moisture inside.[4][7]
-
Stock Solutions: Prepare stock solutions of DSSO immediately before use in a dry, polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF).[1][7] Do not store DSSO in aqueous solutions, as it will hydrolyze.[3][7] Even in DMSO, which is hygroscopic, long-term storage is not recommended as it can absorb moisture from the air.[3]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no cross-linking observed | DSSO Hydrolysis: The cross-linker may have hydrolyzed before or during the reaction. | - Ensure proper storage and handling of DSSO (see FAQ Q5).- Prepare fresh DSSO stock solution in anhydrous DMSO or DMF immediately before use.[3][7]- Optimize the reaction pH to be within the 7.5-8.5 range.[3]- Use a sufficient molar excess of DSSO to your protein.[3] |
| Inappropriate Buffer: The reaction buffer contains primary amines. | - Use buffers that do not contain primary amines, such as phosphate, HEPES, bicarbonate/carbonate, or borate (B1201080) buffers.[3][6]- Avoid buffers containing Tris or glycine (B1666218) during the cross-linking reaction, as they will compete for reaction with the NHS esters.[3][6] | |
| Insufficient Protein Concentration: Dilute protein solutions can favor hydrolysis over the cross-linking reaction.[6] | - If possible, increase the concentration of your protein sample.- For dilute protein solutions (< 5mg/mL), consider using a higher molar excess of the crosslinker (20- to 50-fold).[4][6] | |
| Inconsistent cross-linking results between experiments | Variable DSSO Activity: The DSSO may have partially hydrolyzed due to improper storage or handling. | - Always follow best practices for DSSO storage and handling (see FAQ Q5).- Aliquot DSSO powder upon receipt to avoid repeated opening of the main vial. |
| Inconsistent Reaction Conditions: Minor variations in pH, temperature, or reaction time can affect the outcome. | - Carefully control and monitor the pH of your reaction buffer.- Maintain a consistent temperature for your reactions. Incubating on ice can slow down the reaction but may require longer incubation times (e.g., 2 hours on ice versus 30 minutes at room temperature).[4][6] |
Quantitative Data: DSSO Stability
The stability of the NHS esters in DSSO is highly dependent on the pH of the aqueous environment. While precise half-life values can vary based on buffer composition and temperature, the following table provides an estimate of the competing rates of aminolysis (desired reaction) and hydrolysis.
| Condition | Aminolysis Rate Constant (ka) | Hydrolysis Rate Constant (kh) | Implication |
| Borate Buffer (50 mM, pH 8.50) | Significantly lower | Over 3 orders of magnitude higher than ka | Hydrolysis is a major competing reaction. In low protein concentrations, physical adsorption may be more likely than covalent linking.[8] |
In the pH range of 7.5 to 8.5, the half-life of hydrolysis for NHS-esters can range from approximately 1 hour down to 15 minutes.[3] This highlights the importance of performing cross-linking reactions promptly after adding the DSSO to the aqueous buffer.
Experimental Protocols
General Protocol for Cross-Linking Proteins in Solution
-
Prepare Protein Sample: Dissolve your protein in a suitable non-amine-containing buffer (e.g., Phosphate Buffered Saline (PBS), HEPES, or borate buffer) at a pH between 7.2 and 8.0.[6] If your sample is in a buffer containing primary amines (like Tris or glycine), dialyze it against the reaction buffer.[6]
-
Prepare DSSO Stock Solution: Immediately before use, dissolve DSSO in anhydrous DMSO to a concentration of 10-25 mM.[4][6]
-
Initiate Cross-Linking: Add the DSSO stock solution to the protein sample. A 10- to 50-fold molar excess of the crosslinker to the protein is generally recommended.[4][6] The final concentration of the crosslinker is typically between 0.25-5 mM.[4][6]
-
Incubate: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[4][6]
-
Quench the Reaction: Stop the reaction by adding a quenching buffer containing primary amines, such as 1M Tris, pH 7.5, to a final concentration of 20-50 mM.[3][6] Incubate for an additional 15 minutes.[6]
-
Downstream Processing: Proceed with your downstream analysis, such as SDS-PAGE, mass spectrometry, or other characterization methods.
Visualizations
Caption: Competing reactions of DSSO: Aminolysis vs. Hydrolysis.
Caption: Workflow for a typical DSSO cross-linking experiment.
Caption: Troubleshooting logic for failed DSSO cross-linking.
References
- 1. DSP Crosslinker - Dithiobis(succinimidyl Propionate) [prochemonline.com]
- 2. cephamls.com [cephamls.com]
- 3. DSP (dithiobis(succinimidyl propionate)), Lomant's Reagent, 50 mg - FAQs [thermofisher.com]
- 4. store.sangon.com [store.sangon.com]
- 5. Dithiobis(succinimidyl propionate) (DSP) Homobifunctional Crosslinker - Creative Biolabs [creative-biolabs.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. proteochem.com [proteochem.com]
- 8. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DSSO Cross-Linking
Welcome to the technical support center for Disuccinimidyl sulfoxide (B87167) (DSO). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing DSSO for protein-protein interaction studies while minimizing non-specific cross-linking. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is DSSO and how does it work?
A1: Disuccinimidyl sulfoxide (DSO) is a homobifunctional, amine-reactive, and MS-cleavable crosslinker.[1] It contains two N-hydroxysuccinimide (NHS) esters that react with primary amines (such as the side chain of lysine (B10760008) residues and the N-terminus of polypeptides) to form stable amide bonds.[1][2][3] The spacer arm of DSSO has a length of 10.3 Å and contains a sulfoxide group that can be cleaved in the gas phase during tandem mass spectrometry (MS/MS) using collision-induced dissociation (CID).[1] This MS-cleavability facilitates the identification of cross-linked peptides.[1][4]
Q2: What are the optimal reaction conditions for DSSO cross-linking?
A2: For efficient cross-linking, it is recommended to use amine-free buffers with a pH range of 7-9.[1][3] The reaction is typically carried out at room temperature for 30-60 minutes or on ice for 2 hours.[1][5] Maintaining a protein concentration in the micromolar range is advised to reduce unwanted intermolecular cross-linking.[1]
Q3: How should I prepare and store my DSSO stock solution?
A3: DSSO should be dissolved in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction buffer.[1][2] It is crucial to use anhydrous solvent as the NHS esters are sensitive to moisture and will hydrolyze.[1][6] Stock solutions should be prepared fresh for each experiment and any unused reconstituted crosslinker should be discarded.[2][5]
Q4: How can I stop the DSSO cross-linking reaction?
A4: The cross-linking reaction can be quenched by adding a buffer containing primary amines, such as Tris or glycine (B1666218).[1][6] A final concentration of 20-50 mM of the quenching agent is typically sufficient.[1][5] The quenching reaction should be incubated for about 15 minutes at room temperature.[5]
Troubleshooting Guide
Problem 1: Low or No Cross-Linking Efficiency
If you are observing low or no cross-linking, consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Hydrolyzed DSSO | Ensure the DSSO reagent has been stored properly in a dry environment. Allow the vial to equilibrate to room temperature before opening to prevent condensation.[6] Use anhydrous DMSO or DMF to prepare the stock solution.[1] Prepare the stock solution fresh for each experiment.[2] |
| Inappropriate Buffer | Verify that your reaction buffer is free of primary amines (e.g., Tris, glycine) which compete with the target amines on your protein.[1] Recommended buffers include PBS, HEPES, carbonate/bicarbonate, or borate (B1201080) at a pH of 7-9.[1] |
| Suboptimal Molar Excess | The optimal molar excess of DSSO to protein can vary. A 20-fold molar excess may be sufficient for minimal cross-linking, but up to a 300-fold excess might be necessary for some protein complexes.[1] It is recommended to perform a titration to determine the optimal ratio for your specific system.[1] |
| Inaccessible Lysine Residues | The lysine residues on the interacting proteins may not be within the 10.3 Å spacer arm distance of DSSO.[1] Consider using a crosslinker with a different spacer arm length. |
| Low Protein Concentration | While high protein concentrations can lead to non-specific intermolecular cross-linking, very low concentrations can reduce the efficiency of the desired cross-linking. Ensure your protein concentration is in the micromolar range.[1] |
Problem 2: High Levels of Non-Specific Cross-Linking and Aggregation
If you are observing excessive cross-linking, protein aggregation, or high background, the following table provides guidance:
| Potential Cause | Troubleshooting Steps |
| Excessive DSSO Concentration | A high molar excess of DSSO can lead to extensive and non-specific cross-linking. Perform a titration to find the lowest effective concentration of DSSO for your experiment.[1] |
| High Protein Concentration | High concentrations of your protein sample can increase the likelihood of random intermolecular cross-linking.[1] If possible, reduce the protein concentration. |
| Prolonged Incubation Time | Over-incubation with DSSO can increase non-specific cross-linking. Optimize the incubation time; for many applications, 30-60 minutes at room temperature is sufficient.[1] |
| Inadequate Quenching | Ensure that the quenching step is efficient. Use a sufficient concentration of Tris or glycine (20-50 mM final concentration) and allow the quenching reaction to proceed for at least 15 minutes.[1][5] |
Experimental Protocols
In Vitro Cross-Linking of Purified Proteins
This protocol is designed for cross-linking purified protein complexes in solution.
-
Protein Preparation: Dissolve the purified protein in an amine-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5) to a final concentration of 1-10 µM.[1]
-
DSO Stock Solution: Immediately before use, dissolve DSSO in anhydrous DMSO to a concentration of 50 mM.[1]
-
Cross-Linking Reaction: Add the DSSO stock solution to the protein solution to achieve the desired final molar excess (e.g., 100-fold molar excess). The final concentration of DMSO in the reaction should be less than 10%.[1]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[1][5]
-
Quenching: Stop the reaction by adding a 1 M Tris-HCl pH 8.0 solution to a final concentration of 20-50 mM.[1]
-
Quenching Incubation: Incubate for 15 minutes at room temperature to ensure all unreacted DSSO is quenched.[5]
-
Analysis: The cross-linked sample is now ready for downstream analysis, such as SDS-PAGE, immunoprecipitation, or mass spectrometry.
In Cellulo Cross-Linking
This protocol is for cross-linking proteins within living cells.
-
Cell Preparation: Wash the cells twice with an amine-free buffer such as PBS.[6]
-
DSO Working Solution: Prepare a fresh solution of DSSO in an amine-free buffer (e.g., PBS). The final concentration of DSSO will need to be optimized, but a starting point of 1-3 mM can be used.[7]
-
Cross-Linking Reaction: Add the DSSO working solution to the cells and incubate for 30 minutes at room temperature or for 1 hour at 4°C.[8]
-
Quenching: Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20 mM.[1]
-
Quenching Incubation: Incubate for 15 minutes at room temperature or on ice.[1]
-
Cell Lysis: Harvest and lyse the cells using a suitable lysis buffer for your downstream application.
Visualized Workflows
Caption: In Vitro DSSO Cross-Linking Workflow.
Caption: Troubleshooting Logic for Low Cross-Linking.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. DSP (dithiobis(succinimidyl propionate)), Lomant's Reagent, 50 mg - FAQs [thermofisher.com]
- 3. DSP Crosslinker - Dithiobis(succinimidyl Propionate) [prochemonline.com]
- 4. Cross-Linking Mass Spectrometry (XL-MS): an Emerging Technology for Interactomics and Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. proteochem.com [proteochem.com]
- 7. An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Technical Support Center: Troubleshooting Low Yield of DSSO Cross-linked Peptides
Welcome to the technical support center for Disuccinimidyl Sulfoxide (DSSC) cross-linking workflows. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yields of cross-linked peptides in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my DSSO cross-linked peptides consistently low?
Low recovery of cross-linked peptides is a common challenge in cross-linking mass spectrometry (XL-MS) workflows. The typical yield is often less than 1% of the total identified peptides.[1][2][3] This is due to several factors including the low abundance of interacting proteins, steric hindrance, and the presence of competing non-cross-linked peptides. To address this, enrichment strategies are highly recommended.[1][3][4][5]
Q2: What are the most effective enrichment strategies for DSSO cross-linked peptides?
Several enrichment techniques can significantly improve the identification of cross-linked peptides. The most common and effective methods are:
-
Size Exclusion Chromatography (SEC): This method separates peptides based on their size. Since cross-linked peptides are larger than their linear counterparts, SEC can provide a modest but effective enrichment.[3][4][5]
-
Strong Cation Exchange (SCX) Chromatography: This technique separates peptides based on charge. Cross-linked peptides typically carry a higher positive charge, allowing for their separation from singly-charged linear peptides.[1][3][4][5]
-
Affinity Purification: This method utilizes cross-linkers that have an additional functional group, such as a biotin (B1667282) or azide (B81097) tag, which allows for the specific capture and enrichment of cross-linked peptides.[4][6]
Q3: What are the optimal reaction conditions for DSSO cross-linking?
Optimal conditions can vary depending on the protein or protein complex being studied. However, here are some general guidelines:
-
Protein Concentration: For protein concentrations greater than 5 mg/mL, a 10-fold molar excess of the cross-linker is a good starting point. For samples with concentrations below 5 mg/mL, a 20- to 50-fold molar excess is recommended.[7]
-
Cross-linker Concentration: A final cross-linker concentration of 0.25-5 mM is generally effective.[7] For in-cell cross-linking, a final concentration of 1-5 mM is often used.[7][8]
-
Reaction Buffer: Use a non-amine-containing buffer with a pH between 7 and 9, such as phosphate-buffered saline (PBS), HEPES, carbonate/bicarbonate, or borate (B1201080) buffer.[7] Avoid buffers containing Tris or glycine (B1666218) as they will quench the reaction.[9]
-
Incubation Time and Temperature: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[7]
-
Quenching: The reaction should be quenched by adding a final concentration of 20-50 mM Tris or glycine.[7]
Q4: How does the stability of the DSSO cross-linker affect my results?
DSSC has been shown to be susceptible to decomposition in anhydrous solutions through a retro-Michael reaction, which can reduce the amount of active cross-linker.[10] It is crucial to prepare DSSO solutions immediately before use and avoid long-term storage of stock solutions.[9]
Troubleshooting Guide
This guide addresses specific issues that may arise during your DSSO cross-linking experiments.
Issue 1: Very few or no cross-linked peptides are identified.
This is a common problem that can be addressed by systematically evaluating your experimental workflow.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. portlandpress.com [portlandpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Nonprotein Based Enrichment Method to Analyze Peptide Cross-Linking in Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - TR [thermofisher.com]
- 10. Rational Modification of a Cross-Linker for Improved Flexible Protein Structure Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DSSO Crosslinking Experiments
Welcome to the technical support center for Disuccinimidyl Sulfoxide (B87167) (DSSC). This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize common side reactions and troubleshoot issues encountered during crosslinking experiments.
Frequently Asked Questions (FAQs)
Q1: What is DSSO and what are its primary reactive groups?
Disuccinimidyl sulfoxide (DSSC) is a homobifunctional, amine-reactive, and mass spectrometry (MS)-cleavable crosslinking agent. It contains two N-hydroxysuccinimide (NHS) ester groups that react primarily with the primary amines of lysine (B10760008) residues and the N-termini of proteins to form stable amide bonds. The central sulfoxide bond is cleavable in the gas phase during tandem mass spectrometry (MS/MS), which simplifies data analysis.[1]
Q2: What is the most common side reaction when using DSSO?
The most prevalent side reaction is the hydrolysis of the N-hydroxysuccinimide (NHS) esters in the presence of water.[2] This reaction results in the formation of a non-reactive carboxylate group, rendering the DSSO molecule incapable of forming crosslinks. This hydrolysis competes with the desired aminolysis (reaction with amines).
Q3: What factors influence the rate of DSSO hydrolysis?
The rate of DSSO hydrolysis is significantly influenced by several factors:
-
pH: The rate of hydrolysis increases significantly with increasing pH. NHS esters are more stable at acidic pH and become progressively less stable as the pH becomes more alkaline.[3][4]
-
Moisture: DSSO is highly sensitive to moisture. It is crucial to use anhydrous solvents for stock solutions and to minimize exposure of the reagent to humid environments.
-
Temperature: Higher temperatures can accelerate the rate of hydrolysis.
-
Buffer Composition: Buffers containing primary amines, such as Tris or glycine, will compete with the target protein for reaction with the NHS esters, effectively quenching the crosslinker.
Q4: Can DSSO react with other amino acid residues besides lysine?
While the primary targets of NHS esters are primary amines (lysine and N-termini), there is evidence of some reactivity towards the hydroxyl groups of serine, threonine, and tyrosine. However, this reactivity is generally lower than with primary amines.[5]
Q5: What are "dead-end" or "mono-linked" products in a DSSO crosslinking reaction?
A "dead-end" or "mono-linked" product is formed when only one of the two NHS ester groups of a DSSO molecule reacts with a primary amine on a protein, and the other NHS ester is subsequently hydrolyzed. These modified proteins do not provide distance constraint information between two amino acids but can indicate solvent-accessible residues. The formation of a significant amount of mono-linked products can be an indicator of suboptimal crosslinking conditions, such as a low protein concentration or a high rate of DSSO hydrolysis.[1][5]
Q6: Can the sulfoxide group in DSSO undergo side reactions?
The thioether moiety in the precursor to DSSO is sensitive to oxidation to form the sulfoxide. While the sulfoxide in DSSO is relatively stable under typical crosslinking conditions, harsh oxidative conditions should be avoided during sample preparation and analysis to prevent further oxidation to a sulfone, which would alter the mass of the crosslinker and complicate data analysis.[6]
Troubleshooting Guides
Problem 1: Low or No Crosslinking Efficiency
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Hydrolysis of DSSO | - pH Control: Perform the crosslinking reaction in a pH range of 7.0-8.0. Avoid pH values above 8.5 where hydrolysis is rapid. - Moisture Prevention: Use anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prepare fresh DSSO stock solutions immediately before use. Do not store DSSO in aqueous solutions. Equilibrate the DSSO vial to room temperature before opening to prevent condensation. - Temperature: Perform the reaction on ice or at 4°C to slow down the hydrolysis rate. |
| Incompatible Buffer | - Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or bicarbonate/carbonate buffer. Avoid buffers containing Tris or glycine. |
| Low Protein Concentration | - Increase the protein concentration to favor intermolecular crosslinking over hydrolysis. A concentration of 1 mg/mL or higher is generally recommended. |
| Insufficient DSSO Concentration | - Optimize the molar excess of DSSO to protein. A starting point is a 20- to 50-fold molar excess for protein concentrations below 5 mg/mL and a 10-fold molar excess for concentrations above 5 mg/mL.[7] |
| Quenching of the Reaction | - Ensure that the protein sample is free of extraneous primary amines (e.g., from purification buffers) before adding DSSO. |
Problem 2: Protein Precipitation or Aggregation
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Over-crosslinking | - Decrease the concentration of DSSO. - Reduce the reaction time. - Perform a titration experiment with varying DSSO concentrations to find the optimal level that provides sufficient crosslinking without causing precipitation. |
| Inappropriate Buffer Conditions | - Ensure the buffer composition and pH are optimal for the stability of your protein of interest. |
Problem 3: Incomplete Fragmentation or Ambiguous MS/MS Spectra
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Suboptimal MS Fragmentation Energy | - Optimize the collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) energy to ensure efficient cleavage of the sulfoxide bond and generation of characteristic fragment ions. |
| Formation of Complex Fragment Ions | - The fragmentation of DSSO-crosslinked peptides can sometimes be complex. Utilize specialized software designed for the analysis of MS-cleavable crosslinkers to aid in the identification of crosslinked peptides.[8] |
| Oxidation of the Sulfoxide Group | - Avoid harsh oxidative conditions during sample preparation. Oxidation of the sulfoxide to a sulfone will result in a mass shift that can lead to misidentification of crosslinked peptides. |
Quantitative Data Summary
Table 1: pH Dependence of NHS Ester Hydrolysis
| pH | Relative Hydrolysis Rate | Recommendation |
| 6.0 | Very Slow | Suboptimal for efficient amine reaction. |
| 7.0 | Moderate | Good starting point for balancing amine reactivity and hydrolysis. |
| 7.5 | Fast | Optimal for many crosslinking reactions. |
| 8.0 | Very Fast | Increased risk of hydrolysis; shorter reaction times may be necessary. |
| 8.5 | Extremely Fast | High risk of significant hydrolysis, leading to low crosslinking efficiency. |
| > 9.0 | Instantaneous | Not recommended for DSSO crosslinking. |
This table provides a qualitative representation based on the known chemistry of NHS esters.
Experimental Protocols
Key Experiment: In Vitro Crosslinking of a Purified Protein
Objective: To covalently crosslink interacting proteins in a purified sample using DSSO for subsequent mass spectrometry analysis.
Materials:
-
Purified protein sample (1-5 mg/mL)
-
Amine-free buffer (e.g., PBS, pH 7.4 or HEPES, pH 7.5)
-
DSSC (stored in a desiccator at -20°C)
-
Anhydrous DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M ammonium (B1175870) bicarbonate)
Methodology:
-
Protein Preparation: Ensure the purified protein sample is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
DSSC Stock Solution Preparation: Immediately before use, allow the vial of DSSO to equilibrate to room temperature. Prepare a 25 mM stock solution of DSSO by dissolving it in anhydrous DMSO. For example, dissolve 1 mg of DSSO in 103 µL of anhydrous DMSO. Vortex briefly to ensure it is fully dissolved.
-
Crosslinking Reaction: Add the DSSO stock solution to the protein sample to achieve the desired final concentration. A common starting point is a 20- to 50-fold molar excess of DSSO over the protein.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. Incubation on ice can help to minimize hydrolysis.
-
Quenching the Reaction: Stop the crosslinking reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature. The primary amines in the quenching buffer will react with any remaining unreacted NHS esters on the DSSO.
-
Sample Analysis: The crosslinked sample is now ready for analysis by SDS-PAGE, mass spectrometry, or other downstream applications.
Visualizations
Caption: A general experimental workflow for in vitro protein crosslinking with DSSO.
Caption: Major reaction pathways of DSSO, including the desired crosslinking and side reactions.
References
- 1. Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 4. researchgate.net [researchgate.net]
- 5. Improved Peptide Backbone Fragmentation Is the Primary Advantage of MS-Cleavable Crosslinkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Differential tandem mass spectrometry-based cross-linker: a new approach for high confidence in identifying protein cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In-Vivo DSSO Cross-Linking Efficiency
Welcome to the technical support center for Disuccinimidyl sulfoxide (B87167) (DSSO) cross-linking. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions to improve the efficiency of your in vivo cross-linking experiments.
Frequently Asked Questions (FAQs)
Q1: What is DSSO and why is it used for in vivo cross-linking?
A1: Disuccinimidyl sulfoxide (DSSO) is a chemical cross-linker used to covalently link proteins that are in close proximity within a cell. It is an N-hydroxysuccinimide (NHS) ester that reacts primarily with the primary amines of lysine (B10760008) residues and the N-termini of proteins.[1] DSSO is particularly valuable for in vivo studies because it is membrane-permeant, allowing it to cross cell membranes and capture protein-protein interactions (PPIs) in their native cellular environment.[1][2] A key feature of DSSO is that it is MS-cleavable, meaning the cross-linker can be fragmented in a mass spectrometer, which simplifies the identification of the cross-linked peptides.[1][3][4]
Q2: What is the optimal concentration of DSSO for in vivo experiments?
A2: The optimal DSSO concentration needs to be empirically determined for each cell type and experimental condition. However, a general starting point for mammalian cells is a final concentration of 5-10 mM.[4] It is crucial to balance the cross-linking efficiency with potential cell toxicity and the generation of non-specific cross-links.
Q3: How long should the cross-linking reaction be incubated?
A3: Incubation times can vary. A common starting protocol is to incubate for 10 minutes at room temperature or 30 minutes on ice.[4] Shorter incubation times are generally preferred to minimize cellular stress and capture more transient interactions.
Q4: How do I stop or "quench" the cross-linking reaction?
A4: The reaction is quenched by adding a buffer containing primary amines, which will react with and consume any excess NHS esters on the DSSO. A common quenching buffer is Tris-HCl or ammonium (B1175870) bicarbonate. For example, you can add 1 M Tris-HCl (pH 8.0) to a final concentration of 20-50 mM and incubate for 15 minutes.[4][5][6]
Q5: What are the main challenges in in vivo DSSO cross-linking?
A5: The main challenges include the low abundance of cross-linked peptides compared to non-cross-linked peptides, the high complexity of the resulting peptide mixture, and the potential for the cross-linker to react with highly abundant proteins, masking interactions of less abundant proteins.[7][8] Additionally, optimizing the DSSO concentration and incubation time to achieve effective cross-linking without causing excessive cellular disruption is a critical hurdle.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Cross-Linking Detected | 1. Ineffective DSSO: The DSSO may have hydrolyzed due to moisture. 2. Suboptimal DSSO Concentration: The concentration may be too low for your specific cell density. 3. Incorrect Buffer Composition: The presence of primary amines (e.g., Tris, glycine) in the cross-linking buffer will prematurely quench the reaction.[4] 4. Insufficient Incubation Time: The reaction may not have had enough time to proceed. | 1. Use fresh, anhydrous DMSO or DMF to prepare the DSSO stock solution. [4] Ensure the DSSO reagent is stored properly to prevent moisture exposure. 2. Perform a concentration titration. Start with the recommended range (e.g., 1-5 mM) and incrementally increase the concentration. 3. Use a non-amine-containing buffer such as PBS or HEPES for the cross-linking step.[4][9] 4. Increase the incubation time. Try a range of times, for example, from 30 to 60 minutes.[5][6] |
| High Background of Non-Specific Cross-Links | 1. DSSO Concentration is Too High: Excessive cross-linker can lead to random, non-specific interactions. 2. Incubation Time is Too Long: Extended incubation can increase the chances of random collisions and cross-linking. 3. Inefficient Quenching: The quenching step may not be effectively stopping the reaction. | 1. Reduce the DSSO concentration. 2. Shorten the incubation time. 3. Ensure the quenching buffer is at a sufficient concentration (e.g., 20-50 mM final concentration of Tris-HCl) and allow adequate time for quenching (e.g., 15 minutes).[5][6] |
| Poor Identification of Cross-Linked Peptides by Mass Spectrometry | 1. Low Abundance of Cross-Linked Peptides: Cross-linked peptides are often a very small fraction of the total peptide mixture.[8] 2. Complex Peptide Mixture: The presence of unmodified and monolinked peptides can interfere with the detection of cross-linked peptides.[7] 3. Suboptimal MS Fragmentation Method: The chosen fragmentation method may not be ideal for DSSO-cross-linked peptides. | 1. Enrich for cross-linked peptides. Techniques like size exclusion chromatography (SEC) or strong cation exchange (SCX) can be used to enrich for the larger, more highly charged cross-linked peptides.[8] 2. Utilize MS-cleavable properties of DSSO. Employ an MSn acquisition strategy (e.g., MS2-MS3) where the first MS2 scan identifies the characteristic DSSO fragment ions, and subsequent MS3 scans sequence the individual peptides.[1] 3. Optimize fragmentation parameters. Higher-energy collisional dissociation (HCD) and electron transfer dissociation (ETD) can both be effective for identifying DSSO cross-linked peptides.[5][6] |
| Bias Towards High-Abundance Proteins | 1. Stochastic Nature of Cross-Linking: Highly abundant proteins are more likely to be cross-linked by chance.[2][8] 2. Cellular Compartmentalization: The cross-linker may have better access to certain cellular compartments. | 1. Fractionate the cell lysate before cross-linking. This can help to enrich for lower-abundance proteins. 2. Use organelle-specific cross-linking protocols. Isolate organelles of interest before performing the cross-linking reaction to focus on the interactome of that specific compartment.[10] |
Experimental Protocols & Data
Table 1: Recommended Reagent Concentrations for In Vivo DSSO Cross-Linking
| Reagent | Stock Concentration | Working Concentration | Solvent | Purpose |
| DSSO | 50 mM | 1-5 mM | Anhydrous DMSO or DMF | Cross-linking agent |
| Cross-linking Buffer | 1X | 1X | e.g., PBS, HEPES (pH 7-9) | Reaction buffer |
| Quenching Buffer | 1 M | 20-50 mM | e.g., Tris-HCl, Ammonium Bicarbonate | To stop the reaction |
Protocol: General In Vivo DSSO Cross-Linking of Mammalian Cells
-
Cell Preparation:
-
Culture mammalian cells to approximately 80% confluency.
-
Wash the cells twice with ice-cold PBS (phosphate-buffered saline) to remove any amine-containing culture medium.[4]
-
Resuspend the cell pellet in 1 mL of PBS.
-
-
Cross-Linking Reaction:
-
Quenching:
-
Add 1 M Tris-HCl (pH 8.0) to a final concentration of 20 mM to quench the reaction.[4]
-
Incubate for 15 minutes at 4°C with gentle mixing.
-
-
Cell Lysis and Protein Digestion:
-
Pellet the cells by centrifugation.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Proceed with standard proteomics sample preparation steps, including reduction, alkylation, and enzymatic digestion (e.g., with trypsin).
-
Visualizations
Experimental Workflow for In Vivo DSSO Cross-Linking
Caption: A typical workflow for in vivo DSSO cross-linking experiments.
Troubleshooting Logic for Low Cross-Linking Yield
Caption: A decision tree for troubleshooting low cross-linking yields.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. New Advances in Cross-linking Mass Spectrometry Toward Structural Systems Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cross-linking mass spectrometry for mapping protein complex topologies in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 10. pnas.org [pnas.org]
Technical Support Center: Troubleshooting DSSO Cross-Linking Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Disuccinimidyl sulfoxide (B87167) (DSSO) in cross-linking mass spectrometry (XL-MS) experiments, with a focus on the challenge of identifying low-abundance cross-links.
Frequently Asked Questions (FAQs)
Q1: Why am I identifying very few or no cross-linked peptides?
A1: This is a common challenge in XL-MS. The reasons can be multifaceted:
-
Low Abundance: Cross-linked peptides are often present in very low stoichiometry compared to unmodified linear peptides, which can suppress their signal during mass spectrometry analysis.
-
Suboptimal Cross-Linking Conditions: The concentration of DSSO, incubation time, and buffer composition are critical. Buffers containing primary amines like Tris will quench the reaction.[1][2]
-
Inefficient Digestion: The modification of lysine (B10760008) residues by DSSO can hinder tryptic digestion, leading to fewer identifiable cross-linked peptides.[3]
-
Sample Complexity: In complex samples like cell lysates, the vast excess of unmodified peptides makes detection of rare cross-linked species difficult without enrichment.[4][5]
-
Data Analysis Challenges: The software and parameters used to identify cross-linked spectra are crucial. The search space for cross-linked peptides is significantly larger than for linear peptides, complicating identification.[6][7]
Q2: What is DSSO and why is it used for cross-linking?
A2: DSSO (Disuccinimidyl sulfoxide) is a homobifunctional, amine-reactive, and MS-cleavable cross-linking reagent. Its two NHS-ester ends react with primary amines (primarily the ε-amino group of lysine residues). A key feature of DSSO is its sulfoxide bond, which can be cleaved in the gas phase of a mass spectrometer using collision-induced dissociation (CID).[3][8] This cleavage separates the two linked peptides, simplifying their subsequent fragmentation and identification, which helps to confidently identify the cross-linked peptides.[9][10]
Q3: How can I enrich my sample for cross-linked peptides?
A3: Enrichment is often essential for detecting low-abundance cross-links.[11] The two most common methods are Size Exclusion Chromatography (SEC) and Strong Cation Exchange Chromatography (SCX).
-
SEC separates peptides based on their size. Cross-linked peptides are larger than most linear peptides and will elute earlier.[7]
-
SCX separates peptides based on charge. Tryptic peptides typically have a +2 charge. Inter-linked peptides, containing two peptide chains, will have a charge of +4 or higher and will bind more strongly to the SCX resin, allowing for separation with a high-salt elution.[5][7]
Q4: What fragmentation method is best for identifying DSSO cross-links?
A4: A stepped fragmentation approach is typically used.
-
MS2 with CID: A low-energy CID is used to cleave the sulfoxide bond in DSSO. This breaks the cross-link and generates characteristic fragment ions from each of the original peptides, but with a portion of the cross-linker still attached.
-
MS3 with HCD/ETD: Higher-energy Collisional Dissociation (HCD) or Electron Transfer Dissociation (ETD) is then performed on these characteristic fragment ions to sequence the individual peptide chains.[3][12] Studies have shown that combining different fragmentation methods can significantly improve the number of identified cross-links.[13]
Troubleshooting Guides
Problem 1: Low Cross-Linking Efficiency on SDS-PAGE
You've run your cross-linked protein sample on an SDS-PAGE gel but see a weak or absent high-molecular-weight band corresponding to the cross-linked complex.
| Potential Cause | Troubleshooting Step |
| Incorrect Buffer Composition | Ensure your cross-linking buffer is free of primary amines (e.g., Tris, glycine). Use buffers like HEPES or PBS at a pH of 7.5-8.0.[1] |
| Suboptimal DSSO Concentration | Titrate the DSSO concentration. A 100-300 fold molar excess of cross-linker to protein is often a good starting point for purified proteins.[4] For in-gel cross-linking, concentrations around 2 mM have been shown to be effective.[14] |
| DSSO Hydrolysis | DSSO is moisture-sensitive. Prepare fresh solutions in anhydrous DMSO immediately before use.[2] |
| Insufficient Incubation Time | Incubate the reaction for 30-60 minutes at room temperature. For in-cell cross-linking, incubation may be longer (e.g., 1 hour at 4°C).[12] |
| Quenching Issues | Ensure the quenching buffer (e.g., Tris-HCl or ammonium (B1175870) bicarbonate) is added at a sufficient concentration to stop the reaction effectively. |
Problem 2: Few Cross-Linked Peptides Identified After MS Analysis
You have successfully cross-linked your proteins, but the mass spectrometry data analysis yields a very low number of identified cross-linked peptides.
| Potential Cause | Troubleshooting Step |
| Ion Suppression by Linear Peptides | The high abundance of unmodified peptides is likely preventing the detection of low-abundance cross-linked species. Implement an enrichment strategy like SEC or SCX.[5][11] |
| Inefficient Proteolytic Digestion | DSSO modifies lysines, which can block trypsin cleavage. Consider using a combination of proteases, such as Lys-C followed by trypsin, or an alternative protease like Glu-C, to increase the diversity of generated peptides.[13] |
| Incorrect MS Fragmentation Settings | Ensure your instrument method is set up for a "stepped-fragmentation" approach (e.g., CID-MS2 followed by HCD-MS3).[6] Optimizing the collision energy for both steps is critical. |
| Inadequate Data Analysis Parameters | The search space for cross-links is vast. Use specialized software (e.g., Proteome Discoverer with XlinkX, pLink) designed for cross-link data analysis.[15] Ensure the mass tolerances and modifications are set correctly for DSSO. |
| Poor Fragmentation of Cross-Linked Peptides | The two peptides of a cross-link compete for fragmentation energy, which can lead to poor quality MS/MS spectra.[6] Consider using fragmentation methods like ETD, which can be beneficial for the highly charged precursors typical of cross-linked peptides.[12] |
Quantitative Data Summary
Enrichment strategies can dramatically increase the identification rate of cross-linked peptides by reducing sample complexity.
Table 1: Comparison of Cross-Link Identification With and Without Enrichment
| Method | Sample Type | % of Total Peptides Identified as Cross-Linked | Relative Increase in XL Identification |
| Unenriched | Cell Lysate | < 1% | - |
| SEC Enriched | Cell Lysate | 5-15% | 5-15x |
| SCX Enriched | Cell Lysate | 8-20% | 8-20x |
Note: Values are illustrative and can vary significantly based on the sample, instrumentation, and specific protocol.
Experimental Protocols
Protocol 1: Enrichment of DSSO-Cross-Linked Peptides using SCX
This protocol describes a simplified fractionation of cross-linked peptides using strong cation exchange spin columns.
-
Sample Preparation: Start with a tryptic digest of your DSSO cross-linked protein sample, ensuring it is acidified (e.g., to pH < 3.0 with formic acid).
-
Column Equilibration: Equilibrate an SCX spin column by washing it with an equilibration buffer (e.g., 20 mM KH₂PO₄, 20% Acetonitrile, pH 3.0).
-
Sample Loading: Load the acidified peptide digest onto the SCX column and centrifuge to bind the peptides.
-
Wash Step: Wash the column with the equilibration buffer to remove any unbound peptides.
-
Low-Salt Elution (Linear Peptides): Elute the majority of linear (charge state +2, +3) peptides using a low-salt elution buffer (e.g., Equilibration Buffer + 100 mM NaCl). Collect this fraction.
-
High-Salt Elution (Cross-Linked Peptides): Elute the highly-charged cross-linked peptides (charge state ≥ +4) using a high-salt elution buffer (e.g., Equilibration Buffer + 500 mM NaCl). This fraction is enriched for cross-linked species.[5]
-
Desalting: Desalt both the low-salt and high-salt fractions using C18 StageTips or a similar method before LC-MS/MS analysis.
Visualizations
Caption: General workflow for a DSSO cross-linking experiment.
Caption: Troubleshooting decision tree for low cross-link IDs.
References
- 1. An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - TR [thermofisher.com]
- 3. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Optimized fragmentation schemes and data analysis strategies for proteome-wide cross-link identification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probing Native Protein Structures by Chemical Cross-linking, Mass Spectrometry, and Bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Two New Enrichable and MS-Cleavable Cross-linkers to Define Protein-Protein Interactions by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential tandem mass spectrometry-based cross-linker: a new approach for high confidence in identifying protein cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Selective cross‐linking of coinciding protein assemblies by in‐gel cross‐linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
Technical Support Center: Disuccinimidyl Sulfoxide (DSSO) Cross-Linking Mass Spectrometry
Welcome to the technical support center for DSSO cross-linking mass spectrometry (XL-MS). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to help identify and avoid common artifacts in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of artifacts in a DSSO cross-linking experiment?
A1: The most common artifacts include an excess of non-cross-linked peptides, a high abundance of monolinked (or "dead-end") peptides where only one arm of the DSSO has reacted, and extensive intra-protein cross-links that can obscure meaningful inter-protein interactions.[1][2] Other issues include incomplete cross-linking or over-cross-linking, which can lead to large, insoluble protein aggregates.[3][4]
Q2: What causes the hydrolysis of the DSSO cross-linker, and how can I prevent it?
A2: DSSO contains two N-hydroxysuccinimide (NHS) esters that are sensitive to hydrolysis in aqueous solutions.[5] Hydrolysis is a competing reaction to the desired acylation of primary amines on proteins.[5] This process is accelerated at higher pH. To minimize hydrolysis, it is crucial to prepare DSSO stock solutions in a dry, water-miscible organic solvent like DMSO or DMF and use them immediately.[5][6] Also, ensure that the reaction buffer is within the optimal pH range of 7-9.[5]
Q3: Why am I seeing a low abundance of cross-linked peptides in my results?
A3: A low yield of cross-linked peptides can be due to several factors. The concentration of the cross-linker may be too low, or the protein concentration itself might be insufficient, which reduces the probability of intermolecular cross-linking.[5] The presence of primary amines (e.g., Tris or glycine) in the reaction buffer will compete with the protein for reaction with DSSO, effectively quenching the cross-linker.[5] Additionally, the lysine (B10760008) residues on the interacting proteins may not be spatially close enough to be bridged by the DSSO spacer arm (10.1 Å).[7]
Q4: Can DSSO react with amino acids other than lysine?
A4: While N-hydroxysuccinimide (NHS) esters primarily target the primary amine of lysine residues and the N-terminus of proteins, reactions with the hydroxyl side chains of serine, threonine, and tyrosine are also possible.[8] Including these potential modifications in your database search can increase the number of identified cross-linked residue pairs.[8]
Q5: What is the purpose of quenching the cross-linking reaction?
A5: Quenching stops the cross-linking reaction at a specific time point, preventing further, potentially non-specific cross-linking and over-cross-linking that could lead to large, insoluble aggregates.[9] This is typically done by adding a high concentration of a primary amine-containing buffer, such as Tris or ammonium (B1175870) bicarbonate, to consume any unreacted DSSO.[5][10][11]
Troubleshooting Guide
This guide addresses specific issues that may arise during your DSSO cross-linking experiments and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or very few cross-links detected. | 1. Hydrolyzed DSSO: The NHS esters on the cross-linker have been hydrolyzed and are no longer reactive.[5] 2. Competing primary amines: Your buffer (e.g., Tris, glycine) contains primary amines that are quenching the reaction.[5] 3. Suboptimal molar excess: The concentration of DSSO is too low relative to the protein concentration.[5] 4. Insufficient protein concentration: Low protein concentration reduces the likelihood of intermolecular cross-linking.[5] 5. Lack of accessible lysines: The interacting proteins may not have lysine residues within the cross-linker's spacer arm distance.[5] | 1. Always prepare DSSO stock solutions fresh in anhydrous DMSO or DMF. Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[5] 2. Use amine-free buffers such as HEPES or PBS within a pH range of 7-9.[5] 3. Perform a titration to determine the optimal molar excess of DSSO. A 20-fold to 300-fold molar excess may be required depending on the protein concentration.[5] 4. Maintain a protein concentration in the micromolar range to favor intermolecular cross-linking.[5] 5. Consider using a cross-linker with a different spacer arm length or one that targets different functional groups.[5] |
| High abundance of monolinked ("dead-end") peptides. | 1. Hydrolysis after first reaction: One end of the DSSO reacts with a protein, but the other end is hydrolyzed before it can react with a second amino acid.[1] 2. Steric hindrance: The second reactive group of the DSSO is sterically hindered from accessing another primary amine. 3. Decomposition of DSSO: DSSO can undergo decomposition in solution via a retro-Michael reaction, reducing the amount of active cross-linker.[12] | 1. Optimize reaction time and temperature; shorter incubation times can reduce the window for hydrolysis. 2. Consider the structural context of your protein complex. Monolinks can provide valuable information about solvent accessibility.[6] 3. Use freshly prepared DSSO solutions for each experiment to ensure maximum reactivity.[12] |
| Low sequence coverage of cross-linked peptides. | Masked cleavage sites: The reaction of DSSO with lysine residues can hinder the ability of trypsin (which cleaves after lysine and arginine) to digest the protein efficiently.[10][13] | 1. Use a combination of proteases. A sequential digestion with LysC (which cleaves at lysine) followed by trypsin can significantly increase the number of identified cross-links.[13] 2. Consider using alternative proteases like GluC or chymotrypsin (B1334515) that are not dependent on lysine for cleavage.[10][13] |
| High number of false-positive identifications. | Complex MS/MS spectra: The fragmentation spectra of cross-linked peptides are complex, which can lead to incorrect matches by search algorithms.[14] Large search space: In proteome-wide studies, the number of potential peptide-peptide combinations is vast, increasing the chance of random matches.[14] | 1. Manually inspect spectra of high-scoring peptide matches to validate the identification. 2. Utilize the MS-cleavable nature of DSSO. The characteristic fragment ions produced upon cleavage can be used to filter for true cross-linked peptides.[1][2] 3. Use specialized search algorithms designed for cleavable cross-linkers, such as XlinkX or MeroX.[1][15] 4. Implement a target-decoy strategy to estimate and control the false discovery rate (FDR) of your identifications.[16] |
Experimental Protocols
Generalized Protocol for In Vitro DSSO Cross-Linking of a Protein Complex
This protocol provides a general framework. Optimal conditions, particularly the molar excess of DSSO and incubation time, should be determined empirically for each specific system.
-
Buffer Preparation: Prepare an amine-free reaction buffer, such as 20 mM HEPES, pH 7.5-8.0, with 150 mM NaCl.[5][10] Avoid buffers containing Tris or glycine.[5]
-
Protein Preparation: Solubilize the purified protein complex in the reaction buffer to a final concentration in the micromolar range (e.g., 1-10 µM).[5]
-
DSSO Stock Solution Preparation: Immediately before use, dissolve DSSO powder in anhydrous DMSO to create a 50 mM stock solution.[6] For example, dissolve 1 mg of DSSO in 51.5 µL of DMSO.[5]
-
Cross-Linking Reaction: Add the DSSO stock solution to the protein sample to achieve the desired molar excess (e.g., 100-fold).[6] Incubate the reaction at room temperature for 30-60 minutes.[5]
-
Quenching: Stop the reaction by adding a quenching buffer, such as 1 M ammonium bicarbonate or Tris-HCl, to a final concentration of 20-50 mM.[5][10] Incubate for an additional 15-30 minutes at room temperature.[11]
-
Sample Preparation for MS:
-
Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) to prevent re-formation.[6]
-
Proteolytic Digestion: Digest the cross-linked proteins into peptides using a suitable protease. For optimal results, consider a sequential digestion with LysC and then trypsin.[13]
-
Desalting: Desalt the peptide mixture using a C18 StageTip or similar method before LC-MS/MS analysis.[2]
-
-
LC-MS/MS Analysis: Analyze the peptides using a mass spectrometer capable of MS/MS and preferably MS3 fragmentation. The MS-cleavable nature of DSSO allows for specific fragmentation patterns that can be used to trigger targeted MS3 scans on the individual peptides, simplifying identification.[2]
Visualizations
DSSO Cross-Linking Workflow
Caption: A generalized workflow for DSSO cross-linking mass spectrometry experiments.
DSSO Reaction Mechanism
Caption: Reaction of DSSO with primary amines on lysine residues to form a covalent bond.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting experiments with low cross-linking yield.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective cross‐linking of coinciding protein assemblies by in‐gel cross‐linking mass spectrometry | The EMBO Journal [link.springer.com]
- 4. Selective cross‐linking of coinciding protein assemblies by in‐gel cross‐linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Rational Modification of a Cross-Linker for Improved Flexible Protein Structure Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cenmed.com [cenmed.com]
- 8. pnas.org [pnas.org]
- 9. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential tandem mass spectrometry-based cross-linker: a new approach for high confidence in identifying protein cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. login.medscape.com [login.medscape.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Cross-linking mass spectrometry for mapping protein complex topologies in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Impact of DMSO Quality on Complex Olefin Stability and Reactivity
A Note on "Durable Sutton-Schwartz Olefin (DSSO)": Publicly available scientific literature and chemical databases do not contain specific information on a compound named "Durable Sutton-Schwartz Olefin (DSSO)." Therefore, this guide addresses the impact of Dimethyl Sulfoxide (B87167) (DMSO) quality on the stability and reactivity of complex and sensitive olefins in general. The principles and troubleshooting steps provided are based on established chemical knowledge and are applicable to a wide range of olefinic compounds used in research and drug development.
Frequently Asked Questions (FAQs)
Q1: Why is the quality of DMSO critical when working with complex olefins?
A1: The quality of DMSO is paramount due to its role as a solvent that can directly influence the reaction environment. High-purity, anhydrous DMSO ensures a non-reactive medium, which is crucial for the stability of sensitive functional groups like carbon-carbon double bonds (olefins) and for the optimal performance of catalysts often used in olefin-based reactions (e.g., olefin metathesis). Impurities in DMSO can lead to side reactions, degradation of the olefin, and inactivation of catalysts, resulting in poor yields, impure products, and non-reproducible results.
Q2: What are the most common and impactful impurities in DMSO?
A2: The most common and detrimental impurities in DMSO for reactions involving sensitive olefins include:
-
Water: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere. Water can hydrolyze sensitive functional groups and can negatively interact with many organometallic catalysts.
-
Dimethyl Sulfide (DMS): Often a residual from the manufacturing process of DMSO, DMS can act as a ligand for metal catalysts, potentially inhibiting their activity.[1]
-
Dimethyl Sulfone (DMSO₂): An oxidation product of DMSO, its presence indicates potential oxidative degradation of the solvent, which could also affect the olefin.
-
Acidic or Basic Impurities: These can catalyze the degradation of certain olefins or interfere with reaction mechanisms. DMSO can decompose at elevated temperatures, and this process can be catalyzed by acids and bases.[2][3]
Q3: How can the purity of DMSO affect the stability of my olefin compound in solution?
A3: Impurities in DMSO can compromise the stability of an olefin through several mechanisms:
-
Oxidation: If the DMSO has started to degrade and contains oxidizing species, the olefin's double bond could be susceptible to oxidation, leading to the formation of epoxides, diols, or cleavage products.
-
Acid/Base Catalyzed Isomerization or Degradation: Trace amounts of acidic or basic impurities can catalyze the isomerization of the double bond or other degradation pathways, especially in complex molecules with sensitive functional groups.
-
Reaction with Degradation Byproducts: DMSO can decompose to form various byproducts.[4][5][6] These byproducts could potentially react with the olefin.
Q4: Can lower-grade DMSO be purified for use in sensitive olefin reactions?
A4: While methods exist for purifying DMSO, such as distillation under reduced pressure, achieving the high purity required for sensitive applications (e.g., <50 ppm water) is challenging in a standard laboratory setting. It is generally more reliable and cost-effective to purchase high-purity, anhydrous DMSO from a reputable supplier and to handle and store it properly to maintain its quality.
Troubleshooting Guides
Issue 1: Poor or Inconsistent Reaction Yields
| Possible Cause | Troubleshooting Step |
| Catalyst Deactivation | Impurities in DMSO, such as water or dimethyl sulfide, can poison sensitive catalysts (e.g., Grubbs catalysts for olefin metathesis). Use a fresh, unopened bottle of high-purity, anhydrous DMSO. Consider a different solvent if the catalyst is known to be incompatible with DMSO. |
| Olefin Degradation | The olefin may be degrading due to impurities in the DMSO. Analyze the starting material stability in the specific batch of DMSO being used (see Experimental Protocol 2). |
| Water Contamination | Water from improperly stored DMSO can inhibit the reaction. Use a new bottle of anhydrous DMSO or verify the water content of your current stock using Karl Fischer titration (see Experimental Protocol 1). |
Issue 2: Formation of Unexpected Byproducts
| Possible Cause | Troubleshooting Step |
| Reaction with DMSO Impurities | Byproducts may arise from reactions between the olefin and impurities in the DMSO. Characterize the byproducts to identify potential reactants. Use a higher grade of DMSO. |
| DMSO Participating in the Reaction | Under certain conditions, especially with strong reagents or catalysts, DMSO can act as a reactant.[7][8][9] Review the literature for similar reactions to see if DMSO participation has been observed. |
| Olefin Isomerization | Acidic or basic impurities in the DMSO may be causing the olefin to isomerize. Test the pH of the DMSO. |
Issue 3: Difficulty Dissolving the Olefin
| Possible Cause | Troubleshooting Step |
| Water Content in DMSO | Although DMSO is a powerful solvent, significant water contamination can reduce its solvating power for certain organic compounds. Use anhydrous DMSO. |
| Incorrect DMSO Grade | Different grades of DMSO may have slightly different specifications that could affect solubility. Ensure you are using a grade appropriate for your application. |
Quantitative Data Summary
The quality of DMSO can be assessed by the specifications provided by the manufacturer. Below is a table summarizing typical specifications for different grades of DMSO.
| Parameter | Industrial Grade | Reagent Grade | Anhydrous/Molecular Biology Grade | Pharmaceutical (USP/Ph. Eur.) Grade |
| Assay (by GC) | ≥ 99.5% | ≥ 99.9% | ≥ 99.9% | ≥ 99.9% |
| Water Content | ≤ 0.5% | ≤ 0.2% | ≤ 0.005% (50 ppm) | ≤ 0.1% |
| Acidity (as acetic acid) | Not specified | ≤ 0.001% | ≤ 0.001% | Passes test |
| Residue after Evaporation | Not specified | ≤ 0.01% | ≤ 0.001% | ≤ 0.01% |
| Dimethyl Sulfone (by GC) | Not specified | Not specified | Not specified | ≤ 0.03% |
Note: These values are typical and may vary between suppliers. Always refer to the certificate of analysis for the specific batch.
Experimental Protocols
Protocol 1: Determination of Water Content in DMSO by Karl Fischer Titration
Objective: To quantify the amount of water in a DMSO sample.
Methodology:
-
Instrument Setup: Prepare and standardize a volumetric or coulometric Karl Fischer titrator according to the manufacturer's instructions.
-
Sample Preparation: In a dry, inert atmosphere (e.g., a glove box), draw a known volume or weight of the DMSO sample using a dry syringe or pipette.
-
Titration: Inject the sample into the titration cell. The instrument will automatically titrate the sample with the Karl Fischer reagent until the endpoint is reached.
-
Calculation: The instrument's software will calculate the water content, typically in parts per million (ppm) or percentage.
-
Quality Control: Run a standard with a known water content to verify the accuracy of the instrument.
Protocol 2: Assessing Olefin Stability in DMSO
Objective: To determine if a specific batch of DMSO is causing degradation of the olefin.
Methodology:
-
Sample Preparation: Prepare a stock solution of the olefin in the DMSO batch at the desired experimental concentration.
-
Initial Analysis (T=0): Immediately analyze the stock solution using a suitable analytical method (e.g., HPLC-UV, GC-MS, or NMR) to determine the initial purity of the olefin.
-
Incubation: Store the stock solution under the intended experimental conditions (e.g., temperature, light exposure).
-
Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24 hours), take an aliquot of the stock solution and analyze it using the same analytical method.
-
Data Analysis: Compare the purity of the olefin at each time point to the initial purity. A significant decrease in the main peak area and/or the appearance of new peaks indicates degradation. A control experiment using a fresh, high-purity anhydrous DMSO can be run in parallel for comparison.
Visualizations
Caption: Troubleshooting workflow for olefin reactions in DMSO.
Caption: Impact of common DMSO impurities on complex olefins and catalysts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Utilization of DMSO as a solvent-cum-reactant: synthesis of fused 2-aryl-4-methylquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. gchemglobal.com [gchemglobal.com]
Technical Support Center: Strategies for Reducing Sample Complexity in Drug Screening and Optimization Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to sample complexity in your drug screening and optimization (DSO) experiments.
Frequently Asked Questions (FAQs)
Q1: My high-throughput screening (HTS) campaign is becoming too costly and time-consuming due to the sheer number of samples. How can I reduce the number of compounds I need to physically screen?
A1: A primary strategy to reduce the initial sample pool is to implement virtual screening and computational modeling before embarking on physical screening.[1] By simulating the interaction of compounds with the target protein, you can prioritize a smaller, more promising subset of candidates for experimental validation.
Another effective technique is Fragment-Based Drug Discovery (FBDD).[2][3] Instead of screening large, complex molecules, FBDD uses smaller "fragments." This approach allows for a more efficient exploration of the target's binding site and can serve as a starting point for designing more potent lead compounds.[2]
Experimental Protocol: Virtual Screening Workflow
-
Target Preparation: Obtain or model the 3D structure of the biological target.
-
Compound Library Preparation: Curate a digital library of compounds to be screened.
-
Docking Simulation: Use computational software to predict the binding affinity and pose of each compound in the library to the target.
-
Scoring and Ranking: Rank the compounds based on their predicted binding scores.
-
Selection of Candidates: Select a threshold for the top-ranking compounds to proceed to experimental screening.
Q2: I am performing iterative rounds of screening, but I'm not efficiently identifying potent hits. How can I make my screening process more intelligent and sample-efficient?
A2: To improve the efficiency of iterative screening, you can employ Active Learning (AL) or Bayesian optimization.[4][5][6] These methods use the results from each screening round to build a predictive model. This model then intelligently selects the next batch of compounds to be tested, focusing on those most likely to be hits.[7][8] This approach avoids the need to screen the entire compound library exhaustively. An accurate machine learning model within this framework can significantly improve sample efficiency by identifying hits after screening only a small fraction of the library.[4][5][6]
Workflow for Active Learning in Drug Screening
Caption: An iterative workflow where a machine learning model guides the selection of compounds for subsequent screening rounds.
Q3: My experiments involve complex simulations that are computationally expensive. How can I accelerate the process of exploring the parameter space without running an exhaustive number of simulations?
A3: For computationally intensive experiments, surrogate models are an excellent solution.[9] These are simplified mathematical models that approximate the behavior of more complex simulations.[9] By training a surrogate model on a limited set of data from your complex simulations, you can then use the much faster surrogate to predict outcomes for a wide range of input parameters.[9] This significantly reduces the time and computational resources required.[9][10] For instance, surrogate models can be used to estimate molecular binding affinities, helping to prioritize which compounds to synthesize or test.[9]
Methodology for Building a Surrogate Model
-
Data Collection: Run a limited number of your complex simulations to generate a training dataset.
-
Model Training: Use techniques like machine learning, regression, or other statistical methods to train a surrogate model on the collected data.[9]
-
Model Validation: Validate the surrogate model's predictive accuracy against a separate test set of simulation data.
-
Prediction: Use the validated surrogate model to rapidly predict outcomes for new input parameters.[9]
Q4: I am struggling with the exploration-exploitation dilemma in my adaptive sampling experiments for ligand binding. How can I effectively explore the conformational space while also exploiting promising binding poses?
A4: The exploration-exploitation trade-off is a known challenge in adaptive sampling for ligand binding.[11][12] Adaptive sampling methods involve multiple rounds of simulations, where the initial conditions of each subsequent round are based on the results of the previous ones.[11][12] While these methods are efficient at identifying multiple potential binding sites (exploration), they may not always efficiently converge on the final bound pose (exploitation).[11][12]
To address this, consider implementing an information-directed sampling (IDS) strategy.[13][14] IDS algorithms balance exploring new areas of the conformational space with exploiting regions that are already showing promise, based on an information gain metric.[13]
Adaptive Sampling Logical Flow
Caption: A cyclical process for adaptive sampling where each round of simulations informs the starting points for the next.
Q5: How do different strategies for reducing sample complexity compare in terms of performance improvement?
A5: The effectiveness of each strategy can vary depending on the specific application. However, published studies provide some quantitative insights into their potential impact.
| Strategy | Reported Performance Improvement | Application Context |
| Active Learning with Pretrained Models | Identifies 58.97% of top compounds after screening only 0.6% of a 99.5 million compound library.[4][5][6] | Virtual Screening |
| Reinforcement Learning with Active Learning (RL-AL) | 5–66-fold increase in hits generated for a fixed oracle budget.[7] | De Novo Molecular Design |
| Surrogate Models | Can result in a 6-order of magnitude decrease in computation time.[10] | Computationally Expensive Simulations |
Q6: What are some common pitfalls when trying to reduce sample complexity?
A6: While these strategies are powerful, there are potential challenges to be aware of:
-
Model Accuracy (Surrogate & Active Learning Models): The performance of these strategies heavily relies on the accuracy of the underlying predictive model. An inaccurate model can lead to misleading results and inefficient exploration of the chemical space.
-
Overfitting: In machine learning-based approaches, if the model is overfitted to the initial training data, its ability to generalize to new, unseen compounds will be poor.[15]
-
Data Quality: The quality of the initial experimental data used to train models is crucial. Noisy or irrelevant data can negatively impact model performance.[15]
-
Exploration vs. Exploitation Imbalance (Adaptive Sampling): As mentioned in Q4, an imbalance can lead to inefficiently exploring the entire landscape of possibilities or failing to converge on the most promising solutions.[11][12]
References
- 1. drug.russellpublishing.co.uk [drug.russellpublishing.co.uk]
- 2. Screening Strategies Used in Drug Discovery | Technology Networks [technologynetworks.com]
- 3. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Large-Scale Pretraining Improves Sample Efficiency of Active Learning-Based Virtual Screening. (2024) | Zhonglin Cao | 1 Citations [scispace.com]
- 6. [2309.11687] Large-scale Pretraining Improves Sample Efficiency of Active Learning based Molecule Virtual Screening [arxiv.org]
- 7. Sample efficient reinforcement learning with active learning for molecular design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lirias.kuleuven.be [lirias.kuleuven.be]
- 9. enthought.com [enthought.com]
- 10. researchgate.net [researchgate.net]
- 11. How Effectively Can Adaptive Sampling Methods Capture Spontaneous Ligand Binding? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. proceedings.neurips.cc [proceedings.neurips.cc]
- 14. [2205.14829] Adaptive Sampling for Discovery [arxiv.org]
- 15. What is Sample Complexity? | DataCamp [datacamp.com]
dealing with incomplete fragmentation of DSSO cross-linked peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Disuccinimidyl Sulfoxide (B87167) (DSSO) cross-linked peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during mass spectrometry analysis, with a focus on overcoming incomplete fragmentation.
Frequently Asked Questions (FAQs)
Q1: What is DSSO and why is it used in cross-linking mass spectrometry?
Disuccinimidyl Sulfoxide (DSSO) is a mass spectrometry-cleavable cross-linking reagent used to study protein-protein interactions and protein structure.[1][2][3] Its key advantage lies in its sulfoxide bond, which is labile under collision-induced dissociation (CID), allowing the cross-linked peptides to be separated in the gas phase.[1][3] This simplifies data analysis by enabling the independent identification of the two linked peptides and produces characteristic reporter ions that aid in confident identification.[1][4]
Q2: What are the characteristic fragmentation patterns of DSSO cross-linked peptides?
During CID analysis, the C-S bonds adjacent to the sulfoxide in DSSO are weaker than the peptide backbone and cleave preferentially.[3][4] This cleavage of an interlinked peptide pair generates a characteristic doublet of fragment ions in the MS2 spectrum with a defined mass difference.[2][5] These signature peaks can then be subjected to further fragmentation (MS3) to determine the sequence of the individual peptides.[3][5]
Q3: What are the common causes of incomplete fragmentation of DSSO cross-linked peptides?
Incomplete fragmentation is a significant challenge in DSSO cross-linking experiments. The primary causes include:
-
Suboptimal Collision Energy: Different fragmentation energies are required to cleave the DSSO linker versus the peptide backbone.[4] If the collision energy is too low, the peptide backbone will not fragment sufficiently for sequence identification. Conversely, high fragmentation energies can lead to the loss of the characteristic reporter doublet ions.[4]
-
Low Signal Intensity: The diagnostic DSSO fragment ions may have low signal intensity, making them difficult to detect and select for subsequent fragmentation.[1]
-
Physicochemical Properties of Peptides: The efficiency of fragmentation can be influenced by the specific properties of the peptides themselves, such as their size and charge state.[1] For example, Electron Transfer Dissociation (ETD) has reduced fragmentation efficiency for peptides with a larger mass-to-charge ratio (m/z).[1]
-
Low Abundance of Cross-Linked Species: Cross-linked peptides are often present in low stoichiometry compared to linear peptides, leading to weaker signals.[6]
Troubleshooting Guide
Issue: Poor identification of cross-linked peptides due to incomplete fragmentation.
Solution 1: Optimize Fragmentation Method and Collision Energy
The choice of fragmentation method is critical. While CID is effective at cleaving the DSSO linker, Higher-Energy Collisional Dissociation (HCD) is often better for fragmenting the peptide backbone.[4] A stepped-HCD approach, which applies a range of collision energies, has been shown to be highly effective.[2][4]
Experimental Protocol: Stepped-HCD for DSSO Cross-Linked Peptides
This protocol is adapted from a study that optimized HCD for DSSO cross-links.[4]
-
Instrumentation: An Orbitrap Fusion Lumos Tribrid mass spectrometer or a similar HCD-equipped instrument is recommended.[4]
-
MS1 Survey Scans: Record survey scans at a resolution of 120,000, with a scan range of 400-1600 m/z.[4]
-
MS2 Fragmentation:
-
Select precursor ions with charge states of 3+ and higher for fragmentation, as cross-linked peptides are typically in this range.[4]
-
Use an isolation width of 1.4-1.6 m/z.[4]
-
Apply a stepped normalized collision energy (NCE). The optimal performance has been observed with a stepped NCE of 27 ± 6% .[4] This combines lower energy for linker cleavage and higher energy for peptide backbone fragmentation.
-
-
MS2 Detection: Record MS/MS spectra at a resolution of 30,000.[4]
Table 1: Comparison of Fragmentation Strategies for DSSO Cross-Linked Peptides
| Fragmentation Strategy | Advantages | Disadvantages | Recommended For |
| Stepped-HCD | High number of cross-link identifications; combines linker and peptide fragmentation in a single MS2 scan.[2][4] | Requires optimization of collision energy steps. | General-purpose, high-throughput analysis on HCD-equipped instruments.[4] |
| CID-MS2 / HCD-MS3 | Good for generating reporter ions (CID) and then sequencing (HCD).[5] | Slower scan rate and lower sensitivity compared to MS2-only methods.[2][4] | In-depth analysis when MSn capabilities are available. |
| CID-MS2 / ETD-MS2 | ETD is complementary to HCD and can be beneficial for peptides with higher charge states.[1] | Requires an ETD-enabled instrument; ETD can be less efficient for larger m/z peptides.[1][5] | Analysis of complex samples where complementary fragmentation is needed. |
Solution 2: Enrich for Cross-Linked Peptides
The low abundance of cross-linked peptides can be addressed by enriching the sample prior to LC-MS/MS analysis.[6] This reduces the complexity of the sample and increases the concentration of the target peptides.
-
Size-Exclusion Chromatography (SEC): This method separates peptides based on size. Since cross-linked peptides are larger than linear peptides, they typically elute in earlier fractions.[6]
-
Strong Cation Exchange (SCX) Chromatography: This technique separates peptides based on charge. Cross-linked peptides generally have a higher charge state at low pH and will bind more strongly to the SCX resin, allowing for their separation from singly-charged linear peptides.[6][7]
Experimental Workflow: Enrichment of DSSO Cross-Linked Peptides
Caption: Workflow for sample preparation and enrichment of DSSO cross-linked peptides.
Solution 3: Employ Sequential Digestion
Using multiple proteases with different cleavage specificities can improve protein sequence coverage and generate a more diverse set of cross-linked peptides, which may have better fragmentation properties.[1][4] For example, a sequential digestion with Trypsin and GluC can increase the number of identified cross-links.[4]
Issue: Difficulty in distinguishing true cross-links from false positives.
Solution: Implement a Robust Data Analysis Strategy
The complex nature of cross-linking data requires specialized software and stringent filtering to control the false discovery rate (FDR).
-
Use Specialized Software: Software such as XlinkX within Proteome Discoverer is designed to identify the characteristic fragmentation patterns of DSSO and other cleavable cross-linkers.[4][6]
-
Control False Discovery Rate (FDR): It is crucial to apply a strict FDR, often at the cross-linked spectrum match (CSM) level, to ensure the confidence of your identifications.[1] Manual inspection of spectra for high-scoring, yet potentially incorrect, matches can also be beneficial.[1]
-
Leverage MS3 Data: A hybrid MS2-MS3 approach can improve confidence. The MS2 scan identifies the precursor masses of the individual peptides via the reporter ions, and the MS3 scans provide the sequence information for each peptide.[5]
Logical Relationship: Data Analysis for DSSO Cross-Links
Caption: Logical workflow for the analysis of DSSO cross-linking mass spectrometry data.
References
- 1. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. njms.rutgers.edu [njms.rutgers.edu]
- 5. Optimized fragmentation schemes and data analysis strategies for proteome-wide cross-link identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: False Discovery Rate (FDR) Control in DSSO Cross-linking Data Analysis
<
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing False Discovery Rate (FDR) in disuccinimidyl sulfoxide (B87167) (DSSO) cross-linking data analysis.
FAQs
Q1: What is the False Discovery Rate (FDR), and why is its control essential in DSSO cross-linking data analysis?
A1: The False Discovery Rate (FDR) is a statistical measure used to correct for the large number of comparisons made in high-throughput experiments like cross-linking mass spectrometry.[1][2] In DSSO cross-linking, thousands of peptide-spectrum matches (PSMs) are evaluated to identify cross-linked peptides. Without proper statistical control, a significant number of these identifications can be false positives arising from random chance.[1][2] Controlling the FDR at a specific level (e.g., 1% or 5%) ensures that, on average, the proportion of incorrect identifications among the accepted results is below this threshold, providing confidence in the final cross-link list.[1][3]
Q2: What is the target-decoy approach for FDR estimation in DSSO cross-linking data analysis?
A2: The target-decoy approach is a widely adopted and robust method for estimating the FDR in proteomics and cross-linking mass spectrometry.[4][5][6] In this strategy, experimental mass spectra are searched against a database containing the sequences of the proteins of interest (the "target" database) concatenated with a database of reversed or shuffled sequences (the "decoy" database).[4][7] It is assumed that any match to a decoy sequence is a random, false positive identification.[4][6] By comparing the number of matches to the target and decoy databases at a given score threshold, the FDR can be estimated and controlled.[1][4][7]
Q3: At what levels should FDR be controlled in a cross-linking experiment?
A3: FDR can and should be controlled at multiple levels in a cross-linking experiment, as controlling it at one level does not guarantee control at another.[6][8][9] The common levels for FDR control are:
-
Peptide-Spectrum Match (PSM) level: This is the most fundamental level, assessing the confidence of individual spectrum identifications.
-
Peptide-pair level: This consolidates PSMs that identify the same pair of cross-linked peptides.
-
Residue-pair level: This further consolidates data to unique linked amino acid residues.
-
Protein-pair level: This provides the FDR for the identified protein-protein interactions.
Failing to control the FDR at the level of interest (e.g., residue or protein pairs) can lead to a much higher actual error rate than anticipated from the PSM-level FDR alone.[6][8][9]
Q4: What are some common software tools for analyzing DSSO cross-linking data and controlling FDR?
A4: Several software packages are available for the analysis of DSSO cross-linking data, many of which incorporate FDR control using the target-decoy strategy. Some of these include MeroX, XlinkX, and xiFDR.[10][11][12][13] These tools are designed to handle the specific fragmentation patterns of MS-cleavable cross-linkers like DSSO and provide functionalities for calculating FDR at different levels.[10][11]
Troubleshooting Guides
Issue 1: A high number of false positives in the final list of cross-links.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Search Parameters | Review and optimize the search parameters in your analysis software. Ensure that the precursor and fragment mass tolerances are appropriate for your instrument's resolution. Incorrectly set modifications or enzyme specificities can also lead to an increase in false positives. |
| Inadequate FDR Control Strategy | Ensure you are controlling the FDR at the appropriate level (PSM, peptide-pair, residue-pair, and protein-pair).[6][8][9] A 1% FDR at the PSM level can translate to a significantly higher FDR at the protein-pair level.[8][9] Use software that allows for FDR calculation at these different levels.[10] |
| Poor Quality Mass Spectra | Improve sample preparation and mass spectrometry acquisition methods to enhance spectral quality. Incomplete fragmentation of one of the peptides in a cross-link pair can lead to incorrect matches.[14][15] |
| Incorrect Target-Decoy Database | Verify that the decoy database is correctly generated (e.g., by reversing the target sequences) and is of the same size as the target database.[3] Ensure that the search is performed against a concatenated target-decoy database.[4] |
Issue 2: A low number of identified cross-links.
| Possible Cause | Troubleshooting Steps |
| Inefficient Cross-linking Reaction | Optimize the cross-linking reaction conditions, including the DSSO-to-protein molar ratio, protein concentration, buffer composition (ensure it is amine-free, like HEPES), pH, and incubation time.[16][17] |
| Poor Recovery of Cross-linked Peptides | Cross-linked peptides are often present in low abundance.[15][18] Consider using an enrichment strategy, such as size exclusion chromatography (SEC), to isolate the larger, cross-linked peptides from the more abundant linear peptides.[19] |
| Suboptimal Protease Digestion | The presence of the DSSO cross-linker on lysine (B10760008) residues can hinder tryptic digestion.[14][17] Consider using a combination of proteases (e.g., trypsin and LysC) to increase the number and diversity of identified cross-linked peptides.[14][17] |
| Inappropriate Fragmentation Method | For DSSO, which is an MS-cleavable cross-linker, specific fragmentation methods are required.[20][21] A common approach is to use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) at the MS2 level to cleave the cross-linker, followed by MS3 fragmentation of the individual peptides.[13][20][21] Ensure your instrument method is optimized for this. |
Experimental Protocols
General Protocol for DSSO Cross-linking of a Purified Protein Complex
-
Sample Preparation:
-
Ensure the protein complex is in an amine-free buffer (e.g., 20 mM HEPES, pH 8.0, 150 mM NaCl).
-
A typical protein concentration is 0.5-1 mg/mL.
-
-
Cross-linking Reaction:
-
Quenching:
-
Stop the reaction by adding a quenching buffer, such as ammonium (B1175870) bicarbonate, to a final concentration of 20-50 mM.[12][16][17][20]
-
Incubate for an additional 15-30 minutes.
-
-
Protein Digestion:
-
Denature the cross-linked proteins (e.g., with urea (B33335) or by boiling in SDS-PAGE loading buffer).
-
Reduce cysteine bonds with DTT and alkylate with iodoacetamide.[16][20]
-
Digest the proteins with a protease (e.g., trypsin) overnight.
-
-
LC-MS/MS Analysis:
Diagrams
Caption: High-level workflow for a DSSO cross-linking experiment and subsequent data analysis.
Caption: Logical flow of the target-decoy approach for FDR calculation at a given score threshold.
References
- 1. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 2. False Discovery Rate Estimation in Proteomics | Springer Nature Experiments [experiments.springernature.com]
- 3. Target-Decoy Approach and False Discovery Rate: When Things May Go Wrong - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target-Decoy Search Strategy for Mass Spectrometry-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Scalable Approach for Protein False Discovery Rate Estimation in Large Proteomic Data Sets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quirks of Error Estimation in Cross-Linking/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arxiv.org [arxiv.org]
- 8. pure.ed.ac.uk [pure.ed.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Software – Rappsilber Laboratory [rappsilberlab.org]
- 11. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 12. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 13. Optimized fragmentation schemes and data analysis strategies for proteome-wide cross-link identification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cross-linking mass spectrometry for mapping protein complex topologies in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rational Modification of a Cross-Linker for Improved Flexible Protein Structure Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. instruct.yulab.org [instruct.yulab.org]
- 20. Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
improving identification of DSSO cross-links with different proteases
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the MS-cleavable cross-linker disuccinimidyl sulfoxide (B87167) (DSSC). The focus is on enhancing the identification of cross-linked peptides by strategically using different proteases.
Frequently Asked Questions (FAQs)
Q1: Why should I consider using proteases other than trypsin for DSSO cross-linking experiments?
A1: The DSSO cross-linker reacts with primary amines, primarily the ε-amino group of lysine (B10760008) residues. This modification can hinder the accessibility of these lysine residues to trypsin, which specifically cleaves C-terminal to lysine and arginine.[1] This reduced cleavage efficiency can lead to fewer identified cross-linked peptides.[1] Using alternative or multiple proteases can significantly increase the coverage and density of protein-protein interaction maps.[1]
Q2: Which alternative proteases are effective for digesting DSSO-cross-linked proteins?
A2: Several proteases can be used as alternatives or in combination with trypsin to improve sequence coverage and cross-link identification. Effective options include:
-
Lys-C: Cleaves at the C-terminus of lysine. A sequential digestion with Lys-C followed by trypsin is a common and effective strategy.
-
Glu-C: Cleaves at the C-terminus of glutamate (B1630785) and aspartate residues.
-
Chymotrypsin: Cleaves at the C-terminus of large hydrophobic residues like phenylalanine, tryptophan, and tyrosine.
-
Arg-N: Cleaves at the N-terminus of arginine.
Using a combination of these proteases can help generate a more diverse set of peptides, revealing cross-links that might be missed with trypsin alone.[1]
Q3: What is the general impact of using multiple proteases on cross-link identification?
A3: The primary benefit is a significant increase in the number of unique cross-links identified. Different proteases generate overlapping but distinct sets of peptides, providing a more comprehensive view of the protein interaction landscape.[1] This approach expands the coverage of protein-protein interaction maps, revealing novel interaction sites.[1]
Troubleshooting Guide
Problem: I am identifying a low number of cross-linked peptides.
Solution:
This is a common issue that can often be resolved by optimizing the digestion and mass spectrometry workflow.
-
Incorporate Multiple Proteases: Relying solely on trypsin can limit your identifications. DSSO's reaction with lysine residues can make tryptic cleavage less effective.[1]
-
Recommendation: Implement a sequential digestion protocol, for instance, using Lys-C followed by trypsin. Alternatively, digest separate aliquots of your sample with different proteases (e.g., trypsin, Glu-C, chymotrypsin) and analyze them separately.[1] The use of multiple proteases has been shown to significantly improve the coverage of protein interaction maps.[1]
-
-
Optimize MS Fragmentation Strategy: The method used to fragment the cross-linked peptides in the mass spectrometer is critical.
-
Recommendation: For DSSO, which is an MS-cleavable cross-linker, a stepped Higher-Energy Collisional Dissociation (HCD) method is highly effective and can identify more cross-links than some other methods.[2][3] Both HCD and Electron Transfer Dissociation (ETD) can be effective for large-scale XL-MS analysis, and using both can be complementary as they may identify different sets of cross-linked peptides.[1]
-
-
Enrich for Cross-linked Peptides: Cross-linked peptides are often present in low abundance compared to linear, unmodified peptides.
Below is a diagram illustrating the decision-making process for troubleshooting low cross-link identification rates.
Caption: Troubleshooting workflow for low DSSO cross-link identifications.
Data Presentation
The choice of protease has a direct and significant impact on the number of identified cross-links. The following table summarizes results from an analysis of cross-linked bovine serum albumin (BSA).
Table 1: Comparison of Unique Cross-Linked Lysine Sites in BSA Identified Using Different Protease Strategies.
| Protease(s) Used | Number of Unique Cross-Linked Lysine Sites Identified |
| Trypsin only | ~125 |
| Sequential Lys-C and Trypsin | ~175 |
| Glu-C only | ~100 |
| Chymotrypsin only | ~60 |
Note: Data is approximated from graphical representations in scientific literature for illustrative purposes.[1]
Experimental Protocols
Protocol 1: In-Solution Protein Cross-Linking with DSSO
This protocol provides a general workflow for cross-linking a purified protein or protein complex in solution.
-
Sample Preparation: Solubilize the purified protein (e.g., 50 µg of BSA) in an amine-free buffer such as HEPES (e.g., 50 µL of 20 mM HEPES, pH 8.0, 150 mM NaCl).[1]
-
Cross-linker Preparation: Immediately before use, dissolve DSSO in a dry, amine-free organic solvent like DMSO to a stock concentration of 50 mM.[1][5]
-
Cross-Linking Reaction: Add the DSSO stock solution to the protein sample. The molar ratio of protein to cross-linker may need optimization, but a 1:100 ratio (protein:cross-linker) is a common starting point.[5] Incubate the reaction for 60 minutes at room temperature.[2][5]
-
Quenching: Stop the reaction by adding a quenching buffer, such as ammonium (B1175870) bicarbonate or Tris-HCl, to a final concentration of 20-50 mM.[2][6] Incubate for 15-30 minutes.
-
Reduction and Alkylation:
-
Reduce disulfide bonds by adding DTT to a final concentration of 8-10 mM and incubating at 37-60°C for 30-45 minutes.[2][5]
-
Alkylate cysteine residues by adding iodoacetamide (B48618) (IAA) to a final concentration of 15-20 mM and incubating for 30 minutes at room temperature in the dark.[2][5]
-
-
Protein Digestion: Proceed to enzymatic digestion as described in Protocol 2.
Protocol 2: Sequential Enzymatic Digestion (Lys-C and Trypsin)
-
Initial Digestion (Lys-C): Add Lys-C to the reduced and alkylated protein sample (e.g., at a 1:50 enzyme:protein ratio). Incubate at 37°C for 4 hours.
-
Second Digestion (Trypsin): Add trypsin to the same sample (e.g., at a 1:30 enzyme:protein ratio) and incubate overnight at 37°C.[2]
-
Digestion Quenching: Stop the digestion by adding formic acid to a final concentration of ~1%. The sample is now ready for desalting and LC-MS/MS analysis.
Workflow Visualization
The diagram below outlines the complete experimental workflow for a DSSO cross-linking mass spectrometry experiment, highlighting the digestion step where different proteases can be applied.
Caption: General workflow for DSSO cross-linking mass spectrometry.
References
- 1. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. njms.rutgers.edu [njms.rutgers.edu]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Rational Modification of a Cross-Linker for Improved Flexible Protein Structure Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison of DSSO, DSS, and BS3 for Protein Cross-Linking
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal cross-linker for their protein interaction studies.
In the intricate world of proteomics and drug development, understanding protein-protein interactions is paramount. Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to elucidate these interactions, providing valuable insights into protein structure and function. Among the arsenal (B13267) of cross-linking reagents, Disuccinimidyl sulfoxide (B87167) (DSSC), Disuccinimidyl suberate (B1241622) (DSS), and Bis(sulfosuccinimidyl) suberate (BS3) are prominent choices. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in making informed decisions for their specific applications.
Key Performance Characteristics at a Glance
The choice of a cross-linker significantly impacts the outcome of a protein interaction study. The following table summarizes the key characteristics of DSSO, DSS, and BS3, offering a quick reference for their suitability in different experimental setups.
| Feature | DSSO (Disuccinimidyl sulfoxide) | DSS (Disuccinimidyl suberate) | BS3 (Bis(sulfosuccinimidyl) suberate) |
| MS-Cleavability | Yes, MS-cleavable | No, non-cleavable | No, non-cleavable |
| Solubility | Water-insoluble (requires organic solvent like DMSO or DMF)[1] | Water-insoluble (requires organic solvent like DMSO or DMF)[2][3] | Water-soluble[1][4] |
| Membrane Permeability | Membrane-permeant[1] | Membrane-permeant[2][3] | Membrane-impermeant[1][4] |
| Spacer Arm Length | 10.1 Å[1][5] | 11.4 Å[6][7] | 11.4 Å[6] |
| Reactive Groups | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester | Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester |
| Reactivity | Primary amines (e.g., lysine)[1] | Primary amines (e.g., lysine)[2] | Primary amines (e.g., lysine)[1] |
Delving Deeper: A Comparative Analysis
DSSC: The MS-Cleavable Advantage for Confident Identification
DSSC stands out due to its unique MS-cleavable nature.[1] This property allows for the fragmentation of the cross-linker within the mass spectrometer, simplifying the identification of cross-linked peptides. This is particularly advantageous in complex samples, as it facilitates the confident assignment of interacting peptides. However, studies have shown that when using collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD) methods, DSSO may identify fewer cross-linked peptides compared to DSS and BS3.[1][8] The true power of DSSO is realized with MS2-MS3 methods, which can lead to the identification of more cross-links.[1][8]
DSS and BS3: The Workhorses of Non-Cleavable Cross-Linking
DSS and its water-soluble analog, BS3, are well-established, non-cleavable cross-linkers. They share a similar spacer arm length of 11.4 Å and react with primary amines.[6][7] The primary distinction lies in their solubility and membrane permeability. DSS, being hydrophobic, can cross the cell membrane, making it suitable for intracellular cross-linking.[2][3] In contrast, the sulfonate groups on BS3 render it water-soluble and membrane-impermeant, ideal for studying cell-surface protein interactions.[1][4] Experimental data indicates that both DSS and BS3 generally yield a similar number of identified cross-linked peptides with CID and HCD fragmentation methods.[1][8]
Visualizing the Chemistry and the Workflow
To better understand the structural differences and the experimental implications of using these cross-linkers, the following diagrams provide a visual representation.
Caption: Chemical structures of DSSO, DSS, and BS3 cross-linkers.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. interchim.fr [interchim.fr]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Bissulfosuccinimidyl suberate - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. researchgate.net [researchgate.net]
- 8. Protein Interaction Crosslinking for Mass Spectrometry | Thermo Fisher Scientific - IN [thermofisher.com]
DSSO vs. DSBU: A Comparative Guide to MS-Cleavable Cross-Linkers for Protein Interaction Analysis
For researchers, scientists, and drug development professionals navigating the landscape of structural proteomics, the choice of cross-linking reagent is a critical decision that profoundly impacts the depth and accuracy of protein-protein interaction studies. Among the arsenal (B13267) of tools available, MS-cleavable cross-linkers have emerged as a powerful class of reagents that simplify data analysis and enhance the confidence of cross-link identification. This guide provides a detailed comparison of two widely used MS-cleavable cross-linkers: Disuccinimidyl sulfoxide (B87167) (DSSO) and Disuccinimidyl dibutyric urea (B33335) (DSBU).
Both DSSO and DSBU are homobifunctional N-hydroxysuccinimide (NHS) ester cross-linkers that primarily target primary amines on lysine (B10760008) residues and protein N-termini.[1] Their key feature is a spacer arm containing a bond that can be cleaved in the gas phase during tandem mass spectrometry (MS/MS), a property that significantly aids in the identification of cross-linked peptides.[1][2] This in-source cleavage simplifies complex MS/MS spectra, allowing for more straightforward and confident identification of interacting peptides.[2][3]
At a Glance: DSSO vs. DSBU
| Feature | DSSO (Disuccinimidyl sulfoxide) | DSBU (Disuccinimidyl dibutyric urea) |
| Chemical Formula | C₁₂H₁₂N₂O₇S | C₁₇H₂₂N₄O₈ |
| Molecular Weight | 388.35 Da | 426.38 Da |
| Spacer Arm Length | 10.3 Å | 12.5 Å |
| Reactive Groups | N-hydroxysuccinimide (NHS) esters | N-hydroxysuccinimide (NHS) esters |
| Target Residues | Primary amines (Lysine, N-terminus)[1] | Primary amines (Lysine, N-terminus), Hydroxyl groups (Serine, Threonine)[4][5] |
| MS-Cleavable Bond | Sulfoxide (C-S)[6] | Urea (C-N)[6] |
| Cleavage Energy | Lower energy CID/HCD required[6] | Higher energy HCD required[6][7] |
| Fragmentation Pattern | Asymmetric cleavage produces characteristic fragment doublets with a mass difference of 31.97 Da.[8] | Symmetric cleavage of the urea group.[9] |
| Data Analysis Software | XlinkX, MeroX, xiSEARCH, MetaMorpheusXL[10][11][12][13] | MeroX, XlinkX, xiSEARCH, MetaMorpheusXL[10][11][12][13] |
Delving Deeper: Advantages and Disadvantages
DSSO: The Advantage of Labile Cleavage
DSSO contains a sulfoxide bond within its spacer arm, which is relatively labile and can be cleaved under lower-energy collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[6] This predictable fragmentation simplifies the MS/MS spectrum, producing characteristic reporter ions that are readily identified by specialized software.[8]
Advantages of DSSO:
-
Simplified Spectra: The low-energy cleavage of the sulfoxide bond leads to cleaner MS/MS spectra, facilitating the identification of cross-linked peptides.[3]
-
Established Workflows: Numerous optimized protocols and data analysis strategies have been developed specifically for DSSO.[14][15]
-
High Identification Rates in Certain Contexts: In some studies, DSSO has demonstrated the ability to identify a high number of cross-links, particularly with optimized fragmentation methods.[16]
Disadvantages of DSSO:
-
More Complex Fragmentation Analysis: While the cleavage is predictable, it can be asymmetric, leading to multiple fragment ion series that require sophisticated algorithms for interpretation.[11]
-
Potential for Premature Cleavage: The lability of the sulfoxide bond can sometimes lead to in-source fragmentation, which may complicate data analysis.
DSBU: Broader Reactivity and Robust Performance
DSBU features a urea-based linker that is also MS-cleavable, though it requires higher fragmentation energy compared to DSSO's sulfoxide bond.[6][7] A notable feature of DSBU is its documented reactivity with the hydroxyl groups of serine and threonine residues, in addition to primary amines.[4][5] This broader reactivity can provide more comprehensive structural information.
Advantages of DSBU:
-
Expanded Target Scope: The ability to cross-link serine and threonine residues in addition to lysines can reveal a more extensive network of protein interactions.[4]
-
Robust Identification: DSBU has been shown to yield a high number of identified cross-links in various studies, including proteome-wide analyses.[17]
-
Simplified Data Analysis with MeroX: The MeroX software is particularly well-suited for analyzing DSBU data, streamlining the identification process.[4][11]
Disadvantages of DSBU:
-
Higher Cleavage Energy Required: The urea bond is more stable than the sulfoxide bond in DSSO, necessitating higher HCD energy for efficient cleavage, which may not be optimal for all instruments or experimental setups.[6][7]
-
Potential for Missed Cleavages: The higher energy requirement could potentially lead to incomplete fragmentation of the cross-linker, complicating spectral interpretation.
Experimental Considerations and Protocols
The choice between DSSO and DSBU will depend on the specific research question, the nature of the protein sample, and the available instrumentation. Below are generalized protocols for in vitro cross-linking.
General In Vitro Cross-Linking Protocol
This protocol provides a starting point for cross-linking purified proteins or protein complexes. Optimization of cross-linker concentration and incubation time is recommended for each specific system.
Reagents:
-
Purified protein sample in an amine-free buffer (e.g., HEPES, PBS) at pH 7.2-8.0.
-
DSSO or DSBU stock solution (e.g., 25 mM in DMSO).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
Procedure:
-
Prepare the protein sample at a suitable concentration (e.g., 1 mg/mL).
-
Add the DSSO or DSBU stock solution to the protein sample to achieve the desired final concentration (e.g., 1 mM).
-
Incubate the reaction mixture at room temperature for 30-60 minutes.
-
Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.
-
Proceed with sample preparation for mass spectrometry analysis (e.g., SDS-PAGE, in-gel or in-solution digestion).
In-Cell Cross-Linking Protocol
This protocol is a general guideline for cross-linking proteins within intact cells.
Reagents:
-
Cell culture in suspension or adherent.
-
Phosphate-buffered saline (PBS).
-
DSSO or DSBU stock solution (e.g., 25 mM in DMSO).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
Procedure:
-
Wash the cells with PBS to remove any amine-containing media.
-
Resuspend or cover the cells with PBS.
-
Add the DSSO or DSBU stock solution to the desired final concentration (e.g., 1-2 mM).
-
Incubate at room temperature for a short period (e.g., 2-10 minutes) to minimize cell lysis.
-
Quench the reaction by adding the quenching buffer.
-
Harvest the cells and proceed with cell lysis and protein extraction for subsequent analysis.
Visualizing the Workflow and Mechanisms
To better understand the processes involved, the following diagrams illustrate the chemical structures and cleavage mechanisms of DSSO and DSBU, as well as a typical cross-linking mass spectrometry workflow.
Conclusion
Both DSSO and DSBU are powerful MS-cleavable cross-linkers that have significantly advanced the field of structural proteomics. The choice between them is not always straightforward and depends on the specific experimental goals and conditions. DSSO, with its more labile sulfoxide bond, offers the advantage of simplified fragmentation spectra. In contrast, DSBU provides the benefit of broader reactivity, potentially capturing a more diverse set of interactions. By carefully considering the advantages and disadvantages of each, and by optimizing experimental protocols, researchers can effectively leverage these reagents to gain valuable insights into the intricate architecture of protein complexes and cellular interaction networks.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Cross-Linking Mass Spectrometry (XL-MS): an Emerging Technology for Interactomics and Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simplified Protocol for Cross-linking Mass Spectrometry Using the MS-Cleavable Cross-linker DSBU with Efficient Cross-link Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. instruct.yulab.org [instruct.yulab.org]
- 7. njms.rutgers.edu [njms.rutgers.edu]
- 8. Improved Peptide Backbone Fragmentation Is the Primary Advantage of MS-Cleavable Crosslinkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A synthetic peptide library for benchmarking crosslinking-mass spectrometry search engines for proteins and protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 12. Software – Rappsilber Laboratory [rappsilberlab.org]
- 13. Identification of MS-Cleavable and Noncleavable Chemically Cross-Linked Peptides with MetaMorpheus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 15. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
DSSO vs. Formaldehyde for In Vivo Cross-Linking: A Comparative Guide
In the dynamic landscape of in vivo cross-linking for studying protein-protein interactions, researchers are increasingly seeking alternatives to the traditional formaldehyde (B43269) fixation. Disuccinimidyl sulfoxide (B87167) (DSSC), a bifunctional NHS-ester cross-linker, has emerged as a powerful tool, offering distinct advantages over formaldehyde. This guide provides an objective comparison of DSSO and formaldehyde, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal cross-linking strategy for their specific needs.
Key Performance Comparison
A critical evaluation of DSSO and formaldehyde reveals significant differences in their chemical properties, cross-linking efficiency, impact on biological systems, and subsequent analysis.
| Feature | DSSO (Disuccinimidyl sulfoxide) | Formaldehyde |
| Cross-linking Chemistry | Amine-reactive NHS esters form stable amide bonds with primary amines (e.g., lysine (B10760008) residues). | Reacts with primary amines, thiols, and hydroxyl groups, forming Schiff bases and methylene (B1212753) bridges. |
| Specificity | Primarily targets lysine residues. | Less specific, reacting with multiple functional groups.[1] |
| Spacer Arm Length | ~10.1 Å | ~2 Å |
| Reversibility | Not inherently reversible. However, MS-cleavable versions are widely used.[2][3] | Reversible by heat and low pH. |
| Cell Permeability | Membrane-permeable versions (e.g., Azide-A-DSBSO) have been developed for in vivo applications.[4][5] | Highly cell-permeable.[6][7][8][9] |
| Identification by MS | MS-cleavable nature simplifies data analysis by allowing for the identification of individual peptides.[2][3] | Complex fragmentation patterns; recent findings show a predominant +24 Da mass shift in structured proteins, crucial for data analysis.[10][11][12] |
| Artifacts | Can form intra- and inter-linked peptides, as well as monolinks. | Can lead to extensive protein complexes and potential epitope masking.[7] |
| Application | Ideal for capturing protein-protein interactions for mass spectrometry-based proteomics.[2][3] | Widely used for chromatin immunoprecipitation (ChIP) and stabilizing protein-DNA interactions.[7] |
Advantages of DSSO over Formaldehyde
DSSC offers several key benefits for in vivo cross-linking, particularly for researchers focused on elucidating protein-protein interaction networks using mass spectrometry.
-
MS-Cleavability for Simplified Data Analysis : The sulfoxide bond in the DSSO spacer arm is cleavable by collision-induced dissociation (CID) in the mass spectrometer.[2][3] This fragmentation pattern generates unique signature ions, allowing for the confident identification of cross-linked peptides and simplifying the complex data analysis typically associated with cross-linking studies.
-
Defined Specificity : DSSO primarily reacts with primary amines, leading to more defined and interpretable cross-linking results compared to the broader reactivity of formaldehyde.[13] This specificity reduces the complexity of the resulting cross-linked products.
-
Tunable Properties with Derivatives : The development of membrane-permeable and enrichable DSSO derivatives, such as Azide-A-DSBSO, has significantly enhanced its utility for in vivo studies.[4][5][14][15] These features allow for efficient capture of intracellular protein interactions and subsequent enrichment of cross-linked peptides, improving the depth of proteome-wide analyses.
-
Reduced Risk of Extensive Aggregation : Due to its more defined reactivity and longer spacer arm, DSSO is less prone to inducing the large, insoluble protein aggregates that can be a challenge with formaldehyde cross-linking.
Experimental Protocols
Detailed methodologies are crucial for successful and reproducible in vivo cross-linking experiments.
In Vivo Cross-Linking with DSSO (using a cell-permeable derivative)
This protocol is adapted from studies utilizing membrane-permeable DSSO derivatives for in vivo cross-linking in mammalian cells.[16][17]
-
Cell Culture : Grow mammalian cells to 80-90% confluency.
-
Cell Harvesting : Detach cells and wash twice with ice-cold PBS.
-
Cross-linking Reaction :
-
Resuspend the cell pellet in an appropriate buffer (e.g., PBS) at a concentration of 1-5 x 10^7 cells/mL.
-
Add the cell-permeable DSSO derivative (e.g., Azide-A-DSBSO) to a final concentration of 1-3 mM.
-
Incubate for 30-60 minutes at room temperature with gentle rotation.
-
-
Quenching : Add a quenching buffer (e.g., 50 mM Tris-HCl, pH 8.0 or 100 mM glycine) to a final concentration of 20-50 mM.
-
Incubation : Incubate for 15-30 minutes at room temperature to quench the reaction.
-
Cell Lysis : Pellet the cells and proceed with your downstream lysis protocol for protein extraction and mass spectrometry analysis.
In Vivo Cross-Linking with Formaldehyde
This is a standard protocol for formaldehyde cross-linking in mammalian cells, commonly used for ChIP and protein-protein interaction studies.[18][7][19]
-
Cell Culture : Grow mammalian cells to 80-90% confluency.
-
Cross-linking Reaction :
-
Add formaldehyde directly to the cell culture medium to a final concentration of 0.5-1%.
-
Incubate for 10-15 minutes at room temperature with gentle swirling.
-
-
Quenching : Add glycine (B1666218) to a final concentration of 125 mM to quench the cross-linking reaction.
-
Incubation : Incubate for 5 minutes at room temperature.
-
Cell Harvesting and Lysis : Scrape the cells, pellet by centrifugation, and wash with ice-cold PBS. Proceed with the appropriate lysis buffer for your downstream application.
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams outline the key steps in DSSO and formaldehyde in vivo cross-linking workflows.
Mass Spectrometry Data Analysis Considerations
The choice of cross-linker significantly impacts the data analysis workflow.
DSSO Data Analysis
The MS-cleavable nature of DSSO simplifies the identification of cross-linked peptides.[2] Dedicated software tools are available that are optimized for the characteristic fragmentation patterns of DSSO, which include the identification of signature doublet peaks in the MS2 spectra, followed by MS3 fragmentation of the individual peptides.[20][21][22][23][24][25]
Formaldehyde Data Analysis
The analysis of formaldehyde cross-linked samples by mass spectrometry is more complex due to the non-specific nature of the cross-links and the heterogeneous products formed. A recent and critical finding is that formaldehyde predominantly induces a +24 Da mass shift in structured proteins, rather than the previously assumed +12 Da.[10][11][12] This requires specialized search algorithms that can account for this specific mass modification.
Conclusion
Both DSSO and formaldehyde are valuable reagents for in vivo cross-linking, each with its own set of strengths and weaknesses. For researchers aiming to perform large-scale, mass spectrometry-based analysis of protein-protein interaction networks, the use of MS-cleavable DSSO offers significant advantages in terms of specificity and ease of data analysis. The development of cell-permeable and enrichable DSSO derivatives further enhances its utility for capturing a comprehensive snapshot of the cellular interactome.
Formaldehyde remains a cornerstone for applications like ChIP-seq, where its ability to efficiently cross-link proteins to DNA is paramount. Its high cell permeability and reversibility are also advantageous in many experimental contexts. However, for in-depth proteomics studies, the challenges associated with its non-specific reactivity and complex data analysis must be carefully considered. The recent discovery of the predominant +24 Da mass shift provides a critical piece of information for more accurate analysis of formaldehyde cross-linked samples.
Ultimately, the choice between DSSO and formaldehyde will depend on the specific research question, the intended downstream analysis, and the experimental system. By understanding the distinct characteristics of each cross-linker, researchers can make an informed decision to best achieve their scientific goals.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-linking mass spectrometry for mapping protein complex topologies in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo crosslinking and effective 2D enrichment for interactome studies of the nucleosome | Semantic Scholar [semanticscholar.org]
- 5. A New in Vivo Cross-linking Mass Spectrometry Platform to Define Protein–Protein Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ChIP-X: Cross-linking proteins to DNA and cell lysis [sigmaaldrich.com]
- 8. Optimization of Formaldehyde Cross-Linking for Protein Interaction Analysis of Non-Tagged Integrin β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mass Spectrometric Detection of Formaldehyde-Crosslinked PBMC Proteins in Cell-Free DNA Blood Collection Tubes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mass spectrometry reveals the chemistry of formaldehyde cross-linking in structured proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. pnas.org [pnas.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Cross-Linking and Cell Harvesting [protocols.io]
- 19. researchgate.net [researchgate.net]
- 20. Optimized fragmentation schemes and data analysis strategies for proteome-wide cross-link identification - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Developing a Multiplexed Quantitative Cross-linking Mass Spectrometry Platform for Comparative Structural Analysis of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Workflow for Improved Analysis of Cross-Linking Mass Spectrometry Data Integrating Parallel Accumulation-Serial Fragmentation with MeroX and Skyline - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
- 24. An integrated workflow for crosslinking mass spectrometry | Molecular Systems Biology [link.springer.com]
- 25. [PDF] A Workflow for Improved Analysis of Cross-Linking Mass Spectrometry Data Integrating Parallel Accumulation-Serial Fragmentation with MeroX and Skyline | Semantic Scholar [semanticscholar.org]
Validating Protein-Protein Interactions: A Comparative Guide to DSSO Cross-Linking and Co-Immunoprecipitation
For researchers, scientists, and drug development professionals, the accurate identification and validation of protein-protein interactions (PPIs) are paramount for elucidating biological pathways and identifying potential therapeutic targets. This guide provides a comprehensive comparison of two powerful techniques: Disuccinimidyl sulfoxide (B87167) (DSSO) cross-linking followed by mass spectrometry (XL-MS) and co-immunoprecipitation (Co-IP). We delve into the experimental protocols, present comparative data, and illustrate the workflows to aid in the selection and application of these methods for robust PPI validation.
Cross-linking mass spectrometry (XL-MS) is a powerful technique for studying protein structures and interactions.[1] The use of MS-cleavable cross-linkers like DSSO is advantageous for identifying protein-protein interaction sites due to their ability to generate distinguishing ions in the mass spectrometer, simplifying the identification of cross-linked peptides.[2] Co-immunoprecipitation (Co-IP) is a widely used and accepted technique to isolate and study protein-protein interactions in their native state within a cell lysate.[3][4][5] It relies on a specific antibody to pull down a target protein ("bait") along with its interacting partners ("prey").[3]
Often, these techniques are used in a complementary fashion. Cross-linking can be employed to stabilize transient or weak interactions before performing a co-immunoprecipitation, thereby increasing the chances of identifying physiologically relevant but fleeting PPIs.[6]
Comparative Analysis of DSSO Cross-Linking and Co-Immunoprecipitation
The choice between DSSO cross-linking and co-immunoprecipitation, or their combined use, depends on the specific research question, the nature of the protein interaction, and the available resources. The following table summarizes the key characteristics and performance metrics of each technique.
| Feature | DSSO Cross-Linking with Mass Spectrometry | Co-Immunoprecipitation |
| Primary Goal | Identification of direct and proximal protein interactions; provides distance constraints. | Validation of protein-protein interactions; identification of interaction partners in a complex. |
| Interaction Type | Captures both stable and transient interactions by covalent linkage.[6] | Primarily detects stable interactions; may miss weak or transient ones.[6] |
| Interaction Data | Provides information on the specific amino acid residues involved in or near the interaction interface. | Confirms the presence of an interaction between proteins in a complex. |
| Throughput | High-throughput; can identify hundreds of protein-protein interactions in a single experiment. | Lower throughput; typically focused on validating a few specific interactions at a time. |
| Sensitivity | High, especially with enrichment of cross-linked peptides. | Variable; dependent on antibody affinity and the abundance of the interacting proteins. |
| False Positives | Can arise from random collisions of proteins in close proximity. | Can be caused by non-specific binding of proteins to the antibody or beads.[5] |
| Validation | Results often require validation by an orthogonal method like co-immunoprecipitation. | Considered a "gold standard" for PPI validation, but may still require further confirmation. |
| Quantitative Analysis | Can be made quantitative using isotopic labeling (qXL-MS) to study changes in interactions. | Can be semi-quantitative by comparing band intensities on a Western blot. |
Experimental Protocols
Detailed and optimized protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for DSSO cross-linking followed by mass spectrometry and for co-immunoprecipitation.
DSSO Cross-Linking and Mass Spectrometry Protocol
This protocol is adapted for in-cell cross-linking.
-
Cell Culture and Harvest: Culture cells to the desired confluency. Harvest cells by centrifugation and wash with ice-cold PBS.
-
In-Cell Cross-Linking: Resuspend the cell pellet in a suitable buffer (e.g., PBS). Add DSSO (typically from a stock solution in DMSO) to a final concentration of 1-2 mM.[7] Incubate for 30-60 minutes at room temperature with gentle rotation.
-
Quenching: Quench the cross-linking reaction by adding a quenching buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Cell Lysis: Lyse the cells using a lysis buffer containing detergents and protease inhibitors.
-
Protein Digestion: Precipitate the proteins and resuspend in a denaturation buffer (e.g., 8 M urea). Reduce and alkylate the cysteine residues. Digest the proteins into peptides using an appropriate protease (e.g., trypsin).[8]
-
Enrichment of Cross-Linked Peptides (Optional): Enrich for cross-linked peptides using techniques like size exclusion chromatography or strong cation exchange chromatography.
-
LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer. The MS-cleavable nature of DSSO allows for specific fragmentation patterns that are used to identify the cross-linked peptides.[2][9]
-
Data Analysis: Use specialized software (e.g., XlinkX) to identify the cross-linked peptides and map the interaction sites.[2]
Co-Immunoprecipitation Protocol
This protocol describes a typical co-immunoprecipitation experiment.
-
Cell Lysis: Lyse cultured cells with a non-denaturing lysis buffer to preserve protein-protein interactions.[10] The buffer should contain protease and phosphatase inhibitors.[10]
-
Pre-clearing the Lysate: (Optional but recommended) Incubate the cell lysate with beads (e.g., Protein A/G agarose) to reduce non-specific binding.[10] Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the primary antibody specific to the "bait" protein to the pre-cleared lysate. Incubate for 1-4 hours or overnight at 4°C with gentle rotation.[5][10]
-
Capture of Immune Complexes: Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-3 hours at 4°C to capture the antibody-protein complexes.[4]
-
Washing: Pellet the beads by centrifugation and wash them multiple times (typically 3-5 times) with a wash buffer to remove non-specifically bound proteins.[5] The stringency of the wash buffer can be adjusted.[5]
-
Elution: Elute the bait protein and its interacting partners from the beads. This can be done using a low-pH elution buffer or by boiling the beads in SDS-PAGE sample buffer.[5]
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting with an antibody against the suspected interacting "prey" protein.[11] Alternatively, the entire eluate can be analyzed by mass spectrometry to identify unknown interacting partners.[3]
Visualizing the Methodologies
To better understand the workflows and their relationship, the following diagrams have been generated using the Graphviz DOT language.
Conclusion
DSSO cross-linking followed by mass spectrometry and co-immunoprecipitation are powerful and complementary techniques for the study of protein-protein interactions. DSSO-XL-MS is an excellent tool for the large-scale discovery of PPIs and for gaining structural insights into protein complexes. Co-IP serves as a robust method for validating these interactions and for studying them under near-physiological conditions. By understanding the principles, strengths, and limitations of each technique, researchers can design more effective experiments to confidently identify and characterize protein-protein interactions, ultimately advancing our understanding of cellular processes and disease mechanisms.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 4. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 5. Designing an Efficient Co‑immunoprecipitation (Co‑IP) Protocol | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Cross-linking, Immunoprecipitation and Proteomic Analysis to Identify Interacting Proteins in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Developing a Multiplexed Quantitative Cross-linking Mass Spectrometry Platform for Comparative Structural Analysis of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. antibodiesinc.com [antibodiesinc.com]
- 11. assaygenie.com [assaygenie.com]
Confirming Protein Interactions: A Comparative Guide to Yeast Two-Hybrid Validation of DSSO-Identified Interactions
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular function, understanding the complex web of protein-protein interactions (PPIs) is paramount. The advent of high-throughput techniques like crosslinking-mass spectrometry (XL-MS) with reagents such as disuccinimidyl sulfoxide (B87167) (DSSO) has revolutionized the discovery of PPIs on a proteome-wide scale. However, the validation of these putative interactions is a critical step to ensure the biological relevance of the findings. The yeast two-hybrid (Y2H) system remains a widely used method for this purpose. This guide provides a comprehensive comparison of Y2H as a validation tool for PPIs initially identified by DSSO, complete with experimental data, detailed protocols, and workflow visualizations.
Unveiling Protein Proximity: DSSO Crosslinking-Mass Spectrometry
DSSO is a mass spectrometry-cleavable crosslinker that covalently links interacting amino acid residues (primarily lysines) that are in close proximity. This chemical "snapshot" of protein interactions within a cell or protein complex can then be analyzed by mass spectrometry to identify the crosslinked peptides and, by extension, the interacting proteins. The cleavable nature of DSSO simplifies the identification of the crosslinked peptides in the mass spectrometer.[1]
The Classic Interrogator: Yeast Two-Hybrid (Y2H) System
The yeast two-hybrid system is a genetic method used to detect binary protein-protein interactions in vivo.[2] It relies on the reconstitution of a functional transcription factor. A "bait" protein is fused to the DNA-binding domain (DBD) of a transcription factor, and a "prey" protein is fused to its activation domain (AD). If the bait and prey proteins interact, the DBD and AD are brought into close proximity, activating the transcription of a reporter gene, which typically allows for cell growth on selective media or a colorimetric change.
A Tale of Two Techniques: DSSO and Y2H in Tandem
While both DSSO-XL-MS and Y2H are powerful techniques for studying PPIs, they provide different types of information and are subject to different sets of advantages and limitations. DSSO captures interactions, including transient ones, in a near-native environment by covalently linking proteins that are spatially close. In contrast, Y2H detects direct, binary interactions that can occur within the yeast nucleus.
A key consideration is that the set of interactions identified by each method may not completely overlap. Large-scale studies have shown that XL-MS can identify a significant number of interactions not previously found by systematic two-hybrid or affinity purification-mass spectrometry approaches.[3][4] This suggests that these techniques are complementary rather than redundant. XL-MS can capture interactions within large, dynamic complexes that might be difficult to reconstitute in a Y2H system, while Y2H can confirm direct physical interactions between two specific proteins.
Quantitative Comparison: Performance of DSSO-XL-MS and Y2H
Direct quantitative data on the validation rate of DSSO-identified interactions by Y2H is not extensively published in the form of large-scale, systematic follow-up studies. However, based on the principles of each technique and findings from comparative interactome studies, we can summarize their performance characteristics.
| Feature | DSSO Crosslinking-Mass Spectrometry | Yeast Two-Hybrid (Y2H) |
| Interaction Type | Proximity-based, direct and indirect | Direct, binary |
| Throughput | High-throughput, proteome-wide screening | Can be high-throughput for library screening |
| Cellular Context | Can be performed in situ in native cellular environments | Ectopic expression in the yeast nucleus |
| Interaction Nature | Captures stable and transient interactions | Favors stable interactions |
| False Positives | Can arise from random collisions of abundant proteins | Can occur due to self-activation or non-specific interactions |
| False Negatives | May miss interactions not involving accessible reactive residues | Can occur if the fusion proteins misfold, fail to enter the nucleus, or if the interaction site is blocked |
| Data Output | Identification of interacting proteins and proximity information (crosslinked residues) | Binary (yes/no) interaction, can be semi-quantitative |
Experimental Workflows
To effectively utilize these techniques, a clear understanding of their experimental workflows is essential.
DSSO Crosslinking-Mass Spectrometry Workflow
Yeast Two-Hybrid Validation Workflow
Detailed Experimental Protocols
DSSO Crosslinking-Mass Spectrometry Protocol (In Vitro)
-
Protein Complex Preparation: Purify the protein complex of interest to homogeneity. Prepare the complex at a concentration of 1-5 µM in an amine-free buffer such as HEPES or PBS, pH 7.4.
-
Crosslinking Reaction: Prepare a fresh stock solution of DSSO in an organic solvent like DMSO. Add DSSO to the protein complex solution to a final concentration of 1-2 mM. Incubate the reaction for 30-60 minutes at room temperature.
-
Quenching: Quench the reaction by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Sample Preparation for MS: Denature the crosslinked proteins by adding urea (B33335) to a final concentration of 8 M. Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Proteolytic Digestion: Dilute the sample to reduce the urea concentration to below 2 M. Add trypsin and incubate overnight at 37°C.
-
Enrichment of Crosslinked Peptides (Optional): Use size exclusion chromatography to enrich for the larger, crosslinked peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer capable of MS/MS and MS3 fragmentation. The MS-cleavable nature of DSSO allows for characteristic fragmentation patterns that aid in the identification of crosslinked peptides.[1]
-
Data Analysis: Use specialized software (e.g., XlinkX) to search the MS data against a protein sequence database to identify the crosslinked peptides and the corresponding interacting proteins.
Yeast Two-Hybrid Protocol (Mating-Based)
-
Plasmid Construction: Clone the coding sequences of the two proteins of interest (identified from DSSO-XL-MS) into Y2H bait and prey vectors, creating in-frame fusions with the DNA-binding domain (DBD) and activation domain (AD), respectively.
-
Yeast Transformation: Transform the bait plasmid into a yeast strain of one mating type (e.g., MATa) and the prey plasmid into a strain of the opposite mating type (e.g., MATα). Select for transformants on appropriate dropout media.
-
Mating: Grow liquid cultures of the bait and prey yeast strains. Mix equal amounts of the two cultures and incubate on a non-selective YPD plate for 4-6 hours at 30°C to allow mating.
-
Selection of Diploids: Replica-plate the mated yeast onto medium that selects for diploid cells (e.g., lacking the nutritional markers of both parent strains).
-
Interaction Selection: Replica-plate the diploid yeast onto a high-stringency selective medium that lacks specific nutrients (e.g., histidine, adenine) and may contain inhibitors of the reporter gene product (e.g., 3-AT).
-
Analysis of Results: Growth on the high-stringency selective medium indicates a positive interaction. The strength of the interaction can be semi-quantitatively assessed by the rate of growth or by performing a quantitative β-galactosidase assay if a lacZ reporter is used.
-
Controls: It is crucial to include positive (known interacting proteins) and negative (non-interacting proteins) controls to ensure the assay is working correctly and to assess the level of background activation.
Beyond Y2H: Alternative Validation Methods
While Y2H is a valuable tool, it is not without its limitations. Therefore, employing orthogonal validation methods is highly recommended to increase confidence in the identified PPIs.
-
Co-immunoprecipitation (Co-IP): This antibody-based technique is used to pull down a protein of interest from a cell lysate and then detect the presence of its interacting partners by Western blotting. Co-IP confirms interactions within a more native cellular context.
-
Surface Plasmon Resonance (SPR): SPR is a biophysical technique that provides real-time, label-free detection of binding events. It can be used to quantify the kinetics (on- and off-rates) and affinity of a protein-protein interaction.[5][6]
-
Bioluminescence Resonance Energy Transfer (BRET): BRET is an in vivo technique that measures the transfer of energy from a luciferase donor to a fluorescent protein acceptor.[1][7] A BRET signal is generated when the donor and acceptor are in close proximity, indicating a PPI.
Conclusion
The combination of DSSO crosslinking-mass spectrometry for discovery and the yeast two-hybrid system for validation provides a powerful strategy for mapping protein-protein interaction networks. While DSSO-XL-MS offers a broad, in situ view of protein proximities, Y2H allows for the confirmation of direct, binary interactions. Researchers should be aware of the inherent strengths and weaknesses of each technique and consider the use of additional, orthogonal validation methods to build a robust and reliable picture of the cellular interactome. This multi-faceted approach will undoubtedly continue to be a cornerstone of research in cell biology, systems biology, and drug discovery.
References
- 1. Cross-Linking Mass Spectrometry (XL-MS): an Emerging Technology for Interactomics and Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparison of two hybrid approaches for detecting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cross-linking Mass Spectrometry Analysis of the Yeast Nucleus Reveals Extensive Protein-Protein Interactions Not Detected by Systematic Two-Hybrid or Affinity Purification-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective cross‐linking of coinciding protein assemblies by in‐gel cross‐linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantifying noise in mass spectrometry and yeast two-hybrid protein interaction detection experiments - PMC [pmc.ncbi.nlm.nih.gov]
orthogonal validation of DSSO-identified interactions with biophysical methods
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling and function, the precise identification and characterization of protein-protein interactions (PPIs) are paramount. Cross-linking mass spectrometry (XL-MS) using reagents like disuccinimidyl sulfoxide (B87167) (DSSO) has emerged as a powerful tool for capturing a snapshot of these interactions within complex biological systems. However, the transient and often low-affinity nature of many PPIs necessitates rigorous orthogonal validation to confirm and quantify these findings. This guide provides a comparative overview of key biophysical methods employed for the validation of DSSO-identified interactions, complete with experimental insights and data presentation formats to aid in the design and interpretation of these critical experiments.
The Synergy of XL-MS and Biophysical Validation
DSSO is a collision-induced dissociation (CID)-cleavable cross-linker that covalently links interacting proteins, allowing for their identification by mass spectrometry.[1] This technique provides valuable information on the identity of interacting partners and offers spatial constraints based on the cross-linker's spacer arm length. While highly effective for discovery, XL-MS is not inherently quantitative in terms of interaction strength. Therefore, subsequent validation with biophysical methods is crucial to determine the binding affinity, kinetics, and stoichiometry of the identified interactions. This multi-pronged approach provides a more complete and reliable picture of the protein interaction network.
Comparative Analysis of Biophysical Validation Methods
Several biophysical techniques are available to orthogonally validate and characterize PPIs initially identified by DSSO-XL-MS. The choice of method often depends on the specific characteristics of the interacting proteins, the required throughput, and the nature of the data sought (e.g., kinetics, thermodynamics). Here, we compare four widely used techniques: Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST).
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative parameters obtained from each biophysical method, offering a framework for comparing the performance of different techniques in validating a hypothetical DSSO-identified interaction between Protein A and Protein B.
| Biophysical Method | Parameter Measured | Protein A - Protein B Interaction (Representative Data) | Throughput | Sample Consumption |
| Surface Plasmon Resonance (SPR) | Association rate (ka), Dissociation rate (kd), Dissociation constant (KD) | ka: 1.5 x 10⁵ M⁻¹s⁻¹kd: 3.0 x 10⁻³ s⁻¹KD: 20 nM | Medium to High | Low to Medium |
| Bio-Layer Interferometry (BLI) | Association rate (ka), Dissociation rate (kd), Dissociation constant (KD) | ka: 1.2 x 10⁵ M⁻¹s⁻¹kd: 3.6 x 10⁻³ s⁻¹KD: 30 nM | High | Low |
| Isothermal Titration Calorimetry (ITC) | Dissociation constant (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | KD: 25 nMn: 1.1ΔH: -12.5 kcal/molΔS: -15.8 cal/mol·K | Low | High |
| Microscale Thermophoresis (MST) | Dissociation constant (KD) | KD: 28 nM | High | Very Low |
Note: The data presented in this table are representative and intended for illustrative purposes to highlight the type of quantitative information obtained from each method. Actual experimental values will vary depending on the specific protein-protein interaction being studied.
Experimental Protocols: A Practical Guide
Detailed and robust experimental protocols are essential for obtaining high-quality, reproducible data. Below are summaries of the methodologies for the four key biophysical techniques.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.[2]
-
Immobilization of Ligand: One of the interacting partners (the "ligand," e.g., Protein A) is immobilized on the sensor chip surface. Common immobilization chemistries include amine coupling, thiol coupling, or capture-based methods using tags (e.g., His-tag).
-
Analyte Injection: The other interacting partner (the "analyte," e.g., Protein B) is injected at various concentrations over the sensor surface.
-
Association and Dissociation Monitoring: The binding of the analyte to the immobilized ligand is monitored in real-time as an increase in the SPR signal. Subsequently, a buffer flow is used to monitor the dissociation of the complex.
-
Data Analysis: The resulting sensorgrams (plots of response units versus time) are fitted to kinetic models to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Bio-Layer Interferometry (BLI)
BLI is another label-free optical technique that measures the interference pattern of white light reflected from the surface of a biosensor tip.[3]
-
Biosensor Hydration & Loading: The biosensor tips are hydrated in the assay buffer. One of the interacting proteins (the ligand) is then immobilized onto the biosensor surface.
-
Baseline Establishment: The loaded biosensor is moved to a well containing only buffer to establish a stable baseline.
-
Association: The biosensor is then dipped into wells containing different concentrations of the analyte (the other interacting protein). The binding event causes a change in the thickness of the molecular layer on the biosensor tip, resulting in a wavelength shift that is monitored in real-time.
-
Dissociation: The biosensor is moved back to a buffer-only well to monitor the dissociation of the protein complex.
-
Data Analysis: The resulting binding curves are analyzed to determine ka, kd, and KD values.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[4][5]
-
Sample Preparation: One protein solution (the "macromolecule") is placed in the sample cell, and the other interacting protein (the "ligand") is loaded into a titration syringe. Both solutions must be in identical, well-dialyzed buffers to minimize heats of dilution.
-
Titration: A series of small, precise injections of the ligand from the syringe into the sample cell are performed.
-
Heat Measurement: The heat change associated with each injection is measured by a sensitive calorimeter.
-
Data Analysis: The integrated heat changes per injection are plotted against the molar ratio of the ligand to the macromolecule. The resulting isotherm is fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.
Microscale Thermophoresis (MST)
MST measures the directed movement of molecules in a microscopic temperature gradient, which is sensitive to changes in size, charge, and hydration shell upon binding.[6][7]
-
Labeling: One of the interacting proteins is fluorescently labeled (either through a fluorescent dye or by using a fluorescent fusion protein like GFP).
-
Sample Preparation: A dilution series of the unlabeled protein (the ligand) is prepared. A constant concentration of the fluorescently labeled protein is added to each dilution.
-
Capillary Loading: The samples are loaded into thin glass capillaries.
-
Measurement: An infrared laser is used to create a precise temperature gradient within the capillaries. The movement of the fluorescently labeled molecules along this gradient is monitored.
-
Data Analysis: The change in thermophoresis is plotted against the ligand concentration, and the resulting binding curve is fitted to determine the dissociation constant (KD).
Visualizing the Workflow and Logic
To better illustrate the process of validating DSSO-identified interactions and the underlying principles, the following diagrams have been generated using the DOT language.
References
- 1. Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical cross-linking for protein-protein interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trifunctional cross-linker for mapping protein-protein interaction networks and comparing protein conformational states - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of protein-protein interactions with chemical cross-linking and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI [reichertspr.com]
- 6. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Unlocking Macromolecular Secrets: A Comparative Guide to Combining DSSO Cross-linking with Cryo-EM
For researchers, scientists, and drug development professionals, the quest for high-resolution structural information of complex protein assemblies is paramount. Cryo-electron microscopy (cryo-EM) has revolutionized structural biology, yet challenges remain, particularly with flexible or transiently interacting complexes. Chemical cross-linking, specifically utilizing the mass spectrometry (MS)-cleavable reagent disuccinimidyl sulfoxide (B87167) (DSSD), has emerged as a powerful complementary technique to stabilize these complexes and provide valuable distance restraints for more accurate structural modeling.
This guide provides a comprehensive comparison of using DSSO cross-linking in conjunction with cryo-EM for structural analysis. It delves into the performance of DSSO against alternative cross-linking reagents, presents supporting experimental data, and offers detailed methodologies for key experiments.
The Synergy of DSSO Cross-linking and Cryo-EM
Cryo-EM excels at visualizing large, stable macromolecular complexes. However, inherent flexibility or transient interactions within a complex can lead to blurred or incomplete density maps, hindering the determination of a high-resolution structure. Chemical cross-linking introduces covalent bonds between spatially proximal amino acid residues, effectively "freezing" the complex in a specific conformational state. This stabilization leads to a more homogeneous population of particles for cryo-EM analysis, often resulting in improved resolution and more complete structural models.[1][2][3]
DSSD stands out as a particularly advantageous cross-linker due to its MS-cleavable nature.[4] The sulfoxide bond within the DSSO spacer arm can be specifically cleaved in the gas phase during tandem mass spectrometry (MS/MS).[5] This feature simplifies the identification of cross-linked peptides, as the individual peptide masses can be determined, streamlining data analysis compared to non-cleavable cross-linkers.[6] The distance constraints obtained from DSSO cross-linking, typically between lysine (B10760008) residues up to 30 Å apart, provide crucial information for validating and refining cryo-EM-derived structural models, especially in regions of low resolution or high flexibility.[5][7]
Performance Comparison: DSSO vs. Alternatives
While DSSO offers significant advantages, other cross-linking reagents are also employed in cryo-EM sample preparation. The choice of cross-linker depends on the specific characteristics of the protein complex under investigation.
| Feature | DSSO (Disuccinimidyl sulfoxide) | BS3 (Bis(sulfosuccinimidyl) suberate) | Glutaraldehyde (B144438) |
| Reactivity | Primarily targets primary amines (lysine ε-amino groups and N-termini).[8] | Primarily targets primary amines (lysine ε-amino groups and N-termini).[8] | Reacts with primary amines (lysine), but can also cross-link other residues and polymerize.[1][9] |
| Spacer Arm Length | 10.1 Å[6] | 11.4 Å[2] | Variable (polymeric)[9] |
| Cleavability | MS-cleavable (CID)[4] | Non-cleavable[4] | Non-cleavable |
| Membrane Permeability | Permeable[10] | Impermeable (water-soluble version)[10] | Permeable |
| Key Advantages | Simplifies MS data analysis; provides precise distance restraints.[6] | Well-established; water-soluble version available for cell surface cross-linking.[8][10] | Can be effective for stabilizing very dynamic complexes.[11] |
| Key Disadvantages | Can be less efficient in cross-linking than non-cleavable reagents in some cases.[10] | Complex MS spectra; can be difficult to distinguish cross-linked peptides.[6] | Can lead to extensive and non-specific cross-linking, potentially distorting the native structure.[1][9] |
Supporting Experimental Data
While direct head-to-head comparisons of cryo-EM structures of the same complex with and without DSSO cross-linking are not abundant in the literature, the benefits of stabilization are evident. For instance, in the structural study of the yeast TREX complex, glutaraldehyde cross-linking was employed to obtain a more homogeneous sample for cryo-EM analysis, leading to a 3.7 Å resolution structure.[12]
A study on a rationally designed DSSO analogue, DSSO-carbamate, provides quantitative evidence of how cross-linker chemistry can impact structural modeling. When combined with AlphaFold2, DSSO-carbamate generated a more accurate model of the flexible QBP protein (RMSD of 2.068 Å from the crystal structure) compared to the model generated with DSSO (RMSD of 9.053 Å), owing to a higher recovery of cross-links and monolinks.[7] This highlights the importance of the cross-linker in providing sufficient restraints for accurate modeling.
| Cross-linker | Protein | Modeling Method | RMSD from Crystal Structure | Reference |
| DSSO-carbamate | QBP (apo) | AlphaFold2 + XL-MS | 2.068 Å | [7] |
| DSSO | QBP (apo) | AlphaFold2 + XL-MS | 9.053 Å | [7] |
Experimental Protocols
Detailed Methodology for DSSO Cross-linking for Cryo-EM
This protocol provides a general framework for DSSO cross-linking of a purified protein complex prior to cryo-EM analysis. Optimization of cross-linker concentration and incubation time is crucial for each specific sample.
Materials:
-
Purified protein complex in a compatible buffer (e.g., HEPES, PBS; avoid amine-containing buffers like Tris).[8]
-
DSSD (dissolved in DMSO to a stock concentration of 50 mM).[13]
-
Quenching solution (e.g., 1 M Tris-HCl pH 8.0).
-
Cryo-EM grids (e.g., Quantifoil).
-
Vitrification device (e.g., Vitrobot).
Procedure:
-
Sample Preparation: Ensure the protein complex is at an appropriate concentration for cryo-EM (typically 0.5-5 mg/mL) and in an amine-free buffer at a pH between 7.0 and 8.5.[8][14]
-
Cross-linking Reaction:
-
Add the DSSO stock solution to the protein sample to achieve the desired final concentration (a starting point is often 1 mM).[13]
-
Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at a specific temperature (e.g., room temperature or on ice).[8] Optimization is key to avoid over- or under-cross-linking.
-
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM Tris. Incubate for an additional 15-30 minutes.[12][13]
-
Verification of Cross-linking (Optional but Recommended): Analyze a small aliquot of the cross-linked sample by SDS-PAGE to observe the formation of higher molecular weight species, confirming successful cross-linking.[9]
-
Cryo-EM Grid Preparation:
-
Apply 3-4 µL of the cross-linked sample to a glow-discharged cryo-EM grid.[14]
-
Blot the grid to create a thin film of the sample.[14]
-
Plunge-freeze the grid in liquid ethane (B1197151) using a vitrification device.[14]
-
-
Cryo-EM Data Collection and Analysis: Proceed with standard cryo-EM data collection and processing workflows.
Methodology for XL-MS Data Acquisition and Analysis
To obtain distance restraints, a parallel XL-MS experiment is performed.
Procedure:
-
Cross-linking and Quenching: Follow steps 1-3 of the DSSO cross-linking protocol above.
-
Protein Denaturation, Reduction, and Alkylation: Denature the cross-linked proteins (e.g., with urea), reduce disulfide bonds (with DTT), and alkylate cysteines (with iodoacetamide).
-
Enzymatic Digestion: Digest the protein sample into peptides using a protease such as trypsin.[8]
-
Enrichment of Cross-linked Peptides (Optional): To increase the identification rate of cross-linked peptides, an enrichment step such as size-exclusion chromatography (SEC) can be performed.[15]
-
LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer. For DSSO, an MS3 method is often employed where the parent ion is fragmented (MS2) to generate the characteristic doublet ions, which are then further fragmented (MS3) for peptide sequencing.[10]
-
Data Analysis: Use specialized software (e.g., XlinkX, MeroX) to identify the cross-linked peptide pairs from the MS data.[16]
Visualizing the Workflow and its Application
Experimental Workflow
Application in a Signaling Pathway Context
The combination of cross-linking and cryo-EM has been instrumental in elucidating the architecture of complexes involved in critical cellular signaling pathways, such as transcription initiation.
Conclusion
The integration of DSSO cross-linking with cryo-EM represents a powerful strategy for overcoming the challenges associated with the structural determination of dynamic and flexible macromolecular complexes. The MS-cleavable nature of DSSO simplifies the identification of cross-linked peptides, providing valuable distance restraints that enhance the accuracy and completeness of cryo-EM-derived models. While DSSO is a versatile tool, the selection of the optimal cross-linking reagent and experimental conditions remains crucial and should be tailored to the specific biological system under investigation. As both cryo-EM and mass spectrometry technologies continue to advance, this integrative approach will undoubtedly play an increasingly vital role in unraveling the intricate architectures of the molecular machines that govern life.
References
- 1. Bis(sulfosuccinimidyl) suberate (BS3) crosslinking analysis of the behavior of amyloid-β peptide in solution and in phospholipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparative cross-linking strategy to probe conformational changes in protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combining Electron Microscopy (EM) and Cross-Linking Mass Spectrometry (XL-MS) for Structural Characterization of Protein Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cross-linking/mass spectrometry at the crossroads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Systems structural biology measurements by in vivo cross-linking with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rational Modification of a Cross-Linker for Improved Flexible Protein Structure Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 9. discuss.cryosparc.com [discuss.cryosparc.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. MyScope [myscope.training]
- 12. Cryo-EM structure of the yeast TREX complex and coordination with the SR-like protein Gbp2 | eLife [elifesciences.org]
- 13. An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cryo-EM Services for Drug Discovery & Structural Biology | Shuimu Bio [shuimubio.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. biorxiv.org [biorxiv.org]
A Researcher's Guide to MS-Cleavable Cross-Linkers: A Comparative Analysis
For researchers, scientists, and drug development professionals venturing into the realm of structural proteomics and protein-protein interaction studies, the choice of a cross-linking agent is paramount. Mass spectrometry (MS)-cleavable cross-linkers have emerged as powerful tools, simplifying data analysis and enhancing the confident identification of cross-linked peptides. This guide provides a comparative analysis of commonly used MS-cleavable cross-linkers, supported by experimental data and detailed protocols to aid in the selection of the most suitable reagent for your research needs.
The fundamental advantage of MS-cleavable cross-linkers lies in their ability to be fragmented within the mass spectrometer, typically during collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[1] This fragmentation breaks the cross-linker, separating the two linked peptides and generating characteristic reporter ions or a distinctive mass shift. This simplifies the complex spectra of cross-linked peptides, facilitating their identification.[2] The development of these reagents, starting around 2005, has significantly advanced the field of cross-linking mass spectrometry (XL-MS), enabling system-wide studies of protein interactions.[3][4]
Comparative Analysis of Common MS-Cleavable Cross-Linkers
Several classes of MS-cleavable cross-linkers are commercially available, each with distinct chemical properties, cleavage mechanisms, and applications. The most common types are based on sulfoxide, urea (B33335), or other labile moieties.
| Cross-Linker | Reactive Group | Spacer Arm Length (Å) | Cleavable Moiety | Fragmentation Method | Key Characteristics |
| DSSO (Disuccinimidyl sulfoxide) | NHS ester | 10.3 | Sulfoxide | CID/HCD | Amine-reactive; generates characteristic doublet ions upon cleavage.[5][1] |
| DSBU (Disuccinimidyl dibutyric urea) | NHS ester | 12.5 | Urea | CID/HCD | Amine-reactive; requires slightly higher fragmentation energy than DSSO.[1][6] |
| CDI (Carbonyldiimidazole-based) | Imidazole | Zero-length | Urea | CID/HCD | Amine and hydroxy reactive; acts as a zero-length cross-linker.[7] |
| DHSO (Disuccinimidylbishydrazide sulfoxide) | Hydrazide | Sulfoxide | CID/HCD | Carboxyl-reactive (targets aspartic and glutamic acids).[5][8] | |
| BMSO (Bis(maleimido)sulfoxide) | Maleimide | Sulfoxide | CID/HCD | Sulfhydryl-reactive (targets cysteines).[5] | |
| PIR (Protein Interaction Reporter) | NHS ester | Variable | Asp-Pro bond | ETD | Releases a reporter ion upon fragmentation.[4] |
| DSBSO (Disuccinimidyl bissulfoxide) | NHS ester | Sulfoxide | CID/HCD | Enrichable due to the bissulfoxide group.[9] |
Note: This table summarizes general characteristics. Performance can vary depending on the specific protein system and experimental conditions.
Studies have shown that different cross-linkers can yield varying numbers of identified cross-links. For instance, in a benchmark study, DSSO and DSBSO performed similarly in terms of the number of unique cross-link identifications, while CDI yielded a significantly higher number of cross-links.[9] The choice of cross-linker can also influence the types of interactions captured. For example, using a combination of amine-reactive (like DSSO) and carboxyl-reactive (like DHSO) cross-linkers can expand the coverage of protein-protein interactions.[5][8]
Visualizing the Workflow and Cross-Linker Structures
To better understand the experimental process and the chemical nature of these reagents, the following diagrams illustrate a typical XL-MS workflow and the structures of key MS-cleavable cross-linkers.
Detailed Experimental Protocols
The success of an XL-MS experiment is highly dependent on the meticulous execution of the experimental protocol. Below are generalized protocols for in-vitro protein cross-linking and subsequent sample preparation.
In-Vitro Protein Cross-Linking
This protocol is a general guideline and should be optimized for the specific protein or protein complex under investigation.[1]
Materials:
-
Purified protein sample (1-10 µM)
-
Amine-free buffer (e.g., 20 mM HEPES, 100 mM sodium phosphate, pH 7.5-8.0)
-
MS-cleavable cross-linker (e.g., DSSO, DSBU)
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Protein Preparation: Prepare the purified protein or protein complex in an amine-free buffer at a concentration of 1-10 µM. The optimal concentration will depend on the specific protein and should be determined empirically to favor intramolecular cross-linking.
-
Cross-Linker Stock Solution: Immediately before use, prepare a fresh stock solution of the cross-linker (e.g., 10-50 mM) in anhydrous DMSO or DMF. Do not store the stock solution as NHS esters are susceptible to hydrolysis.[1]
-
Cross-Linking Reaction: Add the cross-linker stock solution to the protein sample to achieve a final molar excess ranging from 20:1 to 400:1 (cross-linker:protein). The optimal ratio needs to be determined experimentally.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.
-
Quenching: Stop the reaction by adding a quenching solution, such as Tris-HCl, to a final concentration of 20-50 mM. This will consume any unreacted cross-linker. Incubate for 15-30 minutes at room temperature.
-
Verification: Verify the cross-linking reaction by SDS-PAGE analysis. Successful cross-linking will result in the appearance of higher molecular weight bands corresponding to cross-linked species.
Sample Preparation for Mass Spectrometry
Following the cross-linking reaction, the sample must be prepared for MS analysis. This typically involves protein denaturation, reduction, alkylation, and enzymatic digestion.
Materials:
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (or other suitable protease)
-
Formic acid
Procedure:
-
Denaturation, Reduction, and Alkylation:
-
Add urea to the quenched cross-linking reaction to a final concentration of 8 M to denature the proteins.
-
Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 37°C to reduce disulfide bonds.
-
Add IAA to a final concentration of 20 mM and incubate for 30 minutes in the dark at room temperature to alkylate free cysteines.
-
-
Digestion:
-
Dilute the sample with an appropriate buffer (e.g., 100 mM ammonium (B1175870) bicarbonate) to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Desalting:
-
Acidify the digest with formic acid to a final concentration of 0.1-1%.
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
-
Enrichment of Cross-Linked Peptides
Due to the low abundance of cross-linked peptides compared to linear peptides, an enrichment step is often crucial for successful identification.[4]
Methods:
-
Size Exclusion Chromatography (SEC): This method separates peptides based on their size. Since cross-linked peptides are larger than most linear peptides, SEC can be an effective enrichment strategy.[6]
-
Strong Cation Exchange (SCX) Chromatography: This technique separates peptides based on their charge. Cross-linked peptides often have a higher charge state, allowing for their separation from singly charged linear peptides.[7][8]
Data Acquisition and Analysis
The data acquisition strategy in the mass spectrometer is critical for the successful identification of cross-linked peptides. For MS-cleavable cross-linkers, a "stepped HCD" or an MS2-MS3 approach is commonly employed.[3][10] In an MS2-MS3 approach, the MS2 scan fragments the cross-linker to identify the masses of the individual peptides, and subsequent MS3 scans are triggered on these fragment ions to determine their sequences.[5]
Several software packages are available for the analysis of XL-MS data, including MeroX, XlinkX, and MetaMorpheusXL.[3][11] These programs are designed to identify the characteristic fragmentation patterns of MS-cleavable cross-linkers and confidently assign the sequences of the cross-linked peptides.
Conclusion
MS-cleavable cross-linkers are invaluable tools for the study of protein structure and interactions. The choice of the appropriate cross-linker and the optimization of the experimental workflow are critical for obtaining high-quality data. This guide provides a comparative overview and foundational protocols to assist researchers in navigating the complexities of XL-MS and harnessing its power to unravel the intricacies of the proteome. The continued development of novel cross-linkers and data analysis algorithms promises to further expand the capabilities of this exciting field.[2][12]
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Cleavable Cross-Linkers Redefined by a Novel MS3-Trigger Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MS-Cleavable Cross-Linkers [sigmaaldrich.com]
- 6. Simplified Protocol for Cross-linking Mass Spectrometry Using the MS-Cleavable Cross-linker DSBU with Efficient Cross-link Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions | Springer Nature Experiments [experiments.springernature.com]
- 8. New Advances in Cross-linking Mass Spectrometry Toward Structural Systems Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Identification of MS-Cleavable and Noncleavable Chemically Cross-Linked Peptides with MetaMorpheus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison: MS-Cleavable vs. Non-Cleavable Cross-Linkers in Proteomics
For researchers, scientists, and drug development professionals navigating the complex world of protein-protein interactions, the choice of chemical cross-linker is a critical decision that significantly impacts experimental outcomes. This guide provides an objective comparison of two primary classes of cross-linkers—MS-cleavable and non-cleavable—supported by experimental data and detailed protocols to inform your selection process.
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes in both healthy and diseased states. Cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique to capture these interactions in their native cellular environment. At the heart of this method is the cross-linker, a molecule with two or more reactive ends that covalently bind to specific amino acid residues on interacting proteins, effectively "freezing" the interaction for subsequent analysis by mass spectrometry.
The choice between an MS-cleavable and a non-cleavable cross-linker represents a critical fork in the experimental road. While non-cleavable cross-linkers have a longer history of use, MS-cleavable reagents have gained prominence, particularly for large-scale proteome-wide studies, due to their ability to simplify data analysis.[1][2]
Executive Summary: Key Differences and Recommendations
| Feature | MS-Cleavable Cross-Linkers (e.g., DSSO, DSBU) | Non-Cleavable Cross-Linkers (e.g., BS3, DSS) | Recommendation |
| Data Analysis Complexity | Simplified, linear search space (2n) | Complex, quadratic search space (n²) | For proteome-wide or complex sample analysis, MS-cleavable linkers are highly recommended to reduce computational burden and false positives.[2][3] |
| Identification Confidence | High, due to characteristic fragment ions | Lower, with a higher potential for ambiguity | For unambiguous identification of cross-linked peptides, especially in intricate mixtures, MS-cleavable linkers offer a distinct advantage.[4] |
| MS Methodology | Often requires MS³ or specific fragmentation methods (e.g., stepped HCD) | Compatible with standard MS² (tandem MS) fragmentation | Laboratories with access to mass spectrometers capable of MS³ or sophisticated fragmentation strategies can fully leverage the benefits of MS-cleavable linkers. |
| Established Protocols | Growing number of optimized protocols | Well-established and widely documented | For researchers new to XL-MS or those studying purified protein complexes, the extensive literature on non-cleavable linkers can be beneficial.[1] |
| Throughput | Faster identification for large datasets | Can be computationally intensive for large datasets | For high-throughput screening of protein interactions, the streamlined data analysis pipeline of MS-cleavable linkers is advantageous. |
Quantitative Performance: A Data-Driven Comparison
A key consideration in selecting a cross-linker is its efficiency in generating identifiable cross-linked peptides. The following table summarizes a comparative analysis of the non-cleavable cross-linkers BS3 and DSS against the MS-cleavable cross-linker DSSO, using Bovine Serum Albumin (BSA) as a model protein. The data illustrates the number of identified cross-linked peptides under various mass spectrometry fragmentation methods.
| Fragmentation Method | BS3 (Non-cleavable) | DSS (Non-cleavable) | DSSO (MS-cleavable) |
| CID (MS²) | ~45 | ~45 | ~30 |
| HCD (MS²) | ~45 | ~45 | ~30 |
| EThcD (MS²) | ~55 | ~55 | ~55 |
| MS²-MS³ (with CID) | Not Applicable | Not Applicable | >55 |
Data adapted from Thermo Fisher Scientific technical information.[5]
This data highlights that while non-cleavable cross-linkers may yield a higher number of identified cross-links with standard MS² methods (CID and HCD), the MS-cleavable cross-linker DSSO excels when an MS³ methodology is employed.[5] The ability to cleave the cross-linker in the gas phase and subsequently sequence the individual peptides in an MS³ scan significantly enhances identification confidence and overall yield.[5]
Experimental Workflows and Signaling Pathways
The experimental workflows for MS-cleavable and non-cleavable cross-linkers share several initial steps, but diverge significantly at the mass spectrometry and data analysis stages.
Workflow for Non-Cleavable Cross-Linkers
Caption: Workflow for non-cleavable cross-linking.
Workflow for MS-Cleavable Cross-Linkers
Caption: Workflow for MS-cleavable cross-linking.
Detailed Experimental Protocols
The following are generalized protocols for the use of a non-cleavable (BS³) and an MS-cleavable (DSSO) cross-linker. It is crucial to optimize concentrations and incubation times for each specific protein system.
Protocol for BS³ (Non-Cleavable) Cross-Linking
-
Sample Preparation: Ensure the protein sample is in an amine-free buffer (e.g., PBS, HEPES) at a pH between 7 and 9. The recommended protein concentration is typically in the range of 0.1-2 mg/mL.
-
Cross-Linker Preparation: Immediately before use, prepare a stock solution of BS³ in the reaction buffer.
-
Cross-Linking Reaction: Add the BS³ solution to the protein sample to a final concentration of 0.5-5 mM. Incubate the reaction for 30-60 minutes at room temperature.
-
Quenching: Stop the reaction by adding a quenching buffer, such as Tris-HCl or glycine, to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Sample Processing for MS: The cross-linked sample is now ready for downstream processing, including SDS-PAGE analysis, in-gel or in-solution digestion with a protease (e.g., trypsin), and subsequent LC-MS/MS analysis.
Protocol for DSSO (MS-Cleavable) Cross-Linking
-
Sample Preparation: Prepare the protein sample in an amine-free buffer (e.g., HEPES) at a pH of approximately 8.0. A typical protein concentration is around 1 mg/mL.
-
Cross-Linker Preparation: Dissolve DSSO in a dry organic solvent like DMSO to create a stock solution (e.g., 50 mM).
-
Cross-Linking Reaction: Add the DSSO stock solution to the protein sample to achieve the desired final concentration (e.g., 1 mM). Incubate for 1 hour at room temperature.
-
Quenching: Quench the reaction by adding ammonium (B1175870) bicarbonate to a final concentration of 20-50 mM and incubate for 15-20 minutes.
-
Sample Processing for MS: Proceed with protein denaturation, reduction, alkylation, and enzymatic digestion (a sequential LysC-trypsin digest can improve coverage). The resulting peptide mixture is then analyzed by LC-MS/MS, often employing a stepped HCD fragmentation method to induce cleavage of the cross-linker and subsequent peptide fragmentation.
Conclusion
The choice between MS-cleavable and non-cleavable cross-linkers is contingent on the specific research question, the complexity of the sample, and the available instrumentation. For large-scale, proteome-wide studies where data analysis complexity and the unambiguous identification of cross-links are major concerns, MS-cleavable cross-linkers offer significant advantages.[1][2] Conversely, for smaller-scale experiments involving purified protein complexes, the well-established protocols and simpler MS² workflow of non-cleavable cross-linkers remain a viable and effective option.[1] By understanding the distinct benefits and limitations of each class of reagent, researchers can make an informed decision to best suit their experimental goals and ultimately shed more light on the intricate networks of protein-protein interactions that govern life.
References
- 1. Cross-linking/mass spectrometry at the crossroads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of MS-Cleavable and Noncleavable Chemically Cross-Linked Peptides with MetaMorpheus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions | Springer Nature Experiments [experiments.springernature.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
A Researcher's Guide to Cross-Validation of Computational Protein Docking with DSSO Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of computational protein docking methodologies, with a special focus on the cross-validation of results using the chemical cross-linker disuccinimidyl suberate (B1241622) (DSSO). We will delve into the experimental protocols, present quantitative data for performance evaluation, and offer a comparative look at alternative validation techniques.
Introduction to Computational Protein Docking and the Need for Validation
Computational protein docking is a powerful in silico method used to predict the binding orientation and affinity of two interacting molecules, typically a protein and a ligand or two proteins.[1] These predictions are crucial in drug discovery and structural biology for understanding molecular recognition and for screening large libraries of potential drug candidates.[2][3] However, the inherent approximations in the scoring functions and search algorithms of docking programs necessitate rigorous experimental validation to confirm the predicted binding poses.[1][4]
One such validation method that has gained prominence is cross-linking mass spectrometry (XL-MS) using reagents like DSSO.[5][6] By covalently linking amino acid residues that are in close proximity in a protein complex, DSSO provides distance constraints that can be used to filter and validate computational docking models.[7]
The Role of DSSO in Cross-Validation
Disuccinimidyl suberate (DSSO) is a homo-bifunctional, N-hydroxysuccinimide (NHS) ester cross-linking agent that primarily reacts with the primary amines of lysine (B10760008) residues and the N-termini of proteins.[8][9] A key feature of DSSO is its MS-cleavable nature, which simplifies the identification of cross-linked peptides in mass spectrometry.[9] The spacer arm of DSSO imposes a maximum distance constraint between the Cα atoms of the cross-linked residues, typically considered to be around 30 Å.[10] This distance information is invaluable for assessing the plausibility of a predicted protein-protein interface from computational docking.
Experimental and Computational Workflows
The cross-validation of computational protein docking with DSSO data involves a multi-stage process that integrates wet-lab experimentation with in silico modeling.
References
- 1. biorxiv.org [biorxiv.org]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-Linking Mass Spectrometry (XL-MS): an Emerging Technology for Interactomics and Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Integrating cross-linking experiments with ab initio protein-protein docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Developing a Multiplexed Quantitative Cross-linking Mass Spectrometry Platform for Comparative Structural Analysis of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Structural Biology: Integrating DSSO Cross-Linking Data for Unprecedented Insights
For researchers, scientists, and drug development professionals striving for higher resolution and accuracy in structural biology, the integration of Disuccinimidyl sulfoxide (B87167) (DAB) cross-linking mass spectrometry (XL-MS) with established techniques like cryo-electron microscopy (cryo-EM), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography is proving to be a game-changer. This guide provides a comprehensive comparison, supported by experimental data, of how incorporating DSSO cross-linking data can significantly enhance the power of these traditional methods.
Cross-linking mass spectrometry is a powerful technique for identifying protein-protein interactions and gaining insights into the three-dimensional structure of proteins and protein complexes.[1][2][3] By covalently linking amino acid residues that are in close proximity, chemical cross-linkers like DSSO provide distance constraints that can be used to build and refine structural models.[4][5] DSSO is an MS-cleavable cross-linker, which simplifies data analysis and allows for confident identification of cross-linked peptides.[2][4]
Enhancing Computational Modeling with DSSO Cross-Linking Data
The integration of DSSO cross-linking data has shown remarkable improvements in the accuracy of computational protein modeling. By providing experimental distance restraints, cross-links guide the modeling process, leading to more accurate predictions of protein structures and complexes.
A recent study demonstrated a significant increase in the quality of protein-protein interaction (PPI) models when DSSO cross-linking data was integrated with AlphaFold-Multimer.[6] Even a single cross-link was shown to dramatically improve model confidence. For instance, the model confidence for the CodY-YppF interaction improved from 0.25 to 0.81 with the addition of just one cross-link.[6]
| Metric | AlphaFold-Multimer | AlphaLink (AlphaFold-Multimer + DSSO Cross-links) |
| Median Model Confidence | 0.42 | 0.60 |
| Interactions with Model Confidence > 0.75 | 34 | 46 (a 35% increase) |
| Table 1: Improvement in protein-protein interaction modeling with the integration of DSSO cross-linking data. Data from[6]. |
Furthermore, the use of a novel, more stable carbamate-modified DSSO cross-linker has been shown to generate more accurate protein structure predictions when combined with AlphaFold2. In a study on the glutamine-binding protein (QBP), the root-mean-square deviation (RMSD) of the predicted structure from the crystal structure was significantly lower when using the modified DSSO cross-linker.[7]
| Protein State | RMSD (Standard DSSO) | RMSD (DAB-carbamate) |
| Apo-QBP | 9.053 Å | 2.068 Å |
| Cofactor-bound QBP | Not enough data | 3.190 Å |
| Table 2: Improved accuracy of AlphaFold2 protein structure prediction with a modified DSSO cross-linker. RMSD is calculated against the crystal structure. Data from[7]. |
The integration of cross-linking data into the ROSETTA molecular modeling suite has also demonstrated significant improvements in protein-protein docking. A single inter-protein cross-link can reduce the RMSD of a docking prediction by an average of 5.0 Å.[8][9]
Synergy with Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has revolutionized structural biology, allowing for the determination of high-resolution structures of large and dynamic macromolecular complexes.[10][11] However, regions of high flexibility or low resolution within a cryo-EM map can be challenging to interpret.[12][13] Integrating DSSO cross-linking data provides crucial distance constraints that help to:
-
Validate and refine cryo-EM models: Cross-links can confirm the placement of subunits and domains within the cryo-EM density.[12][13]
-
Model flexible regions: For areas not well-resolved in the cryo-EM map, cross-linking data can provide the necessary information to model their structure and interactions.[12][13]
-
Distinguish between different conformational states: By capturing different cross-linking patterns, it is possible to identify and model different functional states of a complex.
While a direct quantitative improvement in cryo-EM resolution is difficult to tabulate universally, the qualitative benefits of this hybrid approach are widely recognized in the field for producing more complete and accurate structural models.[14][15]
Complementing X-ray Crystallography and NMR Spectroscopy
While X-ray crystallography and NMR spectroscopy are powerful techniques for high-resolution structure determination, they also have limitations that can be addressed by integrating DSSO cross-linking data.
-
X-ray Crystallography: Crystal packing can sometimes introduce artifacts or obscure biologically relevant interfaces. Cross-linking data, obtained from proteins in solution, can help to validate the physiological relevance of the crystal structure and provide information on dynamic regions that may be averaged out in the crystal lattice.[16][17]
-
NMR Spectroscopy: NMR is typically limited to smaller, soluble proteins. XL-MS can be applied to a wider range of protein sizes and complexities, providing valuable structural information for systems that are not amenable to NMR analysis.[18] Furthermore, the sparse distance restraints from cross-linking can be used to supplement the short-range distance information from NMR to determine the structures of larger proteins and complexes.[18]
Experimental Protocols and Workflows
The successful integration of DSSO cross-linking data requires a well-defined experimental workflow. The following provides a general overview of the key steps.
DSSO Cross-Linking Workflow
Caption: General workflow for DSSO cross-linking mass spectrometry.
Integrative Structural Modeling Workflow
Caption: Workflow for integrating DSSO data with other structural biology techniques.
Detailed Experimental Protocol: In Vitro DSSO Cross-Linking of a Purified Protein Complex
-
Protein Complex Preparation: Purify the protein complex of interest to homogeneity. Ensure the buffer is amine-free (e.g., HEPES or PBS) at a pH of 7.5-8.0.
-
Cross-linker Preparation: Prepare a fresh stock solution of DSSO in anhydrous DMSO (e.g., 25 mM).
-
Cross-Linking Reaction: Add the DSSO stock solution to the protein complex solution to a final concentration of 1-2 mM. The optimal protein-to-cross-linker ratio should be determined empirically. Incubate the reaction for 30-60 minutes at room temperature.
-
Quenching: Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris-HCl or ammonium (B1175870) bicarbonate, to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Sample Preparation for Mass Spectrometry:
-
Denature the cross-linked proteins using 8 M urea (B33335).
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT).
-
Alkylate cysteine residues with iodoacetamide (B48618) (IAA).
-
Dilute the sample to reduce the urea concentration and digest the proteins overnight with a protease such as trypsin.
-
-
Enrichment of Cross-linked Peptides (Optional): To increase the identification rate of cross-linked peptides, an enrichment step such as size exclusion chromatography (SEC) or strong cation exchange (SCX) can be performed.
-
LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer. Utilize a data-dependent acquisition method with stepped collision energy to facilitate the identification of the characteristic fragmentation pattern of DSSO cross-links.
-
Data Analysis: Use specialized software such as MeroX, XlinkX, or pLink to identify the cross-linked peptides from the MS/MS data. The identified cross-links can then be used as distance restraints in structural modeling software.
Conclusion
The integration of DSSO cross-linking mass spectrometry with other structural biology techniques represents a powerful hybrid approach that overcomes the limitations of individual methods. By providing crucial distance information, DSSO cross-links enhance the accuracy and resolution of structural models derived from computational methods, cryo-EM, X-ray crystallography, and NMR. For researchers and drug development professionals, this integrated strategy offers a more complete and accurate understanding of protein structure and function, ultimately accelerating the pace of discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crosslinking mass spectrometry: A link between structural biology and systems biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Distance restraints from crosslinking mass spectrometry: Mining a molecular dynamics simulation database to evaluate lysine–lysine distances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modelling protein complexes with crosslinking mass spectrometry and deep learning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rational Modification of a Cross-Linker for Improved Flexible Protein Structure Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cross-link guided molecular modeling with ROSETTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cross-Link Guided Molecular Modeling with ROSETTA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparing Analytical Techniques for Structural Biology [nanoimagingservices.com]
- 11. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 12. Combining Electron Microscopy (EM) and Cross-Linking Mass Spectrometry (XL-MS) for Structural Characterization of Protein Complexes | Springer Nature Experiments [experiments.springernature.com]
- 13. Combining Electron Microscopy (EM) and Cross-Linking Mass Spectrometry (XL-MS) for Structural Characterization of Protein Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. research.rug.nl [research.rug.nl]
- 16. An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Cross-Link Guided Molecular Modeling with ROSETTA | PLOS One [journals.plos.org]
Assessing the Confidence of Protein-Protein Interactions Identified by DSSO: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate identification of protein-protein interactions (PPIs) is paramount for understanding cellular signaling, disease mechanisms, and for the development of novel therapeutics. Cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique to capture and identify PPIs in their native cellular environment. Disuccinimidyl sulfoxide (B87167) (DSSO) is a widely used amine-reactive, MS-cleavable cross-linker that facilitates the identification of interacting proteins. This guide provides a comprehensive comparison of DSSO with other cross-linking reagents, details on experimental protocols, and methods to assess the confidence of identified PPIs.
Comparing DSSO with Alternative Cross-linking Reagents
The choice of cross-linking reagent is critical for the success of an XL-MS experiment. DSSO's key feature is its MS-cleavable sulfoxide bond, which simplifies the identification of cross-linked peptides. Here, we compare DSSO with other commonly used cross-linkers.
| Feature | DSSO (Disuccinimidyl sulfoxide) | DSBSO (Disuccinimidyl bissulfoxide) | DHSO (Disuccinimidyl hydroxylamine) | DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester | Carboxyl-reactive |
| Target Residues | Lysine, Serine, Threonine, Tyrosine | Lysine, Serine, Threonine, Tyrosine | Lysine, Serine, Threonine, Tyrosine | Aspartic acid, Glutamic acid |
| Spacer Arm Length | 10.1 Å | 10.1 Å | 9.6 Å | 0 Å (zero-length) |
| MS-Cleavable? | Yes (CID) | Yes (CID) | Yes (CID) | No |
| Enrichable? | No (without modification) | Yes (with azide/alkyne handle) | No | No |
| Cell Permeable? | Yes | Yes (modified versions) | Yes | No |
| Number of Unique Cross-links (Example Study) | ~7,800 - 9,800[1] | ~9,000 (with enrichment) | ~5,500 | ~2,000 |
Table 1: Comparison of DSSO with other common cross-linking reagents. The number of unique cross-links is highly dependent on the experimental conditions and sample complexity. The values presented are indicative and based on published studies for comparison.
Experimental Protocol: A Generalized DSSO XL-MS Workflow
The following protocol outlines the key steps for identifying PPIs using DSSO-based XL-MS.
In Vivo or In Vitro Cross-linking
-
In Vivo Cross-linking:
-
Culture cells to the desired density.
-
Wash cells with a suitable buffer (e.g., PBS).
-
Resuspend cells in fresh, serum-free media or buffer.
-
Add DSSO (typically 1-2 mM final concentration) and incubate for 30-60 minutes at room temperature or 37°C.
-
Quench the reaction with a primary amine-containing buffer (e.g., Tris-HCl or ammonium (B1175870) bicarbonate).
-
-
In Vitro Cross-linking (of purified complexes or cell lysates):
-
Prepare the protein sample in a suitable buffer (e.g., HEPES or PBS).
-
Add DSSO to the desired final concentration.
-
Incubate for 30-60 minutes at room temperature.
-
Quench the reaction as described above.
-
Cell Lysis and Protein Extraction
-
Lyse the cross-linked cells using a suitable lysis buffer containing detergents and protease inhibitors.
-
Clarify the lysate by centrifugation to remove cell debris.
Protein Digestion
-
Denature the proteins in the lysate (e.g., with urea (B33335) or by heat).
-
Reduce disulfide bonds with DTT or TCEP.
-
Alkylate cysteine residues with iodoacetamide.
-
Digest the proteins into peptides using a protease such as trypsin.
Enrichment of Cross-linked Peptides (Optional)
-
Size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography can be used to enrich for the larger, cross-linked peptides.
LC-MS/MS Analysis
-
Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap).
-
Employ a data-dependent acquisition strategy that includes MS1 scans followed by MS2 and MS3 scans. The MS-cleavable nature of DSSO allows for characteristic fragmentation patterns that can be used to trigger MS3 scans for sequencing of the individual peptides.
Computational Data Analysis
-
Use specialized software (e.g., XlinkX, MaxLynx, MeroX, pLink) to search the MS data against a protein sequence database.
-
The software identifies cross-linked peptides based on their specific fragmentation patterns and mass shifts.
Assessing the Confidence of DSSO-Identified PPIs
Multiple layers of evidence are required to confidently assign a protein-protein interaction based on XL-MS data.
Statistical Validation: False Discovery Rate (FDR)
The False Discovery Rate (FDR) is a statistical measure used to control for false-positive identifications. It is crucial to calculate the FDR at multiple levels:
-
Cross-link Spectral Match (CSM) Level: The confidence that an individual spectrum represents a cross-linked peptide pair.
-
Peptide Pair Level: The confidence that a unique pair of peptides is truly cross-linked.
-
Residue Pair Level: The confidence that a specific pair of amino acid residues is cross-linked.
-
Protein Pair Level: The confidence that two proteins interact, based on the identified cross-links.
A commonly accepted threshold is an FDR of 1-5% at each level. It is important to note that a low FDR at the CSM level does not guarantee a low FDR at the PPI level[2].
Scoring of Cross-link Identifications
Specialized search algorithms use scoring functions to rank the confidence of a cross-link identification. These scores are typically based on:
-
The number of matched fragment ions in the MS2 and MS3 spectra.
-
The mass accuracy of the precursor and fragment ions.
-
The intensity of the matched peaks.
Structural Validation
A key validation step is to check if the identified cross-links are consistent with the known or predicted structures of the interacting proteins. The distance between the Cα atoms of the cross-linked residues should be within the theoretical maximum distance for the DSSO cross-linker, which is approximately 26-30 Å[3]. This analysis can be performed using software like Xlink Analyzer[4].
Orthogonal Experimental Validation
Confidence in novel PPIs identified by DSSO XL-MS can be significantly increased by validation with an independent experimental method. A common orthogonal method is co-immunoprecipitation (Co-IP) followed by Western blotting.
Co-Immunoprecipitation Protocol for Validation:
-
Lyse cells under non-denaturing conditions to preserve protein interactions.
-
Incubate the cell lysate with an antibody specific to one of the putative interacting proteins (the "bait").
-
Use protein A/G beads to pull down the antibody-bait protein complex.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Separate the eluted proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with an antibody against the other putative interacting protein (the "prey"). The presence of a band for the prey protein confirms the interaction.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for illustrating complex experimental workflows and biological pathways.
Caption: A generalized workflow for identifying and validating protein-protein interactions using DSSO cross-linking mass spectrometry.
Example Signaling Pathway: Epidermal Growth Factor Receptor (EGFR) Signaling
The EGFR signaling pathway is a well-characterized pathway that plays a crucial role in cell proliferation, differentiation, and survival. It is frequently studied in the context of cancer.
Caption: A simplified diagram of the EGFR signaling pathway, a common subject of PPI studies.
By combining the robust chemical properties of DSSO with rigorous experimental protocols and multi-layered validation strategies, researchers can confidently identify and characterize protein-protein interactions, paving the way for new biological insights and therapeutic interventions.
References
- 1. Efficient and robust proteome-wide approaches for cross-linking mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Xlink Analyzer: Software for analysis and visualization of cross-linking data in the context of three-dimensional structures - PMC [pmc.ncbi.nlm.nih.gov]
Validating Novel Protein Interactions: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the discovery of novel protein-protein interactions (PPIs) opens new avenues for understanding cellular processes and identifying therapeutic targets. However, the journey from discovery to confirmation requires rigorous validation. This guide provides a comparative overview of two widely used literature-based validation methods: Co-immunoprecipitation (Co-IP) and the Dual-Luciferase Reporter (DLR) Assay, equipping you with the knowledge to select the appropriate technique for your research needs.
Comparing Interaction Validation Methodologies
The selection of a validation method is critical and depends on the nature of the interaction, the available reagents, and the specific research question. Below is a summary of the key characteristics of Co-immunoprecipitation and the Dual-Luciferase Reporter Assay.
| Feature | Co-immunoprecipitation (Co-IP) | Dual-Luciferase Reporter (DLR) Assay |
| Principle | An antibody-based technique to isolate a specific protein and its binding partners from a cell lysate. | A genetic reporter assay where the interaction of two proteins brings two halves of a luciferase enzyme together, generating a measurable light signal. |
| Interaction Type | Primarily detects physical interactions within a protein complex in a near-native state. | Detects proximity of two proteins; can infer direct or indirect interactions. |
| Throughput | Low to medium throughput. | High throughput, suitable for screening libraries of interacting partners. |
| Quantitative? | Semi-quantitative; can indicate the relative abundance of interacting partners. | Highly quantitative; the intensity of the light signal is proportional to the strength of the interaction. |
| Strengths | - Validates interactions in a cellular context.- Can identify unknown binding partners through mass spectrometry.- Relatively straightforward for endogenous proteins.[1][2][3] | - High sensitivity and broad dynamic range.- Amenable to high-throughput screening.- Provides quantitative data on interaction strength.[4] |
| Weaknesses | - Prone to false positives from non-specific antibody binding.- May not detect transient or weak interactions.- Requires high-quality, specific antibodies.[1] | - Overexpression of fusion proteins can lead to artifacts.- Interaction occurs in a specific cellular compartment (e.g., nucleus), which may not be the native location.- Requires genetic modification of cells. |
| Typical Applications | - Confirming a predicted binary interaction.- Identifying components of a protein complex.- Studying changes in protein interactions under different conditions. | - Screening for novel interaction partners.- Quantifying the effect of mutations on protein-protein interactions.- High-throughput drug screening for inhibitors or enhancers of PPIs. |
Experimental Protocols: A Step-by-Step Guide
Detailed and optimized protocols are essential for obtaining reliable and reproducible results. Below are standardized protocols for Co-IP and DLR assays.
Co-immunoprecipitation (Co-IP) Protocol
This protocol outlines the key steps for performing a Co-IP experiment to validate the interaction between a "bait" protein and its potential "prey" binding partner.
Materials:
-
Cells expressing the proteins of interest
-
Ice-cold PBS
-
IP Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% Tween-20, with protease and phosphatase inhibitors)[2]
-
Antibody specific to the "bait" protein
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose (B213101) slurry
-
Wash Buffer (e.g., IP Lysis Buffer)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis:
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add control IgG and Protein A/G beads to the lysate and incubate to reduce non-specific binding.[3]
-
Pellet the beads and transfer the supernatant to a fresh tube.
-
-
Immunoprecipitation:
-
Add the primary antibody against the "bait" protein to the pre-cleared lysate.
-
Incubate with gentle rotation to allow the antibody to bind to the target protein.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads multiple times with Wash Buffer to remove non-specifically bound proteins.[3]
-
-
Elution:
-
Resuspend the beads in Elution Buffer and heat to release the protein complexes.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the "prey" protein.
-
Dual-Luciferase Reporter (DLR) Assay Protocol
This protocol describes the general steps for a DLR assay to quantify the interaction between two proteins.
Materials:
-
Mammalian cells
-
Expression vectors for the "bait" protein fused to one half of a luciferase reporter (e.g., the DNA-binding domain of GAL4) and the "prey" protein fused to the other half (e.g., the activation domain of GAL4).
-
A reporter plasmid containing a luciferase gene (e.g., Firefly luciferase) downstream of a promoter with binding sites for the DNA-binding domain.
-
A control plasmid expressing a different luciferase (e.g., Renilla luciferase) for normalization.
-
Transfection reagent
-
Dual-Luciferase® Reporter Assay System (containing lysis buffer, and substrates for both luciferases)[6][7][8]
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Plate cells in a multi-well plate.
-
Co-transfect the cells with the bait, prey, reporter, and control plasmids.
-
-
Cell Lysis:
-
After incubation to allow for protein expression, remove the culture medium and wash the cells with PBS.
-
Add Passive Lysis Buffer to each well and incubate to lyse the cells.[6]
-
-
Luciferase Assay:
-
Transfer the cell lysate to a luminometer plate.
-
Add the Firefly luciferase substrate (Luciferase Assay Reagent II) and measure the luminescence (experimental signal).[7][8]
-
Add the Stop & Glo® Reagent, which quenches the Firefly signal and activates the Renilla luciferase.[7][8]
-
Measure the Renilla luminescence (control signal).
-
-
Data Analysis:
-
Calculate the ratio of Firefly to Renilla luminescence for each sample to normalize for transfection efficiency and cell number.
-
Compare the normalized ratios of experimental samples to control samples to determine the extent of the protein-protein interaction.
-
Visualizing Workflows and Pathways
Diagrams are invaluable for understanding complex experimental processes and biological pathways.
Co-immunoprecipitation experimental workflow.
Dual-Luciferase Reporter Assay workflow.
Case Study: The DIDO1-BAP1 Interaction in Chromosome Stability
To illustrate the application of these validation methods, we consider the interaction between Death Inducer-Obliterator 1 (DIDO1) and BRCA1-associated protein 1 (BAP1). This interaction has been validated by Co-IP and is implicated in maintaining chromosome stability.[9][10] BAP1 is a deubiquitinating enzyme, and its interaction with DIDO1 is thought to stabilize DIDO1, which plays a role in proper mitotic progression.[9][10]
BAP1-DIDO1 interaction in chromosome stability.
This guide provides a foundational understanding of two powerful techniques for validating novel protein-protein interactions. By carefully considering the strengths and limitations of each method and adhering to detailed protocols, researchers can confidently confirm new discoveries and advance our understanding of complex biological systems.
References
- 1. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 2. assaygenie.com [assaygenie.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. assaygenie.com [assaygenie.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Dual-Luciferase® Reporter (DLR) Assay [protocols.io]
- 7. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 8. Dual-Luciferase® Reporter Assay System Protocol [promega.ca]
- 9. BAP1 maintains chromosome stability by stabilizing DIDO1 in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e-century.us [e-century.us]
Unveiling Protein Architectures: A Guide to DSSO Cross-Linking Data Analysis Software
Researchers, scientists, and drug development professionals are increasingly turning to cross-linking mass spectrometry (XL-MS) to unravel the intricate three-dimensional structures of proteins and their interaction networks. The development of MS-cleavable cross-linkers, such as disuccinimidyl sulfoxide (B87167) (DDSO), has significantly advanced this field by simplifying data analysis. However, the proliferation of specialized software tools presents a new challenge: selecting the optimal platform for robust and accurate data interpretation. This guide provides a comprehensive comparison of leading software for analyzing DSSO cross-linking data, supported by experimental findings, to empower researchers in making informed decisions for their structural proteomics workflows.
Performance Benchmark: A Quantitative Comparison
The true measure of any analytical software lies in its performance. A recent benchmark study utilizing a synthetic peptide library cross-linked with DSSO provides a head-to-head comparison of several popular software packages. The key metrics evaluated were the number of unique cross-linked peptide pairs identified and the experimentally validated False Discovery Rate (FDR), offering a clear view of each tool's sensitivity and reliability.[1][2]
| Software | Average Unique Cross-Links (1% Estimated FDR) | Experimentally Validated FDR (at 1% Estimated FDR) | Key Features |
| MS Annika | ~700[1][2] | < 3%[2] | User-friendly interface within Proteome Discoverer, reliable FDR estimation, supports a wide variety of cleavable cross-linkers.[3][4] |
| MaxLynx | ~680[1] | ~3%[1] | Integrated into the MaxQuant environment, applicable to both non-cleavable and MS-cleavable cross-linkers, features an interactive viewer.[5][6] |
| MeroX | ~660[1] | ~5%[1] | User-friendly interface with visualization of MS/MS spectra, known for its fast processing time.[7] |
| XlinkX | ~630[1] | ~7%[1] | Integrated node within Thermo Scientific Proteome Discoverer, utilizes signature ion pairs for identification.[3] |
| xiSEARCH | ~580[1][8] | ~6%[1][8] | Part of a suite of tools including xiFDR for FDR control and xiVIEW for visualization. |
| pLink 2 | ~450[1] | ~8%[1] | Noted to be less optimized for Higher-energy Collisional Dissociation (HCD) data typically used with DSSO.[2] |
| MetaMorpheusXL | Not directly benchmarked in the primary study, but offers unique advantages. | Not directly benchmarked in the primary study. | Open-source and user-friendly, does not require the presence of signature fragment ions for identification, enabling analysis of a wider range of spectra.[3][9] |
Note: The performance metrics in the table are based on a specific synthetic peptide library dataset and may vary depending on the sample complexity and experimental conditions.
Decoding the Workflows: From Sample to Structure
The journey from a biological sample to a structural model involves a series of critical steps. The following diagrams illustrate a typical experimental workflow for DSSO cross-linking and the general logic of the subsequent data analysis pipeline.
References
- 1. Mimicked synthetic ribosomal protein complex for benchmarking crosslinking mass spectrometry workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Identification of MS-Cleavable and Noncleavable Chemically Cross-Linked Peptides with MetaMorpheus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MS Annika: A New Cross-Linking Search Engine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Accurate and Automated High-Coverage Identification of Chemically Cross-Linked Peptides with MaxLynx - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of XL-MS Software to Identify Protein Interactions [open.metu.edu.tr]
- 8. researchgate.net [researchgate.net]
- 9. Identification of MS-Cleavable and Noncleavable Chemically Cross-Linked Peptides with MetaMorpheus - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Disuccinimidyl Sulfoxide (DSSO)
Disuccinimidyl sulfoxide (B87167) (DSSO) is a homobifunctional, amine-targeting, and sulfoxide-containing crosslinker used in mass spectrometry to study protein-protein interactions.[1][2] Proper handling and disposal are crucial to ensure laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of DSSO.
Immediate Safety and Handling Precautions
Before handling DSSO, it is essential to review the Safety Data Sheet (SDS) and be familiar with the necessary personal protective equipment (PPE). While a specific SDS for DSSO was not found in the search results, the common solvent for DSSO, Dimethyl Sulfoxide (DMSO), is a combustible liquid that can be rapidly absorbed through the skin.[3][4] Therefore, standard laboratory precautions for handling chemical reagents should be strictly followed.
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or butyl rubber gloves.
-
Eye Protection: Use chemical splash goggles.
-
Lab Coat: A fully buttoned lab coat is required.
-
Ventilation: Work within a certified laboratory chemical fume hood.
Step-by-Step Disposal Protocol for Disuccinimidyl Sulfoxide (DSSO)
This protocol outlines the necessary steps for the safe disposal of unused DSSO powder, solutions, and contaminated materials.
1. Waste Identification and Segregation:
- Treat all DSSO waste, including pure DSSO, solutions containing DSSO, and any materials that have come into contact with DSSO (e.g., pipette tips, tubes, gloves), as chemical waste.
- Do not mix DSSO waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
2. Preparing Solid DSSO Waste for Disposal:
- Ensure the original container of DSSO powder is tightly sealed.
- If transferring to a new container, use a clearly labeled, compatible container. The label should include "this compound," the quantity, and any associated hazard warnings.
3. Preparing DSSO Solutions for Disposal:
- DSSO is commonly dissolved in organic solvents like DMSO or DMF.[5] These solutions should be collected in a designated, leak-proof, and clearly labeled waste container.
- The waste container label should list all chemical components and their approximate concentrations.
- Aqueous solutions of DSSO are not recommended for storage for more than one day and should be disposed of promptly.[5]
4. Handling Spills:
- Small Spills: In case of a small spill, absorb the material with an inert, dry absorbent (e.g., vermiculite, sand, or commercial spill absorbents).[6] Place the absorbed material into a sealed, labeled container for chemical waste disposal. Clean the spill area with soap and water.[6]
- Large Spills: For large spills, evacuate the area immediately.[6] If safe to do so, try to contain the spill. Contact your institution's EHS or emergency response team for assistance.[6]
5. Final Disposal:
- Store all DSSO waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong acids, strong oxidizing agents, and strong reducing agents.
- Arrange for the collection and disposal of the chemical waste through your institution's EHS department or a licensed chemical waste disposal contractor.[6]
- Do not dispose of DSSO down the drain.[6]
Quantitative Data Summary
The following table summarizes key quantitative data related to the handling and storage of DSSO.
| Parameter | Value | Source |
| Storage Temperature (Solid) | -20°C | [5][7] |
| Long-term Stability (Solid) | ≥ 4 years | [5][7] |
| Solubility in DMSO | Approximately 20 mg/mL | [5] |
| Solubility in DMF | Approximately 10 mg/mL | [5] |
| Storage of DMSO Stock Solution | -80°C for 6 months; -20°C for 1 month | [1] |
| Aqueous Solution Stability | Not recommended for storage > 1 day | [5] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of DSSO waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DSSO crosslinker = 95 1351828-03-9 [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. lifesciences.byu.edu [lifesciences.byu.edu]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. depts.washington.edu [depts.washington.edu]
- 7. caymanchem.com [caymanchem.com]
Essential Safety and Handling Guide for Disuccinimidyl Sulfoxide (DSSO)
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Disuccinimidyl sulfoxide (B87167) (DSSO), a valuable cross-linking reagent in mass spectrometry applications. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
Disuccinimidyl sulfoxide should be treated as a hazardous chemical. While a full toxicological profile is not available, it is crucial to prevent contact with skin and eyes, as well as ingestion and inhalation. The primary solvent for DSSO, Dimethyl Sulfoxide (DMSO), is readily absorbed through the skin and can carry dissolved substances along with it.
Minimum Required Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Butyl rubber gloves | Provides a barrier against skin contact with both DSSO and the solvent DMSO. |
| Eye Protection | Chemical splash goggles | Protects eyes from accidental splashes of DSSO solutions. |
| Body Protection | Fully buttoned laboratory coat | Prevents contamination of personal clothing. |
Operational Plan: Handling and Storage
Proper handling and storage are paramount to ensure the stability of DSSO and the safety of laboratory personnel.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.
-
Designated Area: All work with solid DSSO and its solutions should be conducted in a designated area within a certified chemical fume hood.
-
Weighing: When weighing the solid DSSO powder, do so within the fume hood to avoid inhalation of any airborne particles.
-
Dissolving:
-
DSSO is typically dissolved in anhydrous (dry) Dimethyl Sulfoxide (DMSO) to prepare a stock solution.
-
Slowly add the DSSO powder to the DMSO with gentle vortexing or stirring to facilitate dissolution.
-
Prepare solutions immediately before use as DSSO is susceptible to hydrolysis.
-
-
Use in Experiments: When adding the DSSO solution to your experimental system (e.g., cell culture, protein solution), do so slowly and carefully to avoid splashes.
-
Post-Handling: After use, thoroughly decontaminate all surfaces and equipment that came into contact with DSSO. Wash hands thoroughly with soap and water after removing gloves.
Storage Conditions:
| Compound | Storage Temperature | Additional Requirements |
| Solid DSSO | -20°C | Store in a tightly sealed container, protected from moisture. |
| DSSO in DMSO (Stock Solution) | -20°C or -80°C | Use immediately. If short-term storage is necessary, keep in a tightly sealed, moisture-proof container. |
Disposal Plan
All materials contaminated with this compound must be disposed of as hazardous chemical waste.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Solid Waste: Collect all contaminated solid waste, including gloves, pipette tips, and weighing paper, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all unused DSSO solutions and any liquid waste from the experimental procedure in a separate, sealed, and clearly labeled hazardous waste container. Do not pour DSSO waste down the drain.
-
-
Labeling: Label all waste containers with "Hazardous Waste," the full chemical name "this compound," the solvent (e.g., "in Dimethyl Sulfoxide"), and the approximate concentration.
-
Storage of Waste: Store hazardous waste containers in a designated, well-ventilated area, away from incompatible materials, until they are collected for disposal.
-
Waste Pickup: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.
Visual Workflow for Safe Handling and Disposal of DSSO
Caption: Workflow for the safe handling and disposal of this compound (DSSO).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
